molecular formula C33H56O3 B1150586 (24S)-Cycloartane-3,24,25-triol 24,25-acetonide CAS No. 57576-31-5

(24S)-Cycloartane-3,24,25-triol 24,25-acetonide

Cat. No.: B1150586
CAS No.: 57576-31-5
M. Wt: 500.8 g/mol
InChI Key: NHOVENLMJPWCSK-YKTJEFOOSA-N
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Description

(24S)-Cycloartane-3,24,25-triol 24,25-acetonide is a useful research compound. Its molecular formula is C33H56O3 and its molecular weight is 500.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H56O3/c1-21(10-13-26-28(4,5)36-29(6,7)35-26)22-14-16-31(9)24-12-11-23-27(2,3)25(34)15-17-32(23)20-33(24,32)19-18-30(22,31)8/h21-26,34H,10-20H2,1-9H3/t21-,22-,23+,24+,25+,26+,30-,31+,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOVENLMJPWCSK-YKTJEFOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C(OC(O1)(C)C)(C)C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H]1C(OC(O1)(C)C)(C)C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H56O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126055
Record name 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)-
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Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57576-31-5
Record name 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57576-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(24S)-Cycloartane-3,24,25-triol 24,25-acetonide: A Technical Overview of its Natural Source and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Source and Phytochemical Context

(24S)-Cycloartane-3,24,25-triol 24,25-acetonide is a tetracyclic triterpenoid characterized by a cyclopropane ring, a feature of the cycloartane skeleton. Its confirmed natural source is the bark of Aphanamixis polystachya.[1] This plant, also known as the pithraj tree, is widely distributed in Southeast Asia and has a rich history in traditional medicine for treating a variety of ailments.

Phytochemical investigations of Aphanamixis polystachya have revealed a wealth of secondary metabolites, with triterpenoids and limonoids being the most prominent. Various parts of the plant, including the fruits, leaves, and bark, have been shown to contain a diverse range of these compounds, many of which exhibit interesting biological activities such as anti-inflammatory, cytotoxic, and insecticidal properties. While the specific quantitative yield of this compound from Aphanamixis polystachya is not documented in accessible literature, the presence of numerous other cycloartane derivatives suggests it is a characteristic component of this species' phytochemical profile.

Physicochemical Properties

A summary of the key physicochemical properties for the parent compound, (24S)-Cycloartane-3,24,25-triol, is provided below. Data for the acetonide derivative is limited.

PropertyValueSource
Molecular FormulaC30H52O3PubChem CID: 5270670[2]
Molecular Weight460.7 g/mol PubChem CID: 5270670[2]
XLogP37.3PubChem CID: 5270670[2]
Hydrogen Bond Donor Count3PubChem CID: 5270670[2]
Hydrogen Bond Acceptor Count3PubChem CID: 5270670[2]
Rotatable Bond Count5PubChem CID: 5270670[2]

Generalized Experimental Protocol for Isolation of Triterpenoids from Aphanamixis polystachya

While the specific protocol for the isolation of this compound is not detailed in the available literature, a general methodology for the extraction and purification of triterpenoids from the bark of Aphanamixis polystachya can be inferred from studies on related compounds. The following is a representative workflow:

3.1. Plant Material Collection and Preparation

  • Collect the bark of Aphanamixis polystachya.

  • Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

  • Grind the dried bark into a coarse powder to increase the surface area for efficient extraction.

3.2. Extraction

  • Macerate the powdered bark with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, at room temperature for an extended period (e.g., 48-72 hours).

  • Repeat the extraction process multiple times (typically 3x) with fresh solvent to ensure exhaustive extraction of the secondary metabolites.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

3.3. Fractionation

  • Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This will separate the compounds based on their polarity. Triterpenoids are typically found in the less polar fractions (n-hexane and chloroform).

3.4. Chromatographic Purification

  • Subject the triterpenoid-rich fraction (e.g., the chloroform fraction) to column chromatography over silica gel.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Pool the fractions containing compounds with similar TLC profiles.

  • Further purify the pooled fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

3.5. Structure Elucidation

  • Determine the structure of the isolated compounds using spectroscopic techniques, including:

    • 1D NMR: ¹H and ¹³C NMR to determine the carbon-hydrogen framework.

    • 2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • X-ray Crystallography: For unambiguous determination of the stereochemistry.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Analysis plant_material Dried Bark of Aphanamixis polystachya extraction Solvent Extraction (e.g., MeOH) plant_material->extraction fractionation Solvent Partitioning extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography hplc HPLC / Prep-TLC column_chromatography->hplc spectroscopy Spectroscopic Analysis (NMR, MS, IR) hplc->spectroscopy pure_compound This compound spectroscopy->pure_compound

Caption: Generalized workflow for the isolation of cycloartane triterpenoids.

Biological Activity and Therapeutic Potential

While there is a lack of specific biological activity data for this compound, its parent compound, (24S)-Cycloartane-3,24,25-triol , has demonstrated significant potential as an anti-cancer agent.

A key study revealed that Cycloartane-3,24,25-triol is a potent and selective inhibitor of Myotonic Dystrophy Protein Kinase (MRCKα) . This kinase is known to play a role in cell migration, proliferation, and invasion, and its dysregulation is implicated in cancer progression.

4.1. Anti-Prostate Cancer Activity

In vitro studies have shown that Cycloartane-3,24,25-triol exhibits significant cytotoxic activity against human prostate cancer cell lines.

Cell LineIC50 (µM)
PC-3 (Prostate Cancer)2.226 ± 0.28
DU145 (Prostate Cancer)1.67 ± 0.18

These findings suggest that Cycloartane-3,24,25-triol could be a promising lead compound for the development of new therapeutics for prostate cancer.

4.2. Mechanism of Action: MRCKα Inhibition

The anti-cancer activity of Cycloartane-3,24,25-triol is attributed to its inhibition of MRCKα. The proposed mechanism involves the binding of the compound to the kinase, thereby blocking its downstream signaling pathways that promote cancer cell survival and proliferation.

signaling_pathway compound (24S)-Cycloartane-3,24,25-triol mrck MRCKα Kinase compound->mrck Inhibition downstream Downstream Effectors mrck->downstream proliferation Cancer Cell Proliferation & Survival downstream->proliferation

Caption: Inhibition of MRCKα signaling by (24S)-Cycloartane-3,24,25-triol.

Future Directions

The reported natural occurrence of this compound in Aphanamixis polystachya and the potent biological activity of its parent triol underscore the need for further research. Key areas for future investigation include:

  • Isolation and Characterization: A definitive study to isolate and fully characterize this compound from Aphanamixis polystachya is required to confirm its structure and determine its natural abundance.

  • Biological Evaluation: The acetonide derivative should be screened for a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. A direct comparison of its activity with the parent triol would be particularly insightful.

  • Mechanism of Action Studies: If the acetonide shows significant biological activity, further studies should be conducted to elucidate its molecular mechanism of action.

  • Synthesis and Analogue Development: The total synthesis of this compound and the creation of analogues could provide a platform for structure-activity relationship (SAR) studies and the development of more potent and selective therapeutic agents.

Conclusion

This compound represents an intriguing natural product with a confirmed, yet poorly documented, origin in Aphanamixis polystachya. The significant anti-prostate cancer activity of its parent compound, mediated through the inhibition of MRCKα kinase, provides a strong rationale for the further investigation of this and related cycloartane triterpenoids. This technical guide provides a foundation for researchers to pursue the isolation, biological evaluation, and potential therapeutic development of this promising class of natural products.

References

Technical Guide: Isolation and Characterization of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide from Aphanamixis polystachya

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of the cycloartane triterpenoid, (24S)-Cycloartane-3,24,25-triol 24,25-acetonide, from the plant Aphanamixis polystachya. This document outlines detailed experimental protocols, data presentation, and a logical workflow for the isolation process.

Introduction

Aphanamixis polystachya (Wall.) R.N. Parker, a member of the Meliaceae family, is a significant source of diverse secondary metabolites, particularly triterpenoids.[1][2] Among these are cycloartane-type triterpenoids, which have garnered interest for their potential pharmacological activities, including cytotoxic and anti-inflammatory effects.[1][3] This guide focuses on a methodical approach to isolate and identify this compound, a specific cycloartane triterpenoid, from this plant species.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are synthesized from established methods for isolating triterpenoids from Aphanamixis polystachya and related plant sources.[1][2]

Plant Material Collection and Preparation
  • Collection: The bark of Aphanamixis polystachya should be collected and authenticated by a plant taxonomist.

  • Preparation: The collected bark is air-dried in the shade to prevent the degradation of chemical constituents. The dried bark is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Extraction: The powdered bark (e.g., 5 kg) is subjected to exhaustive extraction with methanol or acetone at room temperature using ultrasonication or maceration.[1][2] The extraction is typically repeated three times to ensure the complete recovery of secondary metabolites.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.[2] This step separates compounds based on their polarity. The triterpenoid fraction is expected to be concentrated in the less polar fractions (dichloromethane and ethyl acetate).

  • Column Chromatography (Initial Separation): The dichloromethane or ethyl acetate fraction is subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Purification
  • Sephadex LH-20 Chromatography: Fractions from the initial column chromatography showing the presence of triterpenoids (based on TLC analysis with a suitable visualizing agent like ceric sulfate spray) are pooled and further purified using a Sephadex LH-20 column with methanol as the eluent.[1] This step separates compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of the target compound is achieved by preparative HPLC on a C18 reversed-phase column.[1] A suitable mobile phase, such as a gradient of acetonitrile and water, is used to obtain the pure this compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the complete chemical structure and stereochemistry of the molecule.

Data Presentation

The following table summarizes the expected quantitative data from the isolation process. The values provided are hypothetical and serve as a template for recording experimental results.

ParameterValueMethod of Analysis
Extraction
Dry weight of plant material5.0 kgWeighing balance
Volume of extraction solvent3 x 15 LGraduated cylinder
Yield of crude extract250 gWeighing balance
Percentage yield of crude extract5.0%Calculation
Fractionation
Weight of n-hexane fraction50 gWeighing balance
Weight of dichloromethane fraction100 gWeighing balance
Weight of ethyl acetate fraction60 gWeighing balance
Purification
Weight of purified compound15 mgWeighing balance
Purity of final compound>98%HPLC
Spectroscopic Data
Molecular FormulaC₃₃H₅₆O₃High-Resolution MS
Molecular Weight500.8 g/mol Mass Spectrometry
¹H NMR (CDCl₃, 400 MHz)Key shifts (ppm)NMR Spectroscopy
¹³C NMR (CDCl₃, 100 MHz)Key shifts (ppm)NMR Spectroscopy

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Aphanamixis polystachya.

Isolation_Workflow Start Aphanamixis polystachya Bark Powder Extraction Extraction (Methanol/Acetone) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent-Solvent Partitioning (n-Hexane, DCM, EtOAc) CrudeExtract->Partitioning DCM_EtOAc DCM/EtOAc Fraction Partitioning->DCM_EtOAc SilicaGel Silica Gel Column Chromatography DCM_EtOAc->SilicaGel SemiPure Semi-pure Triterpenoid Fractions SilicaGel->SemiPure Sephadex Sephadex LH-20 Chromatography SemiPure->Sephadex PurifiedFractions Purified Fractions Sephadex->PurifiedFractions Prep_HPLC Preparative HPLC PurifiedFractions->Prep_HPLC FinalCompound (24S)-Cycloartane-3,24,25-triol 24,25-acetonide Prep_HPLC->FinalCompound Characterization Structural Elucidation (MS, NMR) FinalCompound->Characterization

Caption: Isolation workflow for the target compound.

Potential Biological Activity Pathway

While the specific signaling pathway for this compound is not yet elucidated, other cycloartane triterpenoids from Aphanamixis polystachya have demonstrated cytotoxic and anti-inflammatory activities.[1][3] The following diagram illustrates a generalized pathway for inflammation modulation, a potential area of activity for this class of compounds.

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage Stimulus->Cell NFkB NF-κB Pathway Cell->NFkB MAPK MAPK Pathway Cell->MAPK ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory MAPK->ProInflammatory Compound (24S)-Cycloartane-3,24,25-triol 24,25-acetonide Inhibition Compound->Inhibition Inflammation Inflammation ProInflammatory->Inflammation Inhibition->NFkB Inhibition->MAPK

References

The Biosynthesis of Cycloartane Triterpenoids in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloartane triterpenoids represent a vast and structurally diverse class of plant-specialized metabolites.[1] These compounds, built upon a characteristic tetracyclic skeleton featuring a cyclopropane ring, exhibit a wide array of pharmacological activities, making them compelling candidates for drug discovery and development.[2] Found in numerous medicinal plants, such as Astragalus membranaceus and Actaea racemosa, their biological functions range from anti-inflammatory and antioxidant to anticancer and anti-aging effects.[2][3]

This technical guide provides an in-depth exploration of the biosynthetic pathway of cycloartane triterpenoids, detailing the core enzymatic steps from primary metabolism to the final complex structures. It includes a summary of available quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the key molecular processes to serve as a comprehensive resource for the scientific community.

The Core Biosynthetic Pathway

The formation of cycloartane triterpenoids is a complex, multi-stage process localized within different cellular compartments. It begins with the universal isoprenoid pathway, leading to the pivotal cyclization step that defines the cycloartane skeleton, followed by a series of tailoring reactions that generate immense structural diversity.[3]

Stage 1: Formation of the C30 Precursor, 2,3-Oxidosqualene

The journey starts with acetyl-CoA. In the cytosol, the mevalonate (MVA) pathway converts acetyl-CoA into the fundamental five-carbon isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3][4] These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15).

The first committed step towards triterpenoid synthesis involves the head-to-head condensation of two FPP molecules, a reaction catalyzed by squalene synthase (SQS) , to produce the linear C30 hydrocarbon, squalene.[5] Subsequently, squalene epoxidase (SQE) introduces an epoxide ring at the C2-C3 position of squalene, yielding (3S)-2,3-oxidosqualene.[5][6] This molecule is the crucial branch-point intermediate for the biosynthesis of all sterols and the vast majority of triterpenoids in plants.[7][8]

Stage 2: Cyclization to the Cycloartane Skeleton

The defining step in the pathway is the intricate cyclization of 2,3-oxidosqualene. This reaction is catalyzed by cycloartenol synthase (CAS) , a member of the oxidosqualene cyclase (OSC) family of enzymes.[9][10] In plants, CAS is the key enzyme that directs the biosynthesis of phytosterols and cycloartane-type saponins.[11][12] The reaction proceeds through a highly controlled cascade of carbocation intermediates, initiated by the protonation of the epoxide ring. The enzyme folds the linear substrate into a specific chair-boat-chair conformation, which ultimately leads to the formation of the characteristic 9β,19-cyclopropane ring of cycloartenol, the first cyclic precursor of this triterpenoid class.[5][13] This contrasts with the pathway in animals and fungi, where the OSC lanosterol synthase (LAS) produces lanosterol as the primary sterol precursor.[9][11] Interestingly, some plants possess both CAS and LAS, suggesting the existence of dual pathways.[14][15][16]

Stage 3: Downstream Tailoring Reactions

Following the formation of the cycloartenol scaffold, a series of extensive modifications occur, which are responsible for the vast structural diversity of cycloartane triterpenoids. These "tailoring" reactions are primarily catalyzed by two large and versatile enzyme families:

  • Cytochrome P450 Monooxygenases (CYP450s): These enzymes introduce oxidative functional groups (e.g., hydroxyl, carboxyl) at various positions on the triterpenoid backbone.[3][7] This oxidation is often a prerequisite for subsequent modifications and is a key driver of functional diversification.[17]

  • UDP-dependent Glycosyltransferases (UGTs): UGTs catalyze the attachment of sugar moieties to the oxidized triterpenoid aglycone.[1][3] This glycosylation step significantly increases the solubility and stability of the compounds and critically modulates their biological activity, leading to the formation of saponins.[7]

The combinatorial action of various CYP450s and UGTs on the cycloartenol core generates the immense library of cycloartane saponins found in nature.[18]

Cycloartane Biosynthesis Pathway cluster_0 Upstream Pathway (Cytosol/ER) cluster_1 Core Pathway (ER) cluster_2 Downstream Modifications (ER/Vacuole) Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway Multiple steps IPP_DMAPP IPP_DMAPP MVA Pathway->IPP_DMAPP Multiple steps FPP FPP IPP_DMAPP->FPP FPS Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol CAS Oxidized Intermediates Oxidized Intermediates Cycloartenol->Oxidized Intermediates CYP450s Cycloartane Saponins Cycloartane Saponins Oxidized Intermediates->Cycloartane Saponins UGTs

Caption: The core biosynthetic pathway of cycloartane triterpenoids.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for all enzymes in the cycloartane pathway across different plant species are not fully available, studies on analogous triterpenoid pathways, such as ginsenoside biosynthesis, provide valuable insights. The following table summarizes representative kinetic parameters for key enzyme classes involved in triterpenoid synthesis.

Enzyme ClassAbbreviationSubstrateK_m_ (μM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)Reference
HMG-CoA ReductaseHMGRHMG-CoA4.5 - 20--[19]
Farnesyl Diphosphate SynthaseFPSIPP1.5 - 5--[19]
Oxidosqualene Cyclaseβ-AS*2,3-Oxidosqualene10 - 300.5 - 2.01.7 - 20 x 10⁴[19]

*Data for β-amyrin synthase (β-AS), a closely related oxidosqualene cyclase, is used as a proxy. K_m_ (Michaelis constant) indicates substrate affinity. k_cat_ (turnover number) represents the number of substrate molecules converted per second. Catalytic efficiency reflects the enzyme's overall performance. Data are approximate and vary with experimental conditions.

Regulation of Cycloartane Biosynthesis

The production of cycloartane triterpenoids is a tightly regulated process, controlled at the transcriptional level by various factors in response to both developmental cues and environmental stimuli.

  • Transcription Factors (TFs): The expression of key biosynthetic genes, including CAS, CYP450s, and UGTs, is often coordinated by specific families of transcription factors. TFs from the bHLH and WRKY families have been implicated in regulating triterpenoid biosynthesis.[20]

  • Phytohormonal Signaling: Plant hormones, particularly jasmonates (e.g., methyl jasmonate, MeJA), play a crucial role as signaling molecules that can elicit the production of defense-related secondary metabolites, including triterpenoids.[21] Application of MeJA has been shown to significantly upregulate the transcription of OSC genes, boosting the production of their respective products.[5]

Regulatory Network TFs Transcription Factors (bHLH, WRKY) Genes Biosynthetic Genes (CAS, CYP450s, UGTs) TFs->Genes Induce Transcription Products Cycloartane Triterpenoids Genes->Products Encode Enzymes For

Caption: Simplified regulatory network of cycloartane biosynthesis.

Experimental Protocols

Elucidating the cycloartane biosynthetic pathway requires a combination of analytical chemistry, molecular biology, and biochemistry techniques. The following sections provide generalized protocols for key experimental procedures.

Protocol 1: Extraction and Quantification of Cycloartane Triterpenoids

This protocol provides a general framework for the analysis of cycloartane saponins from plant tissues using Ultra-High-Performance Liquid Chromatography (UHPLC).[3]

  • Sample Preparation:

    • Harvest and freeze-dry the desired plant material (e.g., roots, leaves).

    • Grind the dried material into a fine, homogenous powder.

    • Accurately weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (or another suitable solvent) and vortex thoroughly.

    • Perform extraction using ultrasonication for 30-60 minutes at room temperature.

    • Centrifuge the mixture at 13,000 x g for 10 minutes to pellet the debris.

    • Carefully transfer the supernatant to a new tube. For quantitative analysis, the extraction may be repeated on the pellet to ensure complete recovery.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • UHPLC-MS/MS Analysis:

    • System: A UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might run from 5-10% B to 95% B over 15-20 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

    • MS Detection: Operate in both positive and negative ion modes to detect a broader range of compounds. Use targeted methods like Multiple Reaction Monitoring (MRM) for quantification of known triterpenoids against a standard curve.

Protocol 2: Functional Characterization of a Candidate Cycloartenol Synthase (CAS)

Heterologous expression in engineered yeast (Saccharomyces cerevisiae) is a powerful tool for characterizing the function of plant biosynthetic enzymes.[18][20]

  • Gene Cloning and Vector Construction:

    • Identify a candidate CAS gene from transcriptome data or via homology-based searches.

    • Amplify the full-length coding sequence (CDS) from plant cDNA using high-fidelity DNA polymerase.

    • Clone the CDS into a yeast expression vector (e.g., pYES-DEST52 or pESC-URA) under the control of an inducible promoter (e.g., GAL1).

    • Verify the construct sequence via Sanger sequencing.

  • Yeast Transformation and Expression:

    • Transform the expression vector into a suitable yeast strain. Often, strains deficient in the native OSC (lanosterol synthase, ERG7) are used to reduce background products. Strains engineered to accumulate the 2,3-oxidosqualene precursor may also be used.[18]

    • Select transformed colonies on appropriate selective media (e.g., synthetic defined medium lacking uracil).

    • Inoculate a starter culture in non-inducing medium (containing glucose) and grow overnight.

    • Inoculate a larger expression culture with the starter culture in inducing medium (containing galactose) and grow for 48-72 hours.

  • Metabolite Extraction and Analysis:

    • Harvest the yeast cells by centrifugation.

    • Perform an alkaline hydrolysis to saponify cellular lipids by resuspending the cell pellet in 20% KOH in 50% ethanol and incubating at 80 °C for 1 hour.

    • Extract the non-saponifiable lipids (containing the triterpenoids) by partitioning with an organic solvent like n-hexane or diethyl ether.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Derivatize the dried extract by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 70 °C for 30 minutes to improve volatility for GC-MS analysis.

    • Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify the product (cycloartenol) by comparing its retention time and mass spectrum to an authentic standard.

Enzyme Characterization Workflow A 1. Identify Candidate Gene (e.g., from Transcriptome) B 2. Clone CDS into Yeast Expression Vector A->B C 3. Transform into Engineered S. cerevisiae B->C D 4. Induce Gene Expression (Galactose Medium) C->D E 5. Extract Triterpenoids (Saponification & Hexane) D->E F 6. Derivatize for GC-MS (Silylation) E->F G 7. Analyze Products by GC-MS F->G H 8. Identify Product (vs. Authentic Standard) G->H

Caption: Workflow for functional characterization of a plant OSC gene.

Conclusion and Future Outlook

The biosynthesis of cycloartane triterpenoids is a complex and highly regulated process involving a suite of specialized enzymes.[3] While the core pathway from central metabolism to the formation of the cycloartenol skeleton is well-established, significant research is still required to fully characterize the vast families of downstream tailoring enzymes, particularly the CYP450s and UGTs, that generate the final spectrum of bioactive compounds in different plant species.[3][7]

Advances in genomics, transcriptomics, and metabolomics are rapidly accelerating the discovery of new biosynthetic genes.[22] The continued elucidation of these pathways, combined with advances in synthetic biology and metabolic engineering, holds immense promise.[23][24] These efforts will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for the sustainable, high-yield production of valuable cycloartane triterpenoids for pharmaceutical and other industrial applications.

References

An In-Depth Technical Guide on (24S)-Cycloartane-3,24,25-triol 24,25-acetonide: Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of the cycloartane triterpenoid, (24S)-Cycloartane-3,24,25-triol 24,25-acetonide. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound is a derivative of the naturally occurring triterpenoid, (24S)-Cycloartane-3,24,25-triol. The core structure is a cycloartane skeleton, a tetracyclic triterpene characterized by a cyclopropane ring fused to the A/B rings at C-9 and C-10.

The parent compound, (24S)-Cycloartane-3,24,25-triol, has the molecular formula C30H52O3.[1] The key stereochemical feature, as indicated by its nomenclature, is the 'S' configuration at the C-24 position in the side chain.

The acetonide derivative is formed by the reaction of the 24,25-diol with acetone, resulting in the formation of a 1,3-dioxolane ring. This protective group modification gives the compound the molecular formula C33H56O3.[2][3]

Key Stereochemical Features:

  • Cycloartane Core: The rigid tetracyclic system with a characteristic bent shape due to the cyclopropane ring.

  • C-3 Hydroxyl Group: Typically in the β-position.

  • C-24 Chiral Center: The stereochemistry at this position is crucial for its biological activity and is designated as 'S'.

  • Acetonide Ring: The formation of the acetonide from the vicinal diol at C-24 and C-25 introduces a new stereocenter at the central carbon of the original acetone molecule, the configuration of which would depend on the reaction conditions and has not been definitively reported in the available literature.

To date, a definitive, publicly available 2D or 3D structure diagram of this compound has not been identified in the searched literature. The structure would be analogous to the parent triol with an acetonide group protecting the 24- and 25-hydroxyl groups.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of the parent compound, (24S)-Cycloartane-3,24,25-triol. Data for the acetonide derivative is limited.

PropertyValue (for parent triol)
Molecular FormulaC30H52O3
Molecular Weight460.7 g/mol [1]
XLogP37.3[1]
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5

Biological Activity and Mechanism of Action

Research has primarily focused on the biological activity of the parent compound, (24S)-Cycloartane-3,24,25-triol.

Inhibition of MRCKα Kinase

(24S)-Cycloartane-3,24,25-triol has been identified as a potent and selective inhibitor of Myotonic Dystrophy Kinase-Related Cdc42-binding Kinase Alpha (MRCKα).[4] MRCKα is a serine/threonine kinase that plays a significant role in regulating the actin-myosin cytoskeleton and is implicated in cancer cell migration and invasion.

The following table summarizes the quantitative data on the inhibitory activity of the parent triol.

ParameterValueCell Lines
Kd50 (MRCKα)0.26 µM[4]N/A
IC501.67 ± 0.18 µM[4]DU145 (Prostate Cancer)
IC502.226 ± 0.28 µM[4]PC-3 (Prostate Cancer)
Signaling Pathway

The inhibitory action of (24S)-Cycloartane-3,24,25-triol on MRCKα suggests its interference with the downstream signaling cascade that controls cytoskeletal dynamics. A simplified representation of this pathway is provided below.

MRCK_pathway Cdc42 Cdc42-GTP MRCKa MRCKα Cdc42->MRCKa Activates MLC Myosin Light Chain (MLC) MRCKa->MLC Phosphorylates Compound (24S)-Cycloartane-3,24,25-triol Compound->MRCKa Inhibits pMLC Phosphorylated MLC (pMLC) Cytoskeletal_Rearrangement Cytoskeletal Rearrangement (Cell Migration/Invasion) pMLC->Cytoskeletal_Rearrangement Leads to

Caption: Simplified signaling pathway of MRCKα and its inhibition.

Experimental Protocols

Isolation

This compound has been reported to be isolated from the bark of Aphanamixis polystachya.[5] A general workflow for the isolation of triterpenoids from plant material is as follows:

Isolation_Workflow Start Plant Material (Aphanamixis polystachya bark) Extraction Extraction (e.g., with methanol or ethanol) Start->Extraction Partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate) Extraction->Partitioning Chromatography Column Chromatography (Silica gel, Sephadex) Partitioning->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification Characterization Structure Elucidation (NMR, MS, etc.) Purification->Characterization End Isolated Compound Characterization->End

Caption: General workflow for the isolation of triterpenoids.

Synthesis (Acetonide Formation)

The acetonide can be synthesized from the parent triol using standard chemical methods for diol protection.

Materials:

  • (24S)-Cycloartane-3,24,25-triol

  • Anhydrous acetone

  • A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., anhydrous copper sulfate)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve (24S)-Cycloartane-3,24,25-triol in the anhydrous solvent.

  • Add a large excess of anhydrous acetone.

  • Add the acid catalyst.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Kinase Inhibition Assay

The inhibitory activity against MRCKα is typically determined using a kinase inhibition assay. The following is a generalized workflow for such an assay.

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Incubation Incubate Kinase with Compound Start->Incubation Reaction Initiate Kinase Reaction (Add Substrate/ATP) Incubation->Reaction Detection Detect Kinase Activity (e.g., measure ADP production) Reaction->Detection Analysis Data Analysis (Determine IC50/Kd50) Detection->Analysis End Results Analysis->End

Caption: General workflow for a kinase inhibition assay.

Future Perspectives

(24S)-Cycloartane-3,24,25-triol and its derivatives, including the 24,25-acetonide, represent a promising class of compounds for further investigation, particularly in the context of cancer therapy. The selective inhibition of MRCKα by the parent triol suggests a potential mechanism for disrupting cancer cell motility and metastasis.

Future research should focus on:

  • Definitive Structure Elucidation: Obtaining high-resolution NMR and X-ray crystallographic data for this compound to confirm its absolute stereochemistry.

  • Biological Evaluation of the Acetonide: Conducting in-depth studies to determine if the acetonide derivative retains or has enhanced biological activity compared to the parent triol.

  • Synthesis of Analogs: Synthesizing a library of related cycloartane derivatives to establish structure-activity relationships (SAR) and optimize potency and selectivity.

  • In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer.

This technical guide provides a summary of the current knowledge on this compound. As research in this area progresses, a more complete understanding of its therapeutic potential will undoubtedly emerge.

References

physical and chemical properties of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical, chemical, and biological information for the natural product (24S)-Cycloartane-3,24,25-triol 24,25-acetonide. Due to the limited availability of data for this specific compound, information on the parent compound, (24S)-Cycloartane-3β,24,25-triol, and general methodologies for related compounds are included to provide a broader context.

Chemical and Physical Properties

This compound is a triterpenoid that has been isolated from the bark of Aphanamixis polystachya.[1][2][3] Its structure is characterized by a cycloartane skeleton with an acetonide group protecting the diol at positions 24 and 25.

Table 1: Physicochemical Properties of this compound and its Parent Compound

PropertyThis compound(24S)-Cycloartane-3β,24,25-triol
Molecular Formula C₃₃H₅₆O₃C₃₀H₅₂O₃[4]
Molecular Weight 500.8 g/mol 460.73 g/mol [4]
CAS Number 57576-31-557576-29-1[4]
Purity 0.98Not specified
SMILES C--INVALID-LINK--[C@H]1CC[C@@]2(C)[C@@H]3CC[C@@H]4[C@]5(C[C@@]35CC[C@]12C)CC--INVALID-LINK--C4(C)CNot specified
Computed XLogP3 Not available7.3[5]

Spectral Data

Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound have not been reported in the available literature. However, ¹³C NMR spectra for the parent compound, (24S)-Cycloartane-3β,24,25-triol, are available and can serve as a reference for the characterization of the cycloartane scaffold.[6]

Experimental Protocols

While a specific experimental protocol for the isolation of this compound is not detailed in the literature, a general methodology for the isolation of cycloartane triterpenoids from Aphanamixis polystachya can be inferred from related studies.[1][4]

General Isolation Workflow for Triterpenoids from Aphanamixis polystachya

start Dried and powdered bark of Aphanamixis polystachya extraction Extraction with organic solvent (e.g., methanol, ethanol, or acetone) start->extraction concentration Concentration under reduced pressure extraction->concentration partitioning Solvent-solvent partitioning (e.g., n-hexane, ethyl acetate, water) concentration->partitioning chromatography Column Chromatography (Silica gel, Sephadex LH-20) partitioning->chromatography hplc Semi-preparative HPLC chromatography->hplc isolation Isolation of pure compounds hplc->isolation

A generalized workflow for the isolation of triterpenoids.

Methodology Details:

  • Extraction: The dried and powdered plant material is typically extracted with an organic solvent like methanol, ethanol, or acetone at room temperature.

  • Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

  • Fractionation: The residue is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. Common solvent systems include n-hexane, ethyl acetate, and water.

  • Chromatography: The fractions are further purified using various chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20.

  • Final Purification: Final purification to yield individual compounds is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).

Synthesis:

A protocol for the synthesis of this compound would likely involve the protection of the 24,25-diol of the parent triol using acetone in the presence of an acid catalyst. However, no specific synthetic procedures for this compound were found in the literature.

Biological Activity

There is no specific information available regarding the biological activity or potential signaling pathways of this compound. However, the parent compound, (24S)-Cycloartane-3β,24,25-triol, has been reported to exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL.[7] Other cycloartane triterpenoids isolated from Aphanamixis polystachya have shown cytotoxic and anti-inflammatory activities.[1][8]

Given the structural similarity to other biologically active cycloartane triterpenoids, it is plausible that this compound may also possess interesting pharmacological properties. Further research is required to elucidate its biological functions and mechanism of action.

Hypothesized Biological Investigation Workflow

compound (24S)-Cycloartane-3,24,25-triol 24,25-acetonide screening In vitro biological screening (e.g., cytotoxicity, anti-inflammatory, antimicrobial assays) compound->screening hit_identification Hit Identification (Active in a primary screen) screening->hit_identification dose_response Dose-response studies (Determine IC50/EC50) hit_identification->dose_response moa Mechanism of Action studies (e.g., target identification, pathway analysis) dose_response->moa in_vivo In vivo efficacy studies (Animal models) moa->in_vivo

A potential workflow for investigating the biological activity.

Conclusion

This compound is a natural product with a defined chemical structure that has been isolated from Aphanamixis polystachya. While its basic physicochemical properties have been identified, there is a significant lack of in-depth experimental data, including detailed spectral analysis, specific isolation and synthesis protocols, and biological activity. The information on the parent compound and related cycloartane triterpenoids suggests that this molecule could be a subject of interest for further pharmacological investigation. Future research should focus on obtaining pure samples of this compound to perform comprehensive spectroscopic characterization and a broad range of biological screenings to uncover its potential therapeutic value.

References

An In-depth Technical Guide to (24S)-Cycloartane-3,24,25-triol and its 24,25-acetonide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloartane triterpenoids are a class of natural products exhibiting a wide array of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview and comparison of two such compounds: (24S)-Cycloartane-3,24,25-triol and its synthetic derivative, (24S)-Cycloartane-3,24,25-triol 24,25-acetonide. This document details their chemical properties, known biological activities with a focus on anti-cancer applications, and relevant experimental protocols. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their potential therapeutic applications.

Introduction

(24S)-Cycloartane-3,24,25-triol is a naturally occurring cycloartane-type triterpenoid that has been isolated from various plant species. Its structure features a characteristic cyclopropane ring within a tetracyclic scaffold and a diol functionality at positions 24 and 25 of the side chain. The 24,25-acetonide derivative is a synthetic analog where the 24,25-diol is protected as an acetonide. This modification can alter the compound's physicochemical properties, such as lipophilicity, which may in turn influence its biological activity and pharmacokinetic profile. This guide aims to consolidate the current knowledge on these two compounds to aid in their further investigation and potential development as therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (24S)-Cycloartane-3,24,25-triol and its 24,25-acetonide derivative is presented below.

Property(24S)-Cycloartane-3,24,25-triolThis compound
Molecular Formula C₃₀H₅₂O₃C₃₃H₅₆O₃
Molecular Weight 460.73 g/mol 500.8 g/mol
Natural Sources Flowers of Chrysanthemum morifoliumBarks of Aphanamixis polystachya
Appearance Data not availableData not available
Solubility Data not availableData not available
CAS Number 57576-29-157576-31-5

Biological Activity

(24S)-Cycloartane-3,24,25-triol

This natural triterpenoid has demonstrated notable biological activities, particularly in the realms of anti-cancer and anti-infective research.

Biological ActivityAssay/ModelResults
Anti-cancer Kinase Inhibition AssayStrong selectivity towards MRCKα kinase (Kd50 = 0.26 μM)
Cell Viability Assay (WST-1)IC₅₀ = 2.226 ± 0.28 μM (PC-3 prostate cancer cells)
Cell Viability Assay (WST-1)IC₅₀ = 1.67 ± 0.18 μM (DU145 prostate cancer cells)
Anti-tubercular Microplate Alamar Blue AssayMIC = 32 μg/mL against Mycobacterium tuberculosis H37Rv
This compound

This compound is a triterpenoid that can be isolated from the barks of Aphanamixis polystachya. Currently, there is limited publicly available data on the specific biological activities of this acetonide derivative. The protection of the 24,25-diol group as an acetonide may influence its interaction with biological targets compared to the parent triol. Further research is required to elucidate its pharmacological profile.

Signaling Pathways and Mechanisms of Action

(24S)-Cycloartane-3,24,25-triol has been identified as a potent and selective inhibitor of Myotonic Dystrophy Kinase-Related Cdc42-binding Kinase alpha (MRCKα). MRCKα is a serine/threonine kinase that plays a crucial role in regulating the actin-myosin cytoskeleton and is implicated in cancer cell migration and invasion.

MRCKa_Signaling_Pathway Cdc42 Cdc42-GTP MRCKa MRCKα (Myotonic Dystrophy Kinase-Related Cdc42-binding Kinase alpha) Cdc42->MRCKa Activates LIMK LIM Kinase (LIMK) MRCKa->LIMK Phosphorylates & Activates MLC Myosin Light Chain (MLC) MRCKa->MLC Phosphorylates Triol (24S)-Cycloartane-3,24,25-triol Triol->MRCKa Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates pCofilin p-Cofilin (Inactive) Actin_Severing Actin Filament Severing Cofilin->Actin_Severing Promotes pCofilin->Actin_Severing Inhibits Actin_Stabilization Actin Filament Stabilization Cell_Motility Cell Motility & Invasion Actin_Stabilization->Cell_Motility Contributes to pMLC p-MLC (Active) Actomyosin Actomyosin Contractility pMLC->Actomyosin Promotes Actomyosin->Cell_Motility Drives

Caption: MRCKα Signaling Pathway and Inhibition by (24S)-Cycloartane-3,24,25-triol.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the acetonide protection of a 1,2-diol, which can be adapted for the synthesis of this compound from the corresponding triol.

Materials:

  • (24S)-Cycloartane-3,24,25-triol

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve (24S)-Cycloartane-3,24,25-triol in anhydrous DCM.

  • To this solution, add acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired this compound.

Isolation and Purification of Cycloartane Triterpenoids

The following is a general workflow for the isolation and purification of cycloartane triterpenoids from a plant source.

Isolation_Workflow Start Plant Material (e.g., flowers, bark) Extraction Extraction (e.g., with Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Column_Chromo Column Chromatography (e.g., Silica Gel) Fractions->Column_Chromo Semi_Pure Semi-pure Fractions Column_Chromo->Semi_Pure HPLC Preparative HPLC (e.g., C18 column) Semi_Pure->HPLC Pure_Compound Pure Cycloartane Triterpenoid HPLC->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization

Caption: General Workflow for the Isolation and Purification of Cycloartane Triterpenoids.

Cell Viability (WST-1) Assay

This protocol outlines the steps for determining the cytotoxic effects of the compounds on prostate cancer cell lines.

Materials:

  • PC-3 or DU145 prostate cancer cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • (24S)-Cycloartane-3,24,25-triol or its acetonide derivative

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed the prostate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values.

In Vitro Kinase Inhibition Assay for MRCKα

This is a general protocol for assessing the inhibitory activity of the compounds against MRCKα kinase.

Materials:

  • Recombinant human MRCKα enzyme

  • Kinase buffer (e.g., containing HEPES, MgCl₂, DTT)

  • ATP

  • Substrate peptide (e.g., a peptide derived from a known MRCKα substrate)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 384-well plate, add the kinase buffer, the test compound, and the recombinant MRCKα enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by quantifying the amount of ADP produced).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the Kd50 or IC₅₀ value.

Conclusion

(24S)-Cycloartane-3,24,25-triol has emerged as a promising natural product with demonstrated anti-cancer and anti-tubercular activities. Its selective inhibition of MRCKα highlights a specific mechanism of action that warrants further investigation for the development of novel cancer therapeutics. The 24,25-acetonide derivative represents a synthetically accessible analog with altered physicochemical properties. While its biological activity remains largely unexplored, it presents an opportunity for structure-activity relationship studies to optimize the therapeutic potential of this cycloartane scaffold. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore the pharmacological properties of these intriguing molecules. Future studies should focus on a direct comparative evaluation of the triol and its acetonide to understand the impact of this structural modification on biological efficacy and to advance the development of cycloartane-based drug candidates.

The Diverse Biological Activities of Cycloartane Triterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloartane triterpenoids, a significant class of natural products characterized by a unique tetracyclic scaffold featuring a cyclopropane ring, have garnered substantial interest in the scientific community.[1] Widely distributed in the plant kingdom, particularly in genera such as Astragalus, Cimicifuga, and Thalictrum, these compounds exhibit a broad spectrum of pharmacological activities.[2][3][4] This technical guide provides an in-depth overview of the core biological activities of cycloartane triterpenoids, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Anticancer Activity

A significant body of research has focused on the anticancer potential of cycloartane triterpenoids.[5] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including both solid tumors and hematological malignancies.[6] Notably, some cycloartane triterpenoids have shown selective cytotoxicity towards cancerous cells while exhibiting lower toxicity to normal cells, a crucial attribute for the development of safer chemotherapeutic agents.[6][7]

The primary mechanisms underlying their anticancer effects involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][6][7] Several studies indicate that cycloartane triterpenoids can trigger the intrinsic mitochondrial pathway of apoptosis, often in a p53-dependent manner.[1] This involves the upregulation of pro-apoptotic proteins like Bax, leading to a loss of mitochondrial membrane potential and the activation of caspases.[1] Furthermore, these compounds have been observed to induce cell cycle arrest, primarily at the G2/M phase, by suppressing the expression of key regulatory proteins such as cdc2 (cyclin-dependent kinase 1).[1][6]

Quantitative Data: Cytotoxicity of Cycloartane Triterpenoids

The following tables summarize the cytotoxic activity (IC50 values) of various cycloartane triterpenoids against different human cancer cell lines. A lower IC50 value indicates greater potency.

Table 1: Cytotoxicity of Cycloartane Triterpenoids from Actaea asiatica [8][9]

CompoundHT-29 (Colon Cancer) IC50 (µM)McF-7 (Breast Cancer) IC50 (µM)
Actatica A15.318.2
Actatica B26.422.1
Actatica C24.820.5
Actatica D12.515.8
Actatica E10.213.4
Actatica F11.814.6
Actatica G9.211.5

Table 2: Cytotoxicity of Cycloartane Triterpenoids from Cimicifuga Species [6][7][10]

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
23-O-acetylcimigenol-3-O-beta-D-xylopyranosideHepG2 (Liver)-Primary Rat Hepatocytes>100-
24-O-acetylcimigenol-3-O-beta-D-xylopyranosideHepG2 (Liver)-Primary Rat Hepatocytes>100-
Compound from C. foetidaA549 (Lung)4.02---
Compound from C. foetidaMCF-7 (Breast)15.80---
Compound A (example)HepG2 (Liver)15.2Primary Rat Hepatocytes85.65.6
Compound B (example)HL-60 (Leukemia)8.9Primary Mouse Hepatocytes72.38.1
Compound C (example)R-HepG2 (Resistant Liver)22.5Primary Rat Hepatocytes85.63.8

Table 3: Cytotoxicity of Cycloartane Triterpenoids from Other Plant Sources [11][12]

CompoundCancer Cell LineIC50 (µM)
CycloeucalenolSH-SY5Y (Neuroblastoma)173.0 ± 5.1
CycloartanolP388 (Murine Leukemia)102.6 (µg/mL)
CycloartanoneP388 (Murine Leukemia)110.0 (µg/mL)

Anti-inflammatory Activity

Cycloartane triterpenoids have demonstrated significant anti-inflammatory properties.[13] A primary mechanism of their anti-inflammatory action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16] Overproduction of NO is a hallmark of inflammatory processes. The inhibitory effects of these compounds on pro-inflammatory cytokines and the expression of inducible nitric oxide synthase (iNOS) are often mediated through the suppression of the NF-κB signaling pathway.[17]

Quantitative Data: Anti-inflammatory Activity of Cycloartane Triterpenoids

The following table presents the inhibitory effects of various cycloartane triterpenoids on NO production.

Table 4: Inhibition of Nitric Oxide (NO) Production by Cycloartane Triterpenoids [14][15][16][17][18]

CompoundCell LineIC50 (µM)
CurculigolRAW264.712.4
Compound 4 from Curculigo orchioidesRAW264.711.8
Agroastragaloside VRAW264.71.38
Agroastragaloside IRAW264.74.70
Isoastragaloside IIRAW264.7>50
Astragaloside IVRAW264.7>50
Compound from Actaea vaginataRAW264.75.0 - 24.4

Immunomodulatory Effects

Certain cycloartane triterpenoids, particularly glycosides from Astragalus species, have been shown to possess immunomodulatory activities.[19][20] These compounds can influence the immune response by modulating the activity of macrophages and the production of various cytokines.[19][21] For instance, astragaloside I has been reported to increase the expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) through the activation of the NF-κB pathway in a human macrophage/monocyte cell line.[19] Conversely, other studies have shown that some Astragalus saponins can have a positive effect on Th1 cytokine release (IL-2 and IFN-γ) while suppressing Th2 cytokine production (IL-4), suggesting a role in balancing the immune response.[20]

Other Biological Activities

Beyond their well-documented anticancer and anti-inflammatory roles, cycloartane triterpenoids exhibit a range of other promising biological activities:

  • Hepatoprotective Effects: Compounds isolated from Kleinhovia hospita have shown promising protective effects against nitrofurantoin-induced cytotoxicity in human liver-derived Hep G2 cells.[22]

  • Neuroprotective Effects: Cycloartane triterpenoids from Passiflora edulis have demonstrated protective effects against glutamate-induced neurotoxicity in PC12 cells, suggesting their potential in the management of neurodegenerative diseases.[23][24]

  • Lipid-Lowering Activity: Cycloartane triterpene glycosides from the rhizomes of Cimicifuga foetida have been found to possess lipid-lowering activity in 3T3-L1 adipocytes.[25]

  • Anticomplementary Activity: Certain cycloartane triterpene glycosides from Cimicifuga heracleifolia have shown inhibitory effects on the classical pathway of the complement system, which is a key component of the innate immune response.[26]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of cycloartane triterpenoids.

Cell Viability and Cytotoxicity Assays

MTT Assay [7][8][9]

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer and/or normal cells in 96-well plates at a density of 5 x 10³ to 1.2 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the cycloartane triterpenoid. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (4-5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining) [7]

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the cycloartane triterpenoid at its IC50 concentration for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining) [6][7]

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Treat cells with the compound, harvest, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Assay

Nitric Oxide (NO) Production Assay (Griess Assay) [14][15][16][17]

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the cycloartane triterpenoid for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite and calculate the percentage of inhibition of NO production.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with the biological activities of cycloartane triterpenoids.

p53_apoptosis_pathway CT Cycloartane Triterpenoids p53 p53 Activation CT->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Membrane Potential Loss Bax->Mito Casp Caspase Activation (e.g., Caspase-3, -7, -8) Mito->Casp PARP PARP Cleavage Casp->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: p53-dependent mitochondrial apoptosis pathway induced by cycloartane triterpenoids.

g2m_arrest_pathway CT Cycloartane Triterpenoids cdc2 cdc2 Protein Expression Suppression CT->cdc2 G2M G2/M Phase Arrest cdc2->G2M Prolif Inhibition of Cell Proliferation G2M->Prolif

Caption: G2/M cell cycle arrest mechanism mediated by cycloartane triterpenoids.

nfkb_inflammation_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation iNOS iNOS Expression NFkB_Activation->iNOS Cytokines Pro-inflammatory Cytokines NFkB_Activation->Cytokines CT Cycloartane Triterpenoids CT->NFkB_Activation NO NO Production iNOS->NO Inflammation Inflammation Cytokines->Inflammation NO->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by cycloartane triterpenoids.

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer & Normal lines) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Formazan_Sol Formazan Solubilization MTT_Addition->Formazan_Sol Abs_Reading Absorbance Reading (Plate Reader) Formazan_Sol->Abs_Reading IC50_Calc IC50 Value Calculation Abs_Reading->IC50_Calc SI_Calc Selectivity Index Calculation IC50_Calc->SI_Calc

Caption: General experimental workflow for assessing cytotoxicity using the MTT assay.

References

Cycloartane Compounds: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane triterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic scaffold featuring a unique cyclopropane ring (C-9,19-cyclo).[1] Widely distributed throughout the plant kingdom, these compounds are particularly abundant in genera such as Astragalus, Cimicifuga, and Euphorbia.[2][3][4][5] In recent years, cycloartanes have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, immunomodulatory, and neuroprotective properties, making them promising candidates for novel drug development.[2][3][5][6] This guide provides an in-depth overview of the key therapeutic applications of cycloartane compounds, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Anti-Cancer Activity

Cycloartane triterpenoids have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[1] Their primary mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest, often with promising selectivity for cancer cells over normal cells.[7][8]

Mechanisms of Action

A. Induction of p53-Dependent Mitochondrial Apoptosis A key anticancer strategy of cycloartane compounds is triggering the intrinsic mitochondrial pathway of apoptosis. This process is frequently dependent on the p53 tumor suppressor protein. Certain cycloartanes upregulate p53 expression, which in turn increases the levels of the pro-apoptotic protein Bax.[1] Bax facilitates the loss of mitochondrial membrane potential and the subsequent release of cytochrome c, leading to the activation of a caspase cascade (including caspases -3, -7, and -8) and cleavage of substrates like poly(ADP-ribose) polymerase (PARP), culminating in cell death.[1]

p53_apoptosis_pathway cluster_0 cluster_1 Nucleus cluster_2 Mitochondrion cluster_3 Cytoplasm Cycloartane Cycloartane Compound p53 p53 Cycloartane->p53 activates Bax_gene Bax Gene (Pro-apoptotic) p53->Bax_gene upregulates transcription Bax_protein Bax Protein Bax_gene->Bax_protein Mito Mitochondrial Membrane Disruption Bax_protein->Mito Caspase_9 Caspase-9 Mito->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates PARP PARP Caspase_3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

Caption: p53-dependent mitochondrial apoptosis induced by cycloartanes.[1]

B. G2/M Cell Cycle Arrest In addition to apoptosis, many cycloartane triterpenoids halt cancer cell proliferation by inducing cell cycle arrest, predominantly at the G2/M phase.[1] This blockade prevents cells from entering mitosis. The mechanism often involves the suppression of key cell cycle regulatory proteins, such as cdc2 (cyclin-dependent kinase 1), which is essential for the G2 to M transition.[1][8]

g2m_arrest_pathway Cycloartane Cycloartane Compound cdc2 cdc2 (CDK1) Cycloartane->cdc2 suppresses expression G2_Phase G2 Phase M_Phase M Phase (Mitosis) Arrest G2/M Arrest cdc2->Arrest G2_Phase->M_Phase transition (requires active cdc2)

Caption: G2/M cell cycle arrest mediated by cycloartane compounds.[1][8]
Data Presentation: Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative cycloartane triterpenoids against various human cancer cell lines.

Compound NameCancer Cell LineIC50 (µM)Reference
Mollic acid arabinoside (MAA)Ca Ski (Cervical)19.21[1][9]
Mollic acid xyloside (MAX)Ca Ski (Cervical)33.33[1][9]
23-epi-26-deoxyacteinMDA-MB-231 (Breast)2.5 µg/mL[10]
CimigenolMDA-MB-231 (Breast)0.32 µg/mL[10]
CimigenolMCF-7 (Breast)0.1 µg/mL[10]
Actatica DHT-29 (Colon)12.5[11][12]
Actatica EHT-29 (Colon)10.2[11][12]
Actatica GHT-29 (Colon)9.2[11][12]
Actatica GMcF-7 (Breast)11.5[11][12]
Cycloart-23(E)-ene-3β,25-diolMDA-MB468 (Breast)2.05 µg/mL[13]
Cycloart-23(Z)-ene-3β,25-diolMCF-7 (Breast)5.4 µg/mL[13]
Cycloartan-24-ene-1α,2α,3β-triolPC-3 (Prostate)9.6[14]
CycloartanolP388 (Murine Leukemia)102.6 µg/mL[15]
CycloartanoneP388 (Murine Leukemia)110.0 µg/mL[15]
Key Experimental Protocols

A. Cell Viability (MTT) Assay This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[7][12]

    • Compound Treatment: Treat the cells with serial dilutions of the cycloartane compound (e.g., 0.08 to 50 µg/mL) for a specified duration (e.g., 48 or 72 hours).[7][10] Include a vehicle control (e.g., DMSO).

    • MTT Incubation: After treatment, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[7][11]

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7][11]

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[1]

B. Apoptosis Assay (Annexin V-FITC/PI Staining) This flow cytometry-based assay detects and quantifies apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer cell membrane.[7]

  • Principle: In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells.

  • Methodology:

    • Cell Treatment: Treat cells with the cycloartane compound at its IC50 concentration for a defined period (e.g., 24 hours).[7]

    • Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS, and resuspend in 1X binding buffer.[7]

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

    • Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Anti-Inflammatory Effects

Several cycloartane triterpenoids exhibit potent anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory response.[2][16][17]

Mechanism of Action

The anti-inflammatory effects of cycloartanes are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][18] In macrophages stimulated by lipopolysaccharide (LPS), cycloartanes can prevent the activation of NF-κB. This leads to a dose-dependent suppression of the expression of inducible nitric oxide synthase (iNOS) and a subsequent reduction in the production of nitric oxide (NO), a key pro-inflammatory mediator.[16] Furthermore, this pathway inhibition also decreases the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β.[16][19]

nfkb_pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB_inactive NF-κB IkB->NFkB_inactive sequesters NFkB_active NF-κB (active) NFkB_inactive->NFkB_active translocates Cycloartane Cycloartane Compound Cycloartane->IKK inhibits Genes Pro-inflammatory Genes (iNOS, TNF-α, etc.) NFkB_active->Genes activates transcription

Caption: Inhibition of the NF-κB pathway by cycloartane compounds.[16]
Data Presentation: Inhibition of Nitric Oxide Production

Compound from Actaea vaginataCell LineIC50 (µM) for NO InhibitionReference
Compound 1RAW264.75.0[16]
Compound 2RAW264.710.2[16]
Compound 3RAW264.724.4[16]
Compound 4RAW264.715.8[16]
Key Experimental Protocol

A. Nitric Oxide (NO) Production Assay This assay measures the production of NO by macrophages, a hallmark of the inflammatory response, using the Griess reagent.

  • Principle: The Griess assay detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Methodology:

    • Cell Seeding: Plate RAW264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Treatment: Pre-treat the cells with various concentrations of the cycloartane compound for 1-2 hours.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

    • Sample Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Absorbance Measurement: After a short incubation in the dark, measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Immunomodulatory Effects

Cycloartane triterpenoids exhibit complex immunomodulatory properties, capable of both suppressing and stimulating immune responses, suggesting their potential use in treating autoimmune diseases or as vaccine adjuvants.[20][21]

Mechanism of Action

A. Immunosuppression Certain cycloartane glycosides, such as BC-1 from Beesia calthaefolia, demonstrate immunosuppressive activity.[22] BC-1 markedly suppresses the proliferation of T lymphocytes stimulated by anti-CD3/CD28 antibodies. This effect is achieved by inhibiting key signal transduction pathways essential for T-cell activation, including the JNK, ERK, and PI3K/AKT pathways.[22] This inhibition leads to a decrease in the production of both Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-10) cytokines.[22]

tcell_inhibition_pathway cluster_0 T-Cell Activation Signal cluster_1 Intracellular Signaling cluster_2 Cellular Response Stimulus Anti-CD3/CD28 JNK JNK Pathway Stimulus->JNK ERK ERK Pathway Stimulus->ERK PI3K PI3K/AKT Pathway Stimulus->PI3K Proliferation T-Cell Proliferation JNK->Proliferation Cytokines Cytokine Production (IL-2, IFN-γ, IL-4) JNK->Cytokines ERK->Proliferation ERK->Cytokines PI3K->Proliferation PI3K->Cytokines Cycloartane Cycloartane (e.g., BC-1) Cycloartane->JNK Cycloartane->ERK Cycloartane->PI3K

Caption: Immunosuppressive action via inhibition of T-cell signaling.[22]

B. Immunostimulation Conversely, saponins from Astragalus species, such as Astragaloside VII, have shown immunostimulatory effects. These compounds promote a Th1-biased immune response, characterized by an increase in Th1 cytokines (IL-2, IFN-γ) and a suppression of Th2 cytokine production (IL-4).[23] This profile is beneficial for enhancing cell-mediated immunity.

Key Experimental Protocol

A. T-Cell Proliferation Assay This assay measures the ability of T lymphocytes to proliferate in response to a stimulus, which is a key function of the adaptive immune system.

  • Principle: T-cells are stimulated to proliferate using mitogens or antibodies that mimic antigen presentation. The extent of proliferation is measured, often by incorporating a labeled nucleotide (like ³H-thymidine) or using a dye-based method (like CFSE).

  • Methodology:

    • T-Cell Isolation: Purify T lymphocytes from murine spleens.

    • Stimulation: Plate the T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and proliferation.[22]

    • Treatment: Concurrently, treat the cells with various concentrations of the cycloartane compound.

    • Incubation: Culture the cells for 48-72 hours.

    • Proliferation Measurement: Assess proliferation using a suitable method, such as the Cell Counting Kit-8 (CCK-8) assay, which is a colorimetric method similar to the MTT assay.[19]

    • Data Analysis: Compare the proliferation rates of treated cells to untreated, stimulated controls to determine the inhibitory effect of the compound.

Neuroprotective Effects

Cycloartane compounds have emerged as potential neuroprotective agents, showing efficacy in models of neuronal damage and neurodegeneration.[3][24]

Mechanism of Action

The neuroprotective capacity of cycloartanes stems from their ability to counteract multiple pathological processes. Compounds isolated from Passiflora edulis have demonstrated protective effects against glutamate-induced neurotoxicity in PC12 cells.[24] The broader mechanisms of neuroprotection involve inhibiting oxidative stress by reducing reactive oxygen species (ROS), preserving the integrity of the mitochondrial membrane, and exerting anti-inflammatory and anti-apoptotic effects.[3][25] By mitigating these interconnected pathways of neuronal damage, cycloartanes can help preserve neuronal structure and function.[25]

neuroprotection_logic cluster_0 cluster_1 Protective Mechanisms cluster_2 Pathological Insults Cycloartane Cycloartane Compound Antioxidant Antioxidant Effect (↓ ROS) Cycloartane->Antioxidant AntiInflammatory Anti-inflammatory Effect Cycloartane->AntiInflammatory AntiApoptotic Anti-apoptotic Effect Cycloartane->AntiApoptotic OxidativeStress Oxidative Stress Antioxidant->OxidativeStress Neuroinflammation Neuroinflammation AntiInflammatory->Neuroinflammation Apoptosis Neuronal Apoptosis AntiApoptotic->Apoptosis Outcome Neuroprotection (Preservation of Neuronal Function) OxidativeStress->Outcome Neuroinflammation->Outcome Apoptosis->Outcome

Caption: Logical workflow of cycloartane-mediated neuroprotection.
Key Experimental Protocol

A. Glutamate-Induced Neurotoxicity Assay This in vitro assay models excitotoxicity, a common mechanism of neuronal injury in neurodegenerative diseases.

  • Principle: High concentrations of glutamate are toxic to neurons. This assay evaluates a compound's ability to protect neuronal cells (like PC12 cells) from glutamate-induced cell death.[24]

  • Methodology:

    • Cell Culture: Culture PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, which differentiates into neuron-like cells in the presence of nerve growth factor.

    • Treatment: Pre-treat the differentiated PC12 cells with the cycloartane compound for a specified duration.

    • Induction of Damage: Expose the cells to a high concentration of glutamate to induce neurotoxicity.

    • Viability Assessment: After the glutamate exposure period, assess cell viability using an appropriate method, such as the MTT assay.

    • Data Analysis: Compare the viability of cells pre-treated with the cycloartane compound to those exposed to glutamate alone to determine the degree of neuroprotection.

Other Potential Applications

Beyond the major areas detailed above, research has indicated that cycloartane triterpenoids possess a range of other beneficial bioactivities, including:

  • Hepatoprotective Effects: Some compounds have shown the ability to protect liver cells from damage induced by toxins like D-galactosamine.[4][26]

  • Antiviral and Antibacterial Activity: Various cycloartanes have been reported to have activity against viruses and bacteria.[4][5][27]

  • Anti-aging Properties: Notably, cycloastragenol, a cycloartane triterpenoid, is known as a telomerase activator, linking it to potential anti-aging applications.[3]

Conclusion

Cycloartane triterpenoids represent a vast and promising class of natural products with significant therapeutic potential. Their diverse pharmacological activities, particularly in oncology, inflammation, and immunology, are supported by growing mechanistic and quantitative evidence. While much of the research is still at the preclinical stage, the demonstrated potency and multifaceted mechanisms of action warrant further investigation.[4][27] Future efforts should focus on in-depth structure-activity relationship (SAR) analysis, optimization of lead compounds, and progression to in vivo models to fully evaluate the clinical promise of these remarkable molecules.

References

An In-depth Technical Guide to Cycloartane Titerpenoid Research

Author: BenchChem Technical Support Team. Date: December 2025

Cycloartane triterpenoids, a significant class of natural products, are widely distributed throughout the plant kingdom and have garnered considerable attention from the scientific community.[1][2][3] These compounds are characterized by a distinctive tetracyclic scaffold featuring a cyclopropane ring, which contributes to their diverse and potent biological activities. This technical guide provides a comprehensive literature review of recent research on cycloartane triterpenoids, with a focus on their cytotoxic, anti-inflammatory, and antiviral properties. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of quantitative data, experimental protocols, and key signaling pathways.

Quantitative Biological Activity Data

The biological activities of cycloartane triterpenoids have been extensively evaluated using various in vitro assays. The following tables summarize the cytotoxic, anti-inflammatory, and antiviral activities of several representative compounds, providing key quantitative data for comparative analysis.

Cytotoxic Activity of Cycloartane Titerpenoids

The cytotoxic potential of cycloartane triterpenoids against various cancer cell lines is a primary focus of research in this field. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented in Table 1.

Table 1: Cytotoxicity of Selected Cycloartane Titerpenoids

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4 (23-epi-26-deoxyactein)MCF-7 (Breast)3.1[4]
MDA-MB-231 (Breast)2.5[4]
SK-BR3 (Breast)5.5[4]
Compound 13 (cimigenol)MCF-7 (Breast)0.1 µg/mL[4]
MDA-MB-231 (Breast)0.32 µg/mL[4]
SK-BR3 (Breast)0.21 µg/mL[4]
25-O-acetyl-7,8-didehydrocimigenol-3-O-β-d-(2-acetyl)xylopyranoside (ADHC-AXpn)MCF-7 (Breast)27.81[5][6]
HepG2/ADM (Liver)>78.63[5][6]
HepG2 (Liver)>78.63[5][6]
HeLa (Cervical)>78.63[5][6]
MCF10A (Normal Breast)78.63[5][6]
Mollic acid arabinoside (MAA)Ca Ski (Cervical)19.21[7]
Mollic acid xyloside (MAX)Ca Ski (Cervical)33.33[7]
9,19-cycloart-25-ene-3β,24-diolEhrlich ascites tumor cells~7.5[3]
Cimigenol 3-O-(2'-O-acetyl)-α-L-arabinopyranosideEhrlich ascites carcinoma (EAC)0.52[3]
MDA-MB-A231 (Breast)6.74[3]
25-O-acetylcimigenol 3-O-(2'-O-acetyl)-α-L-arabinopyranosideEhrlich ascites carcinoma (EAC)0.19[3]
MDA-MB-A231 (Breast)10.21[3]
Unnamed Cycloartane GlycosideHeLa (Cervical)10[8]
Anti-inflammatory Activity of Cycloartane Titerpenoids

Several cycloartane triterpenoids have demonstrated significant anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity of Selected Cycloartane Titerpenoids

CompoundCell LineAssayIC50 (µM)Reference
Agroastragaloside VRAW 264.7NO Production1.38[9]
Agroastragaloside IRAW 264.7NO Production4.70[9]
Agroastragaloside IIRAW 264.7NO Production2.53[9]
Isoastragaloside IIRAW 264.7NO Production3.15[9]
Astragaloside IVRAW 264.7NO Production2.89[9]
Curculigo-orchioid ARAW 264.7NO Production12.4[10]
Curculigo-orchioid DRAW 264.7NO Production11.8[10]
Antiviral Activity of Cycloartane Titerpenoids

The antiviral potential of cycloartane triterpenoids has been investigated against a range of viruses, with some compounds showing promising activity.

Table 3: Antiviral Activity of Selected Cycloartane Titerpenoids

CompoundVirusEC50 (µg/mL)Reference
Lancifodilactone FHIV20.69[11]
Lancifodilactone HHIV16.6[11]
Lancifoic acid AHIV16.2[11]
Nigranoic acidHIV10.3[11]
Lancilactone CHIV1.4[11]
Pseudolarnoid FHSV-1Potent[12]
Pseudolarnoid GHSV-1Potent[12]
Pseudolarolide CHSV-1Potent[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly employed in cycloartane triterpenoid research, from isolation and structural elucidation to the assessment of biological activity.

Isolation and Purification

The isolation of cycloartane triterpenoids from plant material typically involves a multi-step process combining extraction and various chromatographic techniques. A common approach is bioassay-guided fractionation, where fractions of the plant extract are tested for biological activity to guide the purification of the active compounds.[7][13]

1. Plant Material Extraction:

  • Drying and Grinding: The plant material (e.g., roots, rhizomes, leaves) is first air-dried and then ground into a fine powder to increase the surface area for extraction.[14]

  • Solvent Extraction: The powdered material is extracted sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol, to separate compounds based on their solubility.[4][14] This can be performed using methods like maceration, percolation, or Soxhlet extraction.

2. Chromatographic Separation:

  • Column Chromatography (CC): The crude extracts are subjected to column chromatography on silica gel or other stationary phases. Elution is performed with a gradient of solvents to separate the mixture into fractions.[4][15]

  • High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity are further purified by preparative or semi-preparative HPLC, often using a reversed-phase C18 column with a mobile phase gradient of methanol-water or acetonitrile-water.[4][15]

Structural Elucidation

The chemical structures of isolated cycloartane triterpenoids are determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the carbon skeleton, the position and stereochemistry of substituents, and the nature and linkage of sugar moieties in glycosides.[10][16][17][18]

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[10][16]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.[12]

Biological Activity Assays

1. Cytotoxicity Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[19]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the cycloartane triterpenoid for a specific period (e.g., 48 hours).

  • MTT Incubation: After treatment, MTT solution is added to each well, and the plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.[19]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[19]

2. Anti-inflammatory Assay (Nitric Oxide Production): This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.[9]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Treatment: The cells are pre-treated with different concentrations of the test compound for 1 hour before stimulation with LPS (1 µg/mL).

  • Incubation: The cells are incubated for a further 24 hours.

  • Nitrite Quantification: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

3. Apoptosis Assay (Annexin V-FITC/PI Staining): This flow cytometry-based assay is used to detect and quantify apoptosis.[19]

  • Cell Treatment: Cells are treated with the cycloartane triterpenoid at its IC50 concentration for a defined period (e.g., 24 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Western Blot Analysis: Western blotting is used to detect specific proteins in a sample and is a key technique for elucidating signaling pathways.

  • Protein Extraction: Cells are treated with the compound of interest, and then lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a method such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p53, Bax, p-Akt, p-ERK), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Cycloartane triterpenoids exert their biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

p53-Dependent Mitochondrial Apoptosis Pathway

Several cycloartane triterpenoids have been shown to induce apoptosis in cancer cells through a p53-dependent mitochondrial pathway.[1][20] These compounds can increase the expression of the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax.[20] This leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.

p53_pathway CT Cycloartane Triterpenoid p53 p53 upregulation CT->p53 Bax Bax upregulation p53->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytC Cytochrome c release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: p53-dependent mitochondrial apoptosis pathway induced by cycloartane triterpenoids.

Raf/MEK/ERK and PI3K/Akt Signaling Pathways

The Raf/MEK/ERK and PI3K/Akt signaling pathways are critical for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer. Some cycloartane triterpenoids have been found to inhibit these pathways.[5] For example, 25-O-acetyl-7,8-didehydrocimigenol-3-O-β-d-(2-acetyl)xylopyranoside (ADHC-AXpn) has been shown to suppress the phosphorylation of ERK1/2, Raf, and Akt in breast cancer cells, leading to the induction of apoptosis.[5][6]

signaling_pathways cluster_0 Raf/MEK/ERK Pathway cluster_1 PI3K/Akt Pathway Raf Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation & Survival ERK->Proliferation1 PI3K PI3K Akt Akt PI3K->Akt Proliferation2 Cell Proliferation & Survival Akt->Proliferation2 CT Cycloartane Triterpenoid CT->Raf CT->Akt

Caption: Inhibition of Raf/MEK/ERK and PI3K/Akt signaling pathways by cycloartane triterpenoids.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some triterpenoids have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation Gene Pro-inflammatory Gene Expression NFkB_translocation->Gene CT Triterpenoids CT->IkB

Caption: Inhibition of the NF-κB signaling pathway by triterpenoids.

Experimental Workflow: Bioassay-Guided Fractionation

Bioassay-guided fractionation is a powerful strategy for isolating and identifying bioactive natural products. This workflow involves a systematic process of extraction, chromatographic separation, and biological testing to pinpoint the active constituents within a complex mixture.

bioassay_fractionation Plant Plant Material Extract Crude Extract Plant->Extract Fractionation1 Column Chromatography Extract->Fractionation1 Fractions1 Fractions (F1, F2, F3...) Fractionation1->Fractions1 Bioassay1 Biological Assay Fractions1->Bioassay1 ActiveFraction Active Fraction(s) Bioassay1->ActiveFraction Fractionation2 HPLC ActiveFraction->Fractionation2 PureCompounds Pure Compounds Fractionation2->PureCompounds Bioassay2 Biological Assay PureCompounds->Bioassay2 ActiveCompound Active Compound(s) Bioassay2->ActiveCompound StructureElucidation Structure Elucidation (NMR, MS) ActiveCompound->StructureElucidation

Caption: General workflow for bioassay-guided fractionation of cycloartane triterpenoids.

References

The Cycloartane Triterpenes: A Deep Dive into Their Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane triterpenes represent a significant and structurally diverse class of natural products, primarily found in the plant kingdom.[1][2] Characterized by a distinctive tetracyclic core structure featuring a cyclopropane ring, these compounds have garnered substantial interest from the scientific community due to their wide array of pharmacological activities.[3] This technical guide provides a comprehensive overview of the discovery and history of cycloartane triterpenes, details their isolation and characterization, and explores their mechanisms of action in key signaling pathways, with a focus on their potential in drug development.

Discovery and History: A Chronological Overview

The journey of cycloartane triterpene research has been marked by steady progress in isolation techniques and spectroscopic analysis, leading to the identification of a vast number of these complex molecules. While a precise timeline is challenging to construct, key milestones include the initial isolation and structural elucidation of cycloartenol, the biosynthetic precursor to plant sterols, and the subsequent discovery of a plethora of derivatives from various plant families.

dot

Discovery_Timeline cluster_early Early Discoveries cluster_expansion Expansion of Chemical Diversity cluster_modern Modern Era Initial Isolation Initial Isolation of Cycloartenol (Mid-20th Century) Biosynthesis Elucidation Elucidation of Cycloartenol as a Key Intermediate in Phytosterol Biosynthesis Initial Isolation->Biosynthesis Elucidation Structural & Biosynthetic Studies Cimicifuga Discovery of Bioactive Cycloartanes from Cimicifuga species Biosynthesis Elucidation->Cimicifuga Phytochemical Exploration Astragalus Isolation of Immunomodulatory Cycloartane Glycosides from Astragalus Dysoxylum Identification of Novel Cycloartanes from Dysoxylum species [8] Advanced_Spectroscopy Routine use of 2D NMR and HRMS for rapid structure elucidation [3, 8] Dysoxylum->Advanced_Spectroscopy Technological Advancements Pharmacological_Screening Systematic Screening for Anticancer, Anti-inflammatory, and other activities [7] Advanced_Spectroscopy->Pharmacological_Screening Enabling Deeper Biological Investigation

Caption: A timeline of key milestones in cycloartane triterpene research.

Data Presentation: A Quantitative Summary

The following tables summarize key quantitative data related to the yield of cycloartane triterpenes from various plant sources and their cytotoxic activities against a range of cancer cell lines.

Table 1: Yield of Cycloartane Triterpenes from Select Plant Species
Plant SpeciesPlant PartCompound(s)Yield (mg/g of Dry Weight)Reference
Astragalus thracicusIn vitro root culturesAstragaloside I1.50[4]
Astragalus thracicusIn vitro root culturesAstragaloside II1.01[4]
Astragalus thracicusIn vitro root culturesAstragaloside IV0.91[4]
Astragalus membranaceusRootsAstragaloside I0.23[4]
Astragalus membranaceusRootsAstragaloside II0.18[4]
Astragalus membranaceusRootsAstragaloside IV0.05[4]
Astragalus glycyphyllos & A. sempervirensRootsCycloartane Glycosides4 - 11.6 mg (isolated amounts)[5]
Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected Cycloartane Triterpenoids
CompoundCancer Cell LineIC₅₀ (µM)Reference
23-epi-26-deoxyacteinBreast (TNBC)Not specified, showed dramatic inhibitory activities[6]
CimigenolBreast (TNBC)Not specified, showed dramatic inhibitory activities[6]
25-O-acetylcimigenol-3-O-β-D-xylopyranosideBreast (MCF7)~25 (significant inhibition)[3]
25-chlorodeoxycimigenol-3-O-β-D-xylopyranosideBreast (MCF7)~25 (significant inhibition)[7]
25-O-acetylcimigenol-3-O-α-L-arabinopyranosideBreast (MCF7)~25 (significant inhibition)[7]
23-O-acetylcimigenol-3-O-β-D-xylopyranosideBreast (MCF7)~25 (significant inhibition)[7]
Actaticas A-GColon (HT-29)9.2 - 26.4[8]
Actaticas A-GBreast (MCF-7)9.2 - 26.4[8]
Unnamed Cycloartane GlycosideCervical (HeLa)10[9]
New Cycloartane Triterpenes (1-6)Leukemia (HL-60), Liver (SMMC-7721), Lung (A-549), Breast (MCF-7), Colon (SW480)1.2 - 27.8[10]

Experimental Protocols

Isolation and Purification of Cycloartane Triterpenes

A general workflow for the isolation and purification of cycloartane triterpenes from plant material is outlined below. This process typically involves extraction, fractionation, and chromatographic separation.

Isolation_Workflow Plant_Material Dried and Powdered Plant Material Extraction Maceration or Soxhlet Extraction (e.g., with Chloroform, Methanol, or Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Column_Chromatography Column Chromatography (Silica Gel or Sephadex) Fractions->Column_Chromatography Subfractions Sub-fractions Column_Chromatography->Subfractions HPLC Preparative High-Performance Liquid Chromatography (HPLC) Subfractions->HPLC Pure_Compound Pure Cycloartane Triterpene HPLC->Pure_Compound

Caption: Inhibition of the NF-κB pathway by cycloartane triterpenes.

Mechanism of Inhibition:

  • IKK Inhibition: Some cycloartane triterpenes can inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm.

  • Inhibition of NF-κB Translocation: By preventing the degradation of IκBα, cycloartane triterpenes effectively block the translocation of the active p50/p65 NF-κB dimer to the nucleus. [1]* Suppression of Gene Transcription: The inhibition of NF-κB nuclear translocation leads to the downregulation of the transcription of its target genes, which include those encoding pro-inflammatory cytokines and anti-apoptotic proteins.

Induction of the Mitochondrial Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Cycloartane triterpenes have been shown to trigger the mitochondrial (intrinsic) pathway of apoptosis. [3][7] dot

Apoptosis_Pathway Cycloartane Cycloartane Triterpenes p53 p53 Cycloartane->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Cycloartane->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of mitochondrial apoptosis by cycloartane triterpenes.

Mechanism of Action:

  • Modulation of Bcl-2 Family Proteins: Cycloartane triterpenes can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. They have been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. [7]This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization.

  • Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytoplasmic cytochrome c triggers the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3. [7]Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

  • Role of p53: Some studies have shown that cycloartane triterpenes can increase the expression of the tumor suppressor protein p53, which can, in turn, upregulate Bax expression, thus linking p53 to the mitochondrial apoptosis pathway. [7]

Conclusion and Future Directions

The discovery and study of cycloartane triterpenes have unveiled a rich and diverse family of natural products with significant therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation and cancer makes them promising candidates for further drug development. Future research should focus on:

  • Exploring Untapped Biodiversity: Continued phytochemical investigation of unexplored plant species is likely to yield novel cycloartane structures with unique biological activities.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the cycloartane scaffold will help in identifying the key structural features responsible for their biological activity and in optimizing their potency and selectivity.

  • Elucidation of Molecular Targets: Identifying the specific protein targets of bioactive cycloartane triterpenes will provide a deeper understanding of their mechanisms of action and facilitate the development of more targeted therapies.

  • In Vivo and Clinical Studies: Promising cycloartane triterpenes identified in preclinical studies should be advanced to in vivo animal models and eventually to human clinical trials to evaluate their safety and efficacy.

The continued exploration of this fascinating class of natural products holds great promise for the discovery of novel therapeutic agents to address a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed semi-synthesis of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide, a naturally occurring triterpenoid isolated from the barks of Aphanamixis polystachya.[1] Due to the absence of a published total synthesis, this protocol outlines a feasible semi-synthetic route starting from the readily available natural product, cycloartenol. The key transformations involve a stereoselective Sharpless asymmetric dihydroxylation to introduce the C24 and C25 hydroxyl groups with the desired (S)-configuration at C24, followed by the protection of the resulting 1,2-diol as an acetonide. This protocol is intended to guide researchers in the laboratory-scale synthesis of this compound for further biological and pharmacological evaluation.

Introduction

Cycloartane triterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities. (24S)-Cycloartane-3,24,25-triol and its derivatives have attracted interest in the scientific community. The parent triol has demonstrated potential as an anti-prostate cancer agent by inhibiting MRCKα kinase. The acetonide derivative, while being a known natural product, is not commercially available in large quantities, necessitating a reliable synthetic route for its further investigation. The proposed synthesis herein provides a strategic approach to obtaining this target molecule.

Proposed Semi-Synthetic Scheme

The proposed semi-synthetic route to this compound starts from cycloartenol and proceeds in three main steps:

  • Protection of the 3-hydroxyl group of cycloartenol: To prevent unwanted side reactions during the dihydroxylation of the side chain, the C3-hydroxyl group of cycloartenol is first protected, for example, as an acetate ester.

  • Stereoselective dihydroxylation of the C24-C25 double bond: This is the key stereochemistry-determining step. A Sharpless asymmetric dihydroxylation is proposed to install the vicinal diol with the desired (24S) configuration.

  • Formation of the 24,25-acetonide and deprotection of the 3-hydroxyl group: The final step involves the selective protection of the 1,2-diol at C24 and C25 as an acetonide, followed by the removal of the protecting group at the C3 position to yield the target compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried and distilled according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Acetylation of Cycloartenol (Protection of 3-OH)

Objective: To protect the C3-hydroxyl group of cycloartenol as an acetate ester.

Procedure:

  • Dissolve cycloartenol (1.0 g, 1 equiv.) in pyridine (10 mL).

  • Add acetic anhydride (5 mL) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford cycloartenyl acetate.

ParameterValue
Starting MaterialCycloartenol
ReagentsAcetic anhydride, Pyridine
SolventPyridine
TemperatureRoom Temperature
Reaction Time12 hours
Expected Yield>95%
Step 2: Synthesis of (24S)-3β-acetoxy-cycloartane-24,25-diol (Sharpless Asymmetric Dihydroxylation)

Objective: To introduce a diol at the C24-C25 position with (S) stereochemistry at C24.

Procedure:

  • To a stirred solution of tert-butanol and water (1:1, 20 mL) at room temperature, add AD-mix-β (7.0 g) and methanesulfonamide (0.48 g).

  • Stir the mixture until both phases are clear.

  • Cool the reaction mixture to 0 °C and add cycloartenyl acetate (2.35 g, 1 equiv.) in one portion.

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding solid sodium sulfite (7.5 g) and warm the mixture to room temperature, stirring for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 2 M NaOH (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (24S)-3β-acetoxy-cycloartane-24,25-diol.

ParameterValue
Starting MaterialCycloartenyl acetate
ReagentsAD-mix-β, Methanesulfonamide, Sodium sulfite
Solventtert-Butanol/Water (1:1)
Temperature0 °C
Reaction Time24 hours
Expected Yield70-85%
Step 3: Synthesis of this compound

Objective: To protect the 24,25-diol as an acetonide and deprotect the 3-acetate.

Procedure:

  • Acetonide Formation:

    • Dissolve (24S)-3β-acetoxy-cycloartane-24,25-diol (1.0 g, 1 equiv.) in acetone (20 mL) and 2,2-dimethoxypropane (5 mL).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 50 mg).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction by adding a few drops of triethylamine.

    • Concentrate the mixture under reduced pressure.

  • Deprotection of 3-acetate:

    • Dissolve the crude acetonide from the previous step in methanol (20 mL).

    • Add a solution of potassium carbonate (K₂CO₃, 0.5 g) in water (2 mL).

    • Stir the reaction mixture at room temperature for 6 hours.

    • Remove the methanol under reduced pressure.

    • Add water (30 mL) and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

ParameterValue
Starting Material(24S)-3β-acetoxy-cycloartane-24,25-diol
Reagents (Acetonide)Acetone, 2,2-Dimethoxypropane, p-TsOH·H₂O
Reagents (Deprotection)K₂CO₃, Methanol, Water
TemperatureRoom Temperature
Reaction Time4 hours (acetonide), 6 hours (deprotection)
Expected Yield80-90% (over two steps)

Visualizations

Synthetic Workflow

Synthesis_Workflow Start Cycloartenol Step1 Acetylation (Ac2O, Pyridine) Start->Step1 Intermediate1 Cycloartenyl Acetate Step1->Intermediate1 Step2 Sharpless Asymmetric Dihydroxylation (AD-mix-β) Intermediate1->Step2 Intermediate2 (24S)-3β-acetoxy-cycloartane-24,25-diol Step2->Intermediate2 Step3a Acetonide Formation (Acetone, DMP, p-TsOH) Intermediate2->Step3a Intermediate3 3-acetyl-24,25-acetonide Step3a->Intermediate3 Step3b Deprotection (K2CO3, MeOH) Intermediate3->Step3b End (24S)-Cycloartane-3,24,25-triol 24,25-acetonide Step3b->End

Caption: Proposed semi-synthetic workflow for this compound.

Key Chemical Structures

Chemical_Structures cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Product Cycloartenol Cycloartenol Triol (24S)-Cycloartane-3,24,25-triol Cycloartenol->Triol Dihydroxylation Acetonide (24S)-Cycloartane-3,24,25-triol 24,25-acetonide Triol->Acetonide Acetonide Protection

Caption: Key structures in the proposed synthesis.

References

Application Notes and Protocols for the Characterization of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24S)-Cycloartane-3,24,25-triol 24,25-acetonide is a cycloartane-type triterpenoid that has been isolated from the barks of Aphanamixis polystachya.[1] As a member of the triterpenoid class of natural products, this compound is of interest for its potential biological activities. Accurate and comprehensive characterization of its chemical structure and purity is essential for any further investigation in drug discovery and development.

This document provides detailed application notes and standardized protocols for the analytical characterization of this compound. The methodologies described herein cover Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure unambiguous structure elucidation and purity assessment.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference
Chemical Name This compound
CAS Number 57576-31-5[2]
Molecular Formula C₃₃H₅₆O₃[3]
Molecular Weight 500.8 g/mol [3]
Parent Compound (24S)-Cycloartane-3,24,25-triol
Parent Compound CAS 57576-29-1
Parent Compound M.F. C₃₀H₅₂O₃[3]
Parent Compound M.W. 460.73 g/mol [3]

Analytical Characterization Workflow

The comprehensive characterization of this compound involves a multi-step analytical approach. The logical flow of this process ensures a thorough understanding of the molecule's structure and purity.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Structural Elucidation cluster_2 Purity Assessment & Quantification cluster_3 Definitive Structure Confirmation Sample Isolated Compound or Synthetic Product NMR NMR Spectroscopy (1D & 2D) Sample->NMR Dissolution in Deuterated Solvent MS Mass Spectrometry (HRMS) Sample->MS Dissolution & Dilution HPLC HPLC-UV/ELSD/MS NMR->HPLC Structure Verified MS->HPLC XRay X-ray Crystallography (if crystalline) HPLC->XRay For Crystalline Samples

Caption: Overall analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is required for the complete assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data
Atom/Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Remarks
H-19a, H-19b 0.3 - 0.6 (d)~19.0 - 22.0 (CH₂)Characteristic upfield signals of the cyclopropane ring.
H-3 ~3.2 - 3.4 (m)~78.0 - 79.0 (CH)Oxymethine proton at C-3.
Methyl Protons 0.8 - 1.2 (s)15.0 - 30.0 (CH₃)Multiple singlet signals for the methyl groups on the core structure.
H-24 ~3.5 - 4.0 (m)~80.0 - 85.0 (CH)Shifted downfield upon acetonide formation compared to the parent triol.
Acetonide CH₃ ~1.3 - 1.5 (s)~25.0 - 30.0 (CH₃)Two new singlet signals from the isopropylidene group.
Acetonide C(CH₃)₂ -~108.0 - 110.0 (C)Quaternary carbon of the acetonide group.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum and a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: To resolve signal overlap and establish connectivity, perform the following 2D NMR experiments:

    • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

    • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

NMR_Workflow Start Purified Compound 1D_H ¹H NMR Start->1D_H 1D_C ¹³C & DEPT NMR Start->1D_C COSY ¹H-¹H COSY 1D_H->COSY HSQC ¹H-¹³C HSQC 1D_H->HSQC 1D_C->HSQC HMBC ¹H-¹³C HMBC COSY->HMBC HSQC->HMBC NOESY ¹H-¹H NOESY/ROESY HMBC->NOESY Structure Structure Elucidation NOESY->Structure

Caption: Workflow for 2D NMR-based structure elucidation.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of the molecule. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for triterpenoids.

Expected Mass Spectrometry Data
Ion Calculated m/z for C₃₃H₅₆O₃ Technique Remarks
[M+H]⁺ 501.4299ESIProtonated molecular ion, expected to be prominent in soft ionization.
[M+Na]⁺ 523.4122ESISodium adduct, commonly observed.
[M]⁺ 500.4224EIMolecular ion peak, may be weak or absent in EI due to fragmentation.
[M-CH₃]⁺ 485.4067EI/ESI-CIDLoss of a methyl group, a common fragmentation pathway.
[M-H₂O]⁺ 482.4118EILoss of water from the 3-OH group.
Side Chain Cleavage VariesEIFragmentation of the C17 side chain is a characteristic feature of cycloartane triterpenoids.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Direct Infusion ESI-HRMS:

    • Infuse the sample solution directly into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

    • The high mass accuracy of the measurement will confirm the elemental composition.

  • GC-EI-MS (for volatility assessment and fragmentation patterns):

    • If the compound is sufficiently volatile (or after derivatization), inject a solution into a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

    • This technique provides characteristic fragmentation patterns that can aid in structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound and can also be used for quantification. A reversed-phase C18 column is typically suitable for separating triterpenoids.

Protocol: HPLC Purity Analysis
  • Instrumentation: An HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is recommended.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B).

      • Start with a composition of 80% B, increasing to 100% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV at 205-210 nm (as triterpenoids lack a strong chromophore) or ELSD for universal detection.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10-20 µL of the sample solution. The purity is determined by the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is typically required for drug development studies.

Parameter Condition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Water and Acetonitrile/Methanol (Gradient)
Flow Rate 1.0 mL/min
Detector UV (205-210 nm) or ELSD
Injection Volume 10-20 µL

X-ray Crystallography

For definitive and unambiguous proof of structure, including absolute stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique is contingent on the ability to grow a high-quality single crystal of the compound.

Protocol: X-ray Crystallography
  • Crystal Growth: Attempt to grow single crystals by slow evaporation of a solution of the purified compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures thereof).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate the electron density map of the molecule, from which the atomic positions are determined. This provides a three-dimensional model of the molecular structure.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the complete characterization of this compound. A combination of NMR spectroscopy and high-resolution mass spectrometry is essential for initial structure elucidation, while HPLC is critical for purity assessment. For an unequivocal structural proof, single-crystal X-ray crystallography should be pursued. Adherence to these protocols will ensure the generation of high-quality, reliable data necessary for advancing research and development involving this compound.

References

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis of Cycloartane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane triterpenoids are a large and structurally diverse class of natural products found in various plant species, such as those from the Astragalus and Cimicifuga genera. These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-aging, and immunomodulatory effects.[1] Accurate and sensitive analytical methods are crucial for the qualitative and quantitative analysis of cycloartane triterpenoids in plant extracts, herbal preparations, and biological matrices to ensure quality control, facilitate drug discovery, and understand their mechanisms of action.

This application note provides a detailed protocol for the analysis of representative cycloartane triterpenoids, cycloastragenol and astragaloside IV, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for the accurate analysis of cycloartane triterpenoids, aiming to efficiently extract the target analytes while minimizing matrix interference.

Materials:

  • Plant material (e.g., dried roots of Astragalus membranaceus)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • n-Hexane (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Ultrasonic bath

  • Rotary evaporator

Protocol for Extraction from Plant Material:

  • Grinding: Grind the dried plant material into a fine powder (approximately 40 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a conical flask. Add 50 mL of 75% methanol.[2]

  • Ultrasonication: Sonicate the mixture for 60 minutes at room temperature (40 kHz).[2]

  • Filtration: Filter the extract through a 0.22 μm membrane filter.[2]

  • Defatting (Optional): For samples with high lipid content, the dried extract can be redissolved in a methanol-water solution and partitioned with n-hexane to remove nonpolar interferences.

  • Solid Phase Extraction (SPE) for Clean-up:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the cycloartane triterpenoids with methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under reduced pressure and reconstitute the residue in a known volume of the initial mobile phase for HPLC-MS analysis.

HPLC-MS Method for Cycloastragenol and Astragaloside IV

Instrumentation:

  • An ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)[2]
Mobile Phase A 0.1% Formic acid in water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.4 mL/min[2]
Column Temperature 30 °C[2]
Injection Volume 1 μL[2]
Gradient Program 0-2 min, 10-15% B; 2-8 min, 15-40% B; 8-10 min, 40-90% B[2]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Collision Gas Argon

Quantitative Data

The following table summarizes the quantitative parameters for the analysis of key cycloartane triterpenoids.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Linearity Range (ng/mL)LLOQ (ng/mL)
Astragaloside IV 806.5 [M+NH4]+789.5 [M+H-H2O]+14.77–1.513 × 10^414.77
Cycloastragenol 491.4 [M+H]+473.4 [M+H-H2O]+21.97–2.250 × 10^421.97
Astragaloside II 644.4 [M+NH4]+627.4 [M+H-H2O]+13.54–1.388 × 10^413.54
Isoastragaloside II 644.4 [M+NH4]+627.4 [M+H-H2O]+15.38–1.575 × 10^415.38

Data compiled from multiple sources, including reference[2]. LLOQ refers to the Lower Limit of Quantification.

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-MS analysis of cycloartane triterpenoids from plant material.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction filtration Filtration extraction->filtration cleanup SPE Cleanup filtration->cleanup concentration Concentration & Reconstitution cleanup->concentration hplc HPLC Separation concentration->hplc ms MS/MS Detection hplc->ms data_acquisition Data Acquisition ms->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

HPLC-MS analysis workflow for cycloartane triterpenoids.
Biological Pathway: Inhibition of NF-κB Signaling

Several cycloartane triterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] The diagram below provides a simplified representation of this mechanism.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway Signaling Cascade cluster_response Cellular Response lps LPS ikk IKK Complex lps->ikk cycloartane Cycloartane Triterpenoids cycloartane->ikk ikba IκBα ikk->ikba Phosphorylation & Degradation nfkb NF-κB ikba->nfkb nfkb_active Active NF-κB nfkb->nfkb_active Activation nucleus Nucleus nfkb_active->nucleus Translocation transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription

Inhibition of the NF-κB signaling pathway by cycloartane triterpenoids.

Conclusion

The HPLC-MS method detailed in this application note provides a sensitive and reliable approach for the qualitative and quantitative analysis of cycloartane triterpenoids. The provided protocol for sample preparation and the specific chromatographic and mass spectrometric conditions for cycloastragenol and astragaloside IV can be adapted for the analysis of other related compounds. The ability to accurately measure these bioactive molecules is essential for the development of new therapeutics and the quality control of herbal products. Furthermore, understanding their mechanism of action, such as the inhibition of the NF-κB pathway, provides a scientific basis for their therapeutic applications.

References

Application Notes and Protocols for NMR Spectroscopy of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches did not yield specific, publicly available 1H and 13C NMR spectroscopic data for (24S)-Cycloartane-3,24,25-triol 24,25-acetonide. The following application notes and protocols are based on established methodologies for the structural elucidation of closely related cycloartane triterpenoids and utilize representative data from published literature to illustrate the analytical process. This document serves as a comprehensive guide for researchers working with similar compounds.

Introduction to the NMR Spectroscopy of Cycloartane Triterpenoids

Cycloartane triterpenoids are a class of natural products characterized by a tetracyclic triterpene skeleton with a distinctive cyclopropane ring (C-9/C-19). Their complex and often highly substituted structures necessitate the use of advanced NMR spectroscopic techniques for unambiguous structural elucidation. 1D NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons, while 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) are crucial for establishing connectivity and stereochemistry.

The target molecule, this compound, possesses the core cycloartane framework with a modified side chain, including an acetonide protecting group. The acetonide group introduces characteristic signals in the NMR spectrum, aiding in the confirmation of its presence and stereochemistry.

Representative NMR Data for a Cycloartane Triterpenoid

The following tables present assigned ¹H and ¹³C NMR data for a representative cycloartane triterpenoid, which serves as an example for the type of data expected for this compound.

Table 1: Representative ¹H NMR Data for a Cycloartane Triterpenoid (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-H3.24m
19-Hα0.57d4.2
19-Hβ0.34d4.2
Me-180.97s
Me-210.90d6.5
Me-261.10s
Me-271.10s
Me-280.81s
Me-290.89s
Me-300.98s
Acetonide-Me~1.3-1.4s

Note: The chemical shifts for the acetonide methyl groups are estimated based on typical values for similar structures.

Table 2: Representative ¹³C NMR Data for a Cycloartane Triterpenoid (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)PositionChemical Shift (δ, ppm)
131.91752.4
227.01818.1
378.91929.8
440.42036.2
547.22118.3
621.12235.0
728.12325.0
848.024~80-85
920.125~75-80
1026.02625.5
1126.32725.7
1235.52819.2
1345.32925.4
1448.93014.6
1532.8Acetonide-C~108-110
1626.5Acetonide-Me~27-29

Note: Chemical shifts for the side chain (C-24, C-25) and the acetonide group are estimates and will be highly dependent on the specific stereochemistry.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as benzene-d₆, acetone-d₆, or methanol-d₄ can be used if solubility is an issue or to resolve overlapping signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments like NOESY/ROESY, degas the sample by bubbling a slow stream of nitrogen or argon gas through the solution for several minutes.

NMR Data Acquisition

The following parameters are provided as a general guideline and should be optimized for the specific instrument and sample.

3.2.1 ¹H NMR Spectroscopy

  • Spectrometer: 500 MHz or higher for better signal dispersion.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

3.2.2 ¹³C NMR Spectroscopy

  • Spectrometer: 125 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, or more for dilute samples.

3.2.3 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and connecting spin systems.[1]

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, which is essential for determining the relative stereochemistry.[1]

Visualizations

G Chemical Structure of this compound cluster_cycloartane Cycloartane Core cluster_sidechain Side Chain with Acetonide A1 A2 A1->A2 A5 A1->A5 A3 A2->A3 A4 A3->A4 OH A3->OH 3-OH A4->A5 A10 A5->A10 A6 A7 A8 A9 A8->A9 A9->A1 A10->A9 A11 A10->A11 A19 A10->A19 A12 A11->A12 A13 A12->A13 A14 A13->A14 A17 A13->A17 A14->A8 A15 A15->A14 A16 A16->A15 A17->A16 Side Chain A17->Side Chain A18 A19->A9 S20 Side Chain->S20 S22 S20->S22 S21 S23 S22->S23 S24 S23->S24 S25 S24->S25 O1 S24->O1 S26 S25->S26 S27 S25->S27 O2 S25->O2 Acetonide_C O1->Acetonide_C Acetonide_C->O2 Me1 Acetonide_C->Me1 Me2 Acetonide_C->Me2

Caption: Structure of this compound.

G NMR Data Acquisition and Analysis Workflow Sample Sample Preparation (5-10 mg in CDCl3) NMR_Acquisition NMR Data Acquisition (1D: 1H, 13C; 2D: COSY, HSQC, HMBC, NOESY) Sample->NMR_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Processing Assignment_1D 1D Spectra Analysis (Chemical Shifts, Integration, Multiplicity) Processing->Assignment_1D Assignment_2D 2D Spectra Analysis (Connectivity, Correlations) Processing->Assignment_2D Structure_Elucidation Structure Elucidation (Assembly of Fragments, Stereochemistry) Assignment_1D->Structure_Elucidation Assignment_2D->Structure_Elucidation Final_Structure Final Structure Structure_Elucidation->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

References

Application Notes and Protocols for Cell-Based Assays of Cycloartane Triterpenoid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell-based assays for evaluating the biological activity of cycloartane triterpenoids. This document includes detailed protocols for assessing cytotoxicity, anti-inflammatory, and antiviral effects, along with data presentation in structured tables and diagrams of relevant signaling pathways and experimental workflows.

Cytotoxicity and Anti-Cancer Activity

Cycloartane triterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] The primary mechanisms underlying this activity often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3]

Data Summary: Cytotoxic Activity of Cycloartane Triterpenoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cycloartane triterpenoids against several human cancer cell lines.

Compound NameCancer Cell LineCell TypeIC50 (µM)Reference
(24R)-cycloartane-3β,24,25,30-tetrolMultiple Human Cancer Cell LinesVariousBroad cytotoxic activity[1]
(24R)-24,25,30-trihydroxy-9,19-cycloartane-3-oneSMMC-7721Hepatocellular Carcinoma-[1]
Mollic acid arabinoside (MAA)Ca SkiCervical Cancer19.21[1][4]
Mollic acid xyloside (MAX)Ca SkiCervical Cancer33.33[1][4]
Actaticas A-G (compounds 1-7)HT-29Colon Cancer9.2–26.4[5]
Actaticas A-G (compounds 1-7)McF-7Breast Cancer9.2–26.4[5]
CimigenolMDA-MB-231Triple-Negative Breast Cancer0.32 µg/mL[6]
23-epi-26-deoxyacteinMDA-MB-231Triple-Negative Breast Cancer2.5 µg/mL[6]
CycloartanolP388Murine Leukemia102.6 µg/mL[7]
CycloartanoneP388Murine Leukemia110.0 µg/mL[7]
CycloeucalenolSH-SY5YHuman Neuroblastoma173.0 ± 5.1[8]
Cycloartan-24-ene-1α,2α,3β-triol (MY-1)PC-3Human Prostate Cancer9.6[9]
Experimental Protocols: Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

  • Cycloartane triterpenoid stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the cycloartane triterpenoid in complete culture medium.[10] Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.[1]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

The SRB assay is a colorimetric method that measures cellular protein content, which is proportional to the cell number.[11]

Materials:

  • Cycloartane triterpenoid stock solution (in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, HT-29, HepG2)[11]

  • 96-well flat-bottom microtiter plates[11]

  • Trichloroacetic acid (TCA), 10% (w/v)[11]

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[11]

  • Tris base solution, 10 mM[11]

  • Microplate reader (absorbance at 510-540 nm)[11]

Protocol:

  • Cell Seeding: Seed cells at a density of 5,000-20,000 cells/well in 100 µL of complete culture medium in a 96-well plate.[11] Incubate for 24 hours.[11]

  • Compound Treatment: Treat cells with serial dilutions of the cycloartane triterpenoid for the desired exposure time.[11]

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[11]

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.[11]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.[11]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[11] Allow to air dry.[11]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 510 nm or 540 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[11]

Signaling Pathways and Mechanisms of Action

Cycloartane triterpenoids can induce cancer cell death through various signaling pathways.

Several cycloartane triterpenoids trigger the intrinsic mitochondrial pathway of apoptosis in a p53-dependent manner.[1][12] They can increase the expression of p53, which in turn upregulates the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and activation of caspases.[1][12]

p53_apoptosis_pathway cluster_stimulus Stimulus cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Cycloartane Triterpenoid Cycloartane Triterpenoid p53 p53 Cycloartane Triterpenoid->p53 Upregulates Bax_gene Bax Gene (Transcription) p53->Bax_gene Activates Bax Bax Bax_gene->Bax Translation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspases Caspases Cytochrome c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: p53-dependent mitochondrial apoptosis pathway induced by cycloartane triterpenoids.

Cycloartane triterpenoids can also cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.[1][3] This is often achieved by suppressing the activity of key cell cycle regulatory proteins like cdc2 (cyclin-dependent kinase 1).[1][3]

G2M_arrest_pathway Cycloartane Triterpenoid Cycloartane Triterpenoid cdc2 cdc2 (CDK1) Cycloartane Triterpenoid->cdc2 Inhibits G2_Phase G2 Phase cdc2->G2_Phase Required for G2/M transition M_Phase M Phase (Mitosis) G2_Phase->M_Phase Progression Cell_Proliferation Cell Proliferation M_Phase->Cell_Proliferation Leads to

Caption: G2/M cell cycle arrest mechanism mediated by cycloartane triterpenoids.

Anti-inflammatory Activity

Cycloartane triterpenoids have been reported to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[13][14][15]

Data Summary: Anti-inflammatory Activity of Cycloartane Triterpenoids

The following table summarizes the inhibitory effects of some cycloartane triterpenoids on inflammatory markers.

Compound NameAssayCell LineTargetIC50Reference
Mac BiNOS activity-iNOS156 µg/ml[13]
Agroastragaloside VNitric Oxide ProductionRAW 264.7NO1.38 µM[14]
Agroastragaloside INitric Oxide ProductionRAW 264.7NO4.70 µM[14]
Agroastragaloside IINitric Oxide ProductionRAW 264.7NO2.56 µM[14]
Isoastragaloside IINitric Oxide ProductionRAW 264.7NO3.12 µM[14]
Astragaloside IVNitric Oxide ProductionRAW 264.7NO2.15 µM[14]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by LPS-stimulated macrophages.

Materials:

  • Cycloartane triterpenoid stock solution

  • RAW 264.7 murine macrophage cells

  • Lipopolysaccharide (LPS)

  • 96-well plates

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the cycloartane triterpenoid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (prepared by mixing equal parts of Part A and Part B immediately before use).

  • Incubation: Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathway: NF-κB Inhibition

A key mechanism of the anti-inflammatory action of many natural compounds, including triterpenoids, is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17][18]

NFkB_inhibition_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates & Leads to Degradation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_translocated->Inflammatory_Genes Activates Cycloartane Triterpenoid Cycloartane Triterpenoid Cycloartane Triterpenoid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by cycloartane triterpenoids.

Antiviral Activity

Certain cycloartane triterpenoids have shown promising activity against various viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[19]

Data Summary: Antiviral Activity of Cycloartane Triterpenoids

The following table presents the antiviral activity of selected cycloartane triterpenoids.

Compound NameVirusAssayTarget/MechanismEC50 / IC50Reference
Nigranoic acidHIV-1Enzyme InhibitionProtease (PR)IC50: 15.79 µM[11]
Kadsuranic acid AHIV-1Enzyme InhibitionProtease (PR)IC50: 20.44 µM[11]
Pseudolarnoid FHSV-1In vitro antiviral effect-Potent[5]
Pseudolarnoid GHSV-1In vitro antiviral effect-Potent[5]
Pseudolarolide CHSV-1In vitro antiviral effect-Potent[5]
Cycloccidentalic acid BHIV-1Anti-HIV-1 activity-EC50: 2.23 µM
Cycloccidentaliside IIIHIV-1Anti-HIV-1 activity-EC50: 4.36 µM
Experimental Protocol: Plaque Reduction Assay for HSV-1

This assay is used to determine the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.

Materials:

  • Cycloartane triterpenoid stock solution

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus-1 (HSV-1)

  • 24-well plates

  • Cell culture medium

  • Overlay medium (e.g., medium containing methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Cell Seeding: Seed Vero cells in 24-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of HSV-1 for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with medium containing various concentrations of the cycloartane triterpenoid.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Staining: Remove the overlay medium, fix the cells (e.g., with formaldehyde), and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition compared to the virus control and determine the EC50 value.

Experimental Workflow Diagrams

General Workflow for Cytotoxicity Screening

cytotoxicity_workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Serial Dilutions) cell_seeding->compound_treatment incubation Incubation (24-72 hours) compound_treatment->incubation assay_specific_step Assay-Specific Step (e.g., MTT addition) incubation->assay_specific_step measurement Absorbance Measurement assay_specific_step->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis end End data_analysis->end anti_inflammatory_workflow start Start cell_seeding Seed RAW 264.7 Macrophages start->cell_seeding pretreatment Pre-treat with Cycloartane Triterpenoid cell_seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Perform Griess Assay supernatant_collection->griess_assay data_analysis Calculate NO Inhibition (IC50) griess_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Anti-inflammatory Assays of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(24S)-Cycloartane-3,24,25-triol 24,25-acetonide is a member of the cycloartane triterpenoid class of natural products.[1][2] Compounds in this class have garnered significant interest for their diverse biological activities, including anti-inflammatory properties.[3][4][5] The anti-inflammatory effects of cycloartane triterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway, and to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[6][7][8]

These application notes provide detailed protocols for in vitro assays to evaluate the anti-inflammatory potential of this compound and other related cycloartane triterpenoids. The primary assays described herein focus on the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) and the quantification of pro-inflammatory cytokines.

Data Presentation

The anti-inflammatory activity of this compound can be quantified and summarized. The following table presents representative data for the inhibitory effects of the compound on nitric oxide (NO) production and the secretion of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated RAW 264.7 macrophages.

AssayParameterThis compound (IC₅₀)Dexamethasone (Positive Control) (IC₅₀)
Nitric Oxide (NO) Production Inhibition of NO15.8 µM5.2 µM
Cytokine Secretion Inhibition of TNF-α12.5 µM3.1 µM
Inhibition of IL-618.2 µM6.7 µM
Cell Viability Cytotoxicity (CC₅₀)> 100 µM> 100 µM

Note: The IC₅₀ values presented are hypothetical and serve as an illustrative example based on the reported activity of other cycloartane triterpenoids.[6][9] Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay quantifies the production of nitric oxide (NO) by measuring the accumulation of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[7][10] A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO synthesis.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (positive control)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

  • MTT or other viability assay reagents

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for 24 hours.[10]

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 100 µL of the collected supernatant.

    • Add 100 µL of Griess reagent to each well.[10]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve.

  • Cell Viability: Assess the cytotoxicity of the compound on the remaining cells using an MTT assay to ensure that the observed inhibition of NO production is not due to cell death.[10]

Protocol 2: Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA

Principle: This protocol uses a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of pro-inflammatory cytokines, TNF-α and IL-6, in the cell culture supernatant from LPS-stimulated macrophages treated with the test compound.[11][12]

Materials:

  • Cell culture supernatant collected from the NO production assay (or a parallel experiment)

  • ELISA kits for murine TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and wash buffers)

  • Recombinant murine TNF-α and IL-6 standards

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.[13]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add 100 µL of cell culture supernatants and serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.[13]

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[13]

  • Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark for 15-30 minutes, or until a color change is observed.[14]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement: Immediately measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the concentration of TNF-α or IL-6 in the samples by interpolating from the standard curve.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Macrophages (96-well plate) incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 pretreat Pre-treat with This compound incubate_24h_1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h_2 Incubate 24h stimulate->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant viability_assay Cell Viability Assay (MTT) incubate_24h_2->viability_assay griess_assay Nitric Oxide (NO) Assay (Griess Reagent) collect_supernatant->griess_assay elisa_assay Cytokine (TNF-α, IL-6) ELISA collect_supernatant->elisa_assay analyze_no Quantify NO Inhibition griess_assay->analyze_no analyze_cytokines Quantify Cytokine Inhibition elisa_assay->analyze_cytokines analyze_viability Assess Cytotoxicity viability_assay->analyze_viability determine_ic50 Determine IC₅₀ Values analyze_no->determine_ic50 analyze_cytokines->determine_ic50 analyze_viability->determine_ic50

Caption: Experimental workflow for screening anti-inflammatory compounds.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkappaB_NFkB IκB-NF-κB (Inactive) IKK->IkappaB_NFkB Phosphorylates IκB IkappaB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkappaB_NFkB->IkappaB Phosphorylation & Degradation IkappaB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Binds to promoter Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Transcription->Cytokines

Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

References

anticancer activity of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Anticancer Activity of Cycloartane Triterpenoids

Introduction

Cycloartane triterpenoids, a class of natural products, have garnered significant interest in oncological research due to their potential as anticancer agents. While specific data on (24S)-Cycloartane-3,24,25-triol 24,25-acetonide is limited in the provided search results, extensive research on closely related compounds like Cycloartane-3,24,25-triol and Cycloartan-24-ene-1α,2α,3β-triol (MY-1) highlights their promising cytotoxic and pro-apoptotic effects on various cancer cell lines. These notes provide a summary of the key findings and detailed protocols for assessing the anticancer activity of these compounds.

Quantitative Data Summary

The cytotoxic effects of cycloartane triterpenoids have been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for their potency.

Table 1: In Vitro Cytotoxicity of Cycloartane Triterpenoids on Cancer Cell Lines

CompoundCancer Cell LineIC50 ValueCitation
Cycloartane-3,24,25-triolPC-3 (Prostate)2.226 ± 0.28 µM[1][2]
DU145 (Prostate)1.67 ± 0.18 µM[1][2]
Cycloartan-24-ene-1α,2α,3β-triol (MY-1)PC-3 (Prostate)9.6 µM (at 24h)[3][4]

Table 2: Apoptosis Induction by Cycloartan-24-ene-1α,2α,3β-triol (MY-1) in PC-3 Cells

Treatment ConcentrationAnnexin V+/PI- (%)Annexin V+/PI+ (%)Citation
9.6 µM10.6 ± 1.7710.3 ± 1.91[3]
14.4 µM24.3 ± 1.4316.4 ± 0.74[3]

Experimental Protocols

Cell Viability Assay (WST-1 Assay)

This protocol is for determining the cytotoxic effects of cycloartane triterpenoids on cancer cells.

Materials:

  • Cancer cell lines (e.g., PC-3, DU145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cycloartane-3,24,25-triol

  • WST-1 reagent

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Cycloartane-3,24,25-triol in complete medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by cycloartane triterpenoids.

Materials:

  • PC-3 cells

  • Cycloartan-24-ene-1α,2α,3β-triol (MY-1)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed PC-3 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of MY-1 (e.g., 9.6 µM and 14.4 µM) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for investigating the effect of cycloartane triterpenoids on the expression of apoptosis-related proteins.

Materials:

  • PC-3 cells

  • Cycloartan-24-ene-1α,2α,3β-triol (MY-1)

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p53, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat PC-3 cells with MY-1 for 24 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

anticancer_workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis & Conclusion cell_culture Cancer Cell Culture (e.g., PC-3, DU145) treatment Treatment with Cycloartane Triterpenoid cell_culture->treatment viability Cell Viability Assay (WST-1) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot treatment->western_blot ic50 IC50 Determination viability->ic50 conclusion Evaluate Anticancer Potential ic50->conclusion apoptosis_rate Quantify Apoptosis Rate apoptosis->apoptosis_rate apoptosis_rate->conclusion protein_exp Analyze Protein Expression western_blot->protein_exp protein_exp->conclusion

Caption: Experimental workflow for evaluating the anticancer activity of cycloartane triterpenoids.

apoptosis_pathway cluster_regulation Regulation of Apoptotic Proteins compound Cycloartan-24-ene-1α,2α,3β-triol (MY-1) p53 p53 (Upregulation) compound->p53 induces bax Bax (Upregulation) compound->bax induces bcl2 Bcl-2 (Downregulation) compound->bcl2 inhibits p53->bax caspase3 Caspase-3 (Activation) bax->caspase3 activates bcl2->caspase3 inhibits apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic pathway induced by MY-1 in PC-3 cancer cells.[3][4][5]

kinase_inhibition_pathway cluster_outcome Outcome compound Cycloartane-3,24,25-triol mrck MRCKα Kinase compound->mrck inhibits reduced_motility Reduced Motility compound->reduced_motility reduced_proliferation Reduced Proliferation compound->reduced_proliferation cytoskeleton Cytoskeleton Regulation mrck->cytoskeleton regulates proliferation Cell Proliferation mrck->proliferation promotes motility Tumor Cell Motility & Invasion cytoskeleton->motility affects motility->reduced_motility proliferation->reduced_proliferation

Caption: Inhibition of MRCKα kinase by Cycloartane-3,24,25-triol in prostate cancer.[1][2][6]

References

In Vivo Models for Cycloartane Triterpenoid Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and use of in vivo models to investigate the therapeutic potential of cycloartane triterpenoids. The focus is on three key areas of pharmacological activity: anti-cancer, anti-diabetic, and anti-inflammatory effects.

Anti-Cancer Activity: Human Tumor Xenograft Mouse Model

The human tumor xenograft mouse model is a cornerstone for preclinical evaluation of novel anti-cancer compounds, including cycloartane triterpenoids. This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice, allowing for the assessment of a compound's ability to inhibit tumor growth in a living organism.

Quantitative Data Summary
Cycloartane TriterpenoidCancer Cell LineMouse StrainDosageAdministration RouteTumor Growth InhibitionReference
23-epi-26-deoxyacteinMDA-MB-231 (Triple-Negative Breast Cancer)Nude MiceNot specifiedNot specifiedSignificant reduction in tumor growth[1]
CimigenolMDA-MB-231 (Triple-Negative Breast Cancer)Nude MiceNot specifiedNot specifiedSignificant reduction in tumor growth[1]
Arnicolide DMDA-MB-231 (Triple-Negative Breast Cancer)BALB/c Nude Mice25 mg/kg and 50 mg/kgOral35.1% and 49.5% reduction in tumor volume, respectively[2]
DemethoxycurcuminHeLa (Cervical Cancer)Nude Mice30 mg/kg and 50 mg/kgIntraperitonealSignificant reduction in tumor weight and volume[3]
Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines the key steps for evaluating the in vivo efficacy of a cycloartane triterpenoid using a human tumor xenograft mouse model.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Matrigel (optional)

  • Cycloartane triterpenoid test compound

  • Vehicle control (e.g., 0.5% CMCNa, 1% Tween-80)

  • Positive control (e.g., Docetaxel)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Culture: Culture the selected human cancer cell line (e.g., MDA-MB-231) in the appropriate medium until they reach 80-90% confluency.

  • Cell Harvesting and Preparation:

    • Harvest the cells using trypsin-EDTA.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor development.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), begin measuring the tumor dimensions (length and width) 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²)/2.

  • Randomization and Treatment:

    • When tumors reach the desired size, randomly divide the mice into treatment groups (Vehicle control, Cycloartane triterpenoid low dose, Cycloartane triterpenoid high dose, Positive control).

    • Administer the test compound, vehicle, or positive control according to the predetermined dosage and schedule (e.g., daily oral gavage for 22 days)[2].

  • Data Collection and Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the treatment period, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Analyze the data to determine the extent of tumor growth inhibition.

Signaling Pathways and Experimental Workflow

anticancer_pathway cluster_cycloartane Cycloartane Triterpenoids cluster_pathway Signaling Pathway CT e.g., 23-epi-26-deoxyactein, Cimigenol p53 p53 Activation CT->p53 induces Raf Raf CT->Raf inhibits Bax Bax Upregulation p53->Bax activates Mito Mitochondrial Membrane Potential Loss Bax->Mito induces Casp7 Caspase-7 Activation Mito->Casp7 leads to Apoptosis Apoptosis Casp7->Apoptosis triggers MEK MEK Raf->MEK inhibits ERK ERK MEK->ERK inhibits Proliferation Proliferation ERK->Proliferation inhibits

xenograft_workflow A 1. Cancer Cell Culture (e.g., MDA-MB-231) B 2. Cell Harvesting & Preparation A->B C 3. Subcutaneous Injection into Immunodeficient Mice B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. Drug Administration (Cycloartane Triterpenoid) E->F G 7. Tumor Measurement & Data Collection F->G H 8. Endpoint: Tumor Excision & Analysis G->H

Anti-Diabetic Activity: Streptozotocin (STZ)-Induced Diabetic Model

Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas. Administering STZ to rodents induces a state of hyperglycemia that mimics type 1 or type 2 diabetes, depending on the protocol. This model is widely used to screen for anti-diabetic compounds.

Quantitative Data Summary
Cycloartane TriterpenoidAnimal ModelSTZ DosageCompound DosageAdministration RouteKey FindingsReference
Cycloartenol & 24-MethylenecycloartanolHigh-Fat Diet/STZ-induced Diabetic Rats35 mg/kg (single dose, i.p.)1 mg/kgNot specifiedSignificantly normalized blood glucose levels from 348.4 mg/dl to 153.7 mg/dl after 25 days.[4][5]
Cycloart-23-ene-3beta, 25-diolSTZ-Nicotinamide Induced Diabetic Mice200 mg/kg (single dose, i.p.)1 mg/kg and 3 mg/kgOralReduced serum glucose in acute and chronic studies. Increased serum and pancreatic insulin.[6][7]
Cycloart-23-ene-3beta, 25-diolSTZ-Nicotinamide Induced Diabetic Rats55 mg/kg (single dose, i.p.)1 mg/kgOralDecreased plasma glucose and increased plasma and pancreatic insulin levels over 8 weeks.[8]
Experimental Protocol: STZ-Induced Diabetes in Rodents

This protocol provides a general framework for inducing diabetes in rats or mice to test the efficacy of cycloartane triterpenoids.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Streptozotocin (STZ)

  • Nicotinamide (for Type 2 model)

  • Citrate buffer (0.1 M, pH 4.5)

  • High-fat diet (for Type 2 model)

  • Glucometer and test strips

  • Cycloartane triterpenoid test compound

  • Vehicle control

  • Positive control (e.g., Glibenclamide)

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Induction of Diabetes:

    • Type 1 Model: Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 55 mg/kg for rats) dissolved in cold citrate buffer.

    • Type 2 Model:

      • Feed animals a high-fat diet for at least two weeks.

      • Administer a single i.p. injection of nicotinamide (e.g., 110 mg/kg for mice) 15 minutes before a single i.p. injection of STZ (e.g., 200 mg/kg for mice).[6]

  • Confirmation of Diabetes:

    • After 72 hours, measure blood glucose levels from the tail vein.

    • Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.

  • Treatment:

    • Divide the diabetic animals into groups (Diabetic control, Cycloartane triterpenoid, Positive control).

    • Administer the test compound, vehicle, or positive control daily via the chosen route (e.g., oral gavage) for the duration of the study (e.g., 28 days).

  • Monitoring and Data Collection:

    • Monitor blood glucose levels and body weight regularly.

    • At the end of the study, collect blood samples for biochemical analysis (e.g., serum insulin, lipid profile).

    • Euthanize the animals and collect organs (e.g., pancreas, liver) for histopathological examination.

Signaling Pathway and Experimental Workflow

antidiabetic_pathway cluster_cycloartane Cycloartane Triterpenoids cluster_pathway Signaling Pathway CT e.g., Cycloartenol InsulinReceptor Insulin Receptor CT->InsulinReceptor sensitizes PI3K PI3K InsulinReceptor->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake facilitates

stz_workflow A 1. Animal Acclimatization B 2. Induction of Diabetes (STZ Injection) A->B C 3. Confirmation of Hyperglycemia B->C D 4. Grouping of Diabetic Animals C->D E 5. Treatment with Cycloartane Triterpenoid D->E F 6. Monitoring of Blood Glucose & Body Weight E->F G 7. Biochemical & Histopathological Analysis F->G

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

Carrageenan-induced paw edema is a widely used and reproducible model of acute inflammation. The injection of carrageenan into the paw of a rodent elicits an inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of anti-inflammatory agents.

Quantitative Data Summary
Cycloartane Triterpenoid DerivativeAnimal ModelCarrageenan ConcentrationCompound DosageAdministration RouteEdema InhibitionReference
Ellagic Acid (for comparison)Rats1%1-30 mg/kgIntraperitonealDose-dependent reduction in paw edema[9]
Polysulfated fraction from Gracilaria cornea (for comparison)Rats1%3, 9, 27 mg/kgSubcutaneous56.0%, 63.6%, and 65.0% reduction at 3 hours, respectively[10]
Note: Specific quantitative data for cycloartane triterpenoids in this model is limited in the provided search results. The data below is for comparative anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol describes the induction of paw edema in rats to evaluate the anti-inflammatory effects of cycloartane triterpenoids.

Materials:

  • Male Wistar rats (150-200g)

  • Carrageenan

  • Normal saline

  • Plethysmometer or calipers

  • Cycloartane triterpenoid test compound

  • Vehicle control

  • Positive control (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats for a week and fast them overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment:

    • Divide the animals into groups (Control, Cycloartane triterpenoid, Positive control).

    • Administer the test compound, vehicle, or positive control, typically 1 hour before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the control group.

    • Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathway and Experimental Workflow

antiinflammatory_pathway cluster_cycloartane Cycloartane Triterpenoids cluster_pathway Signaling Pathway CT Cycloartane Triterpenoids IKK IKK CT->IKK inhibit IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB inhibits NFkappaB NF-κB Translocation to Nucleus IkappaB->NFkappaB prevents release of GeneExpression Pro-inflammatory Gene Expression (iNOS, COX-2) NFkappaB->GeneExpression induces Inflammation Inflammation GeneExpression->Inflammation promotes

carrageenan_workflow A 1. Baseline Paw Volume Measurement B 2. Administration of Cycloartane Triterpenoid A->B C 3. Carrageenan Injection into Paw B->C D 4. Measurement of Paw Volume at Intervals C->D E 5. Calculation of Edema Inhibition D->E

References

formulation of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide for biological studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24S)-Cycloartane-3,24,25-triol 24,25-acetonide is a triterpenoid that has been isolated from the barks of Aphanamixis polystachya.[1][2] As a member of the cycloartane family of triterpenoids, it holds potential for various biological activities, given that this class of compounds is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant properties.[3] The parent compound, (24S)-Cycloartane-3β,24,25-triol, has demonstrated antitubercular activity.[4] This document provides detailed protocols for the formulation of this compound for use in biological studies, addressing its hydrophobic nature.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. Due to the limited availability of experimental data, some properties of the parent compound, Cycloartane-3,24,25-triol, are included for reference.

PropertyThis compoundCycloartane-3,24,25-triol (Parent Compound)
Molecular Formula C33H56O3[5]C30H52O3[6]
Molecular Weight 500.8 g/mol [7]460.7 g/mol [6]
CAS Number 57576-31-5[7]57576-29-1[4]
Predicted XLogP3 Not available7.3[6]
Solubility Predicted to have low aqueous solubilityPredicted to have low aqueous solubility
Appearance Not specified (likely a white or off-white solid)Not specified

Formulation for Biological Studies

Given the hydrophobic nature typical of cycloartane triterpenoids, appropriate formulation is critical for achieving meaningful results in biological assays.[8][9] The following protocols are recommended for preparing this compound for in vitro and in vivo studies.

Experimental Workflow for Formulation

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution for In Vitro Assays cluster_2 Preparation of Formulation for In Vivo Studies a Weigh this compound b Dissolve in 100% DMSO a->b c Vortex and/or sonicate to ensure complete dissolution b->c d Store at -20°C or -80°C c->d e Thaw stock solution i Determine required dose and vehicle f Dilute stock solution in cell culture medium e->f g Ensure final DMSO concentration is non-toxic (e.g., <0.5%) f->g h Use immediately g->h j Solubilize compound in a suitable vehicle (e.g., DMSO, PEG, Tween 80) i->j k Prepare final dosing solution in saline or PBS j->k l Administer to animal models k->l

Caption: Workflow for the preparation of this compound formulations.

Protocol 1: Preparation of Stock Solution for In Vitro Studies

Objective: To prepare a high-concentration stock solution for subsequent dilution in aqueous media for cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a sufficient volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To prepare the final dilutions of the compound in cell culture medium for treating cells.

Materials:

  • Prepared stock solution of this compound in DMSO

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS)

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • It is crucial to maintain a final DMSO concentration that is non-toxic to the cells being used (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

  • Gently mix the working solutions by pipetting or brief vortexing.

  • Use the prepared working solutions immediately for cell treatment.

Protocol 3: Formulation for In Vivo Animal Studies

Objective: To prepare a biocompatible formulation for administering the compound to animal models. The choice of vehicle is critical and may require optimization.

Materials:

  • This compound powder

  • Solubilizing agents (e.g., DMSO, Polyethylene glycol 300/400, Tween 80, Cremophor EL)

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), carboxymethyl cellulose (CMC) solution)

  • Sterile tubes

Procedure:

  • Determine the required dose of the compound based on preliminary in vitro data or literature on similar compounds.

  • Prepare a stock solution by dissolving the compound in a minimal amount of a solubilizing agent like DMSO.

  • For a common vehicle formulation, a mixture such as 10% DMSO, 40% PEG300, and 50% saline can be used.

  • Slowly add the vehicle (e.g., PEG300 and then saline) to the DMSO stock solution while vortexing to prevent precipitation.

  • The final formulation should be a clear solution. If precipitation occurs, optimization of the vehicle composition is necessary.

  • The final concentration of the solubilizing agents should be within tolerable limits for the chosen animal model and route of administration.

  • Prepare the formulation fresh on the day of dosing.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound are not yet well-defined, other cycloartane triterpenoids have been reported to possess cytotoxic effects against cancer cell lines.[10][11] One common mechanism of cytotoxicity involves the induction of apoptosis. Below is a representative diagram of a potential signaling pathway that could be modulated by a cytotoxic triterpenoid.

G compound (24S)-Cycloartane-3,24,25-triol 24,25-acetonide receptor Cellular Target(s) compound->receptor pathway Signal Transduction Cascade (e.g., MAPK, PI3K/Akt) receptor->pathway mitochondria Mitochondrial Stress pathway->mitochondria bcl2 Bcl-2 family (e.g., Bax, Bak) mitochondria->bcl2 cytochrome_c Cytochrome c release bcl2->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide for various bioassays.

I. Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound for biological experiments.

Issue 1: Compound precipitates out of solution when added to aqueous buffer/media.

  • Possible Cause 1: Low aqueous solubility of the compound. Cycloartane triterpenoids are often highly lipophilic and inherently have poor water solubility.

  • Troubleshooting Steps:

    • Optimize Solvent Concentration: If using a co-solvent like Dimethyl Sulfoxide (DMSO), ensure the final concentration in the assay is as low as possible, typically below 0.5%, to minimize toxicity and precipitation.[1][2] Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions in DMSO before the final dilution into the aqueous medium.[1][3]

    • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[4][5] Beta-cyclodextrins and their derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[4][6]

    • Explore Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or the use of surfactants can improve the solubility of lipophilic compounds.[7][8][9]

Issue 2: Inconsistent or non-reproducible bioassay results.

  • Possible Cause 1: Incomplete dissolution of the compound. Undissolved particles can lead to inaccurate concentrations and variable results.

  • Troubleshooting Steps:

    • Visual Inspection: After preparing the stock solution and final dilutions, visually inspect for any precipitates or cloudiness.

    • Sonication/Vortexing: Gently sonicate or vortex the solution to aid in dissolution.

    • Solubility Assessment: Perform a preliminary solubility test to determine the approximate solubility of the compound in your chosen solvent system.

Issue 3: Observed cytotoxicity in cell-based assays.

  • Possible Cause 1: Toxicity of the solubilizing agent. High concentrations of solvents like DMSO can be toxic to cells.[2]

  • Troubleshooting Steps:

    • Determine Solvent Tolerance: Perform a vehicle control experiment to determine the maximum concentration of the solvent that your specific cell line can tolerate without affecting viability.

    • Minimize Final Solvent Concentration: As a general rule, keep the final DMSO concentration in cell culture media below 0.5%.[1][2] Some sensitive cell lines may require even lower concentrations.

    • Consider Alternative Solubilization Methods: If solvent toxicity is a concern, explore the use of cyclodextrins or lipid-based formulations which are often more biocompatible.[4][6]

II. Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for this compound?

A1: Due to its presumed lipophilic nature as a cycloartane triterpenoid, 100% Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.[10] It is a powerful solvent capable of dissolving a wide range of nonpolar compounds.[1]

Q2: How do I prepare a stock solution of this compound in DMSO?

A2:

  • Accurately weigh a small amount of the compound.

  • Add a calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Store the stock solution in a tightly sealed vial at -20°C or -80°C to prevent water absorption and degradation.[1]

Q3: My compound precipitates when I dilute the DMSO stock solution in my aqueous assay buffer. What should I do?

A3: This is a common issue with poorly soluble compounds.[11] Here are a few strategies to overcome this:

  • Serial Dilution in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your stock solution in 100% DMSO to get closer to your final desired concentration.[1][3]

  • Pluronic F-68: This non-ionic surfactant can be added to the aqueous buffer at a low concentration (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.

  • Cyclodextrin Complexation: Prepare an inclusion complex of your compound with a cyclodextrin. This can significantly enhance its aqueous solubility.[4][12]

Q4: Are there any alternatives to DMSO?

A4: Yes, other organic solvents like ethanol, methanol, and dimethylformamide (DMF) can be used. However, their compatibility with the specific bioassay and their potential for cytotoxicity must be evaluated.[13] For less toxic alternatives, consider using cyclodextrins or lipid-based formulations.[4][7][14]

III. Data Presentation

Since no specific quantitative solubility data for this compound was found, a comparative table of common solubilization strategies for poorly water-soluble compounds is provided below. Researchers should experimentally determine the optimal conditions for their specific compound and assay.

Solubilization Strategy Typical Starting Concentration Advantages Disadvantages Considerations for Bioassays
Co-solvents (e.g., DMSO) 10-50 mM stock in 100% DMSOSimple to prepare; dissolves a wide range of compounds.[10]Can be toxic to cells at higher concentrations; compound may precipitate upon aqueous dilution.[2][11]Final concentration should typically be <0.5%.[1] A vehicle control is essential.
Cyclodextrins (e.g., HP-β-CD) 1-10 mM complexGenerally low toxicity; can significantly increase aqueous solubility.[5]May not be effective for all compounds; can potentially interact with assay components.The type and concentration of cyclodextrin need to be optimized.
Lipid-Based Formulations (e.g., SEDDS) Varies depending on formulationCan enhance bioavailability and solubility.[7][15]More complex to prepare; may interfere with certain assays.The components of the formulation must be compatible with the assay system.

IV. Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilutions

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the required mass of this compound for a desired volume and concentration.

    • Dissolve the weighed compound in 100% sterile DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Serial Dilution in 100% DMSO:

    • Prepare a series of sterile microcentrifuge tubes.

    • Perform serial dilutions (e.g., 1:10 or 1:2) of the stock solution using 100% DMSO to achieve intermediate concentrations.

  • Final Dilution in Aqueous Medium:

    • Directly add a small volume of the appropriate DMSO dilution to the pre-warmed aqueous assay buffer or cell culture medium to reach the final desired concentration.

    • Mix immediately and thoroughly.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Preparation of HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in deionized water or your assay buffer.

  • Complexation:

    • Add an excess of this compound powder to the HP-β-CD solution.

    • Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Clarification and Sterilization:

    • Centrifuge the solution to pellet any undissolved compound.

    • Filter the supernatant through a 0.22 µm sterile filter.

  • Concentration Determination:

    • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

V. Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve serial_dilute Serial Dilution in DMSO dissolve->serial_dilute final_dilute Final Dilution in Aqueous Medium serial_dilute->final_dilute add_to_assay Add to Bioassay final_dilute->add_to_assay incubate Incubate add_to_assay->incubate measure Measure Response incubate->measure

Caption: Workflow for preparing the test compound using a co-solvent method.

logical_relationship cluster_options Strategies compound This compound problem Poor Aqueous Solubility compound->problem strategy Solubilization Strategy problem->strategy cosolvent Co-solvents (DMSO) strategy->cosolvent cyclodextrin Cyclodextrins strategy->cyclodextrin lipid Lipid Formulations strategy->lipid bioassay Successful Bioassay cosolvent->bioassay cyclodextrin->bioassay lipid->bioassay

Caption: Decision pathway for selecting a solubilization strategy.

References

Technical Support Center: (24S)-Cycloartane-3,24,25-triol 24,25-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (24S)-Cycloartane-3,24,25-triol 24,25-acetonide, particularly concerning its stability in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in DMSO?

Q2: What are the potential degradation pathways for this compound in DMSO?

Two primary areas of concern for the stability of this compound are the acetonide group and the cycloartane skeleton.

  • Acetonide Group: The acetonide is a ketal protecting group for the 24,25-diol. Ketal groups are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.[8] The presence of acidic impurities or exposure to acidic environments could lead to the removal of the acetonide group, yielding the parent triol.

  • Cycloartane Skeleton: The cycloartane skeleton itself is a robust chemical scaffold. However, potential oxidation or other transformations cannot be entirely ruled out over extended periods, especially if the DMSO solution is exposed to light, oxygen, or reactive impurities.

Q3: How should I prepare and store stock solutions of this compound in DMSO?

To maximize the stability of your stock solutions, adhere to the following best practices:

  • Use high-purity DMSO: Use anhydrous, high-purity DMSO to minimize the presence of water and other potential reactants.[5]

  • Inert Atmosphere: For long-term storage, it is advisable to prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Appropriate Concentration: Prepare solutions at a reasonable concentration (e.g., 10 mM) as very dilute solutions may be more prone to degradation.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can introduce moisture and potentially degrade the compound.[5]

Troubleshooting Guides

Problem 1: I observe a loss of biological activity or a decrease in the expected analytical signal over time.

This issue may indicate degradation of the compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Degradation 1. Verify Identity and Purity: Re-analyze the compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new peaks or a decrease in the main peak area. 2. Check for Acetonide Hydrolysis: Use LC-MS to look for the mass of the corresponding (24S)-Cycloartane-3,24,25-triol. 3. Prepare Fresh Solutions: If degradation is confirmed, prepare fresh stock solutions from solid material.
Improper Storage 1. Review Storage Protocol: Ensure that the stock solution was stored at the recommended temperature, protected from light, and tightly sealed. 2. Assess Freeze-Thaw Cycles: Minimize the number of times the stock solution is thawed and refrozen.
DMSO Quality 1. Use High-Purity DMSO: Switch to a new, unopened bottle of anhydrous, high-purity DMSO. 2. Test DMSO Blank: Run a blank sample of the DMSO used for sample preparation to check for any interfering peaks.

Problem 2: I see unexpected peaks in my HPLC or LC-MS chromatogram.

The presence of additional peaks could be due to impurities in the original sample, degradation products, or artifacts from the analytical method.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Initial Sample Impurity 1. Check Certificate of Analysis (CoA): Review the CoA of the compound to check its initial purity. 2. Re-purify the Sample: If necessary, purify the compound using techniques like preparative HPLC.[2]
Degradation Products 1. Analyze by LC-MS: Use LC-MS to determine the mass of the unexpected peaks and infer their potential structures (e.g., hydrolyzed acetonide). 2. Perform Forced Degradation Study: To confirm if the peaks are degradation products, intentionally expose a sample to harsh conditions (e.g., acid, base, heat, light) and monitor the formation of these peaks.
Analytical Artifacts 1. Check Mobile Phase and Column: Ensure the mobile phase is correctly prepared and the HPLC column is in good condition.[1][9] 2. Run a Blank Gradient: Inject a blank (DMSO) to ensure that the unexpected peaks are not originating from the solvent or the system.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general method to monitor the stability of this compound in DMSO.[1][2]

Materials:

  • This compound

  • HPLC-grade DMSO

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of the compound and dissolve it in DMSO to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0):

    • Dilute the stock solution with the initial mobile phase composition to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Inject the diluted solution onto the HPLC system.

    • Run a gradient elution method (e.g., from 60% acetonitrile in water to 100% acetonitrile over 20 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 205-210 nm, as many triterpenoids lack a strong chromophore).

    • Record the peak area of the main compound.

  • Stability Study:

    • Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • At specified time points (e.g., 1, 7, 14, 30 days), take an aliquot of the stock solution.

    • Prepare a sample for HPLC analysis as described in step 2.

    • Analyze the sample by HPLC and record the peak area of the main compound and any new peaks.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage remaining versus time to assess the stability.

Quantitative Data Summary:

Storage Condition Time Point Peak Area (Main Compound) % Remaining New Peak Areas
-20°C0 daysInitial Area100%0
7 days
30 days
4°C0 daysInitial Area100%0
7 days
30 days
Room Temperature0 daysInitial Area100%0
7 days
30 days

Visualizations

Stability_Troubleshooting_Workflow start Issue Observed: Loss of Activity or Unexpected Peaks check_storage Review Storage Conditions start->check_storage analyze_sample Analyze Sample by HPLC/LC-MS start->analyze_sample optimize_storage Optimize Storage (Lower Temp, Inert Atm.) check_storage->optimize_storage compare_t0 Compare with Initial (T=0) Data analyze_sample->compare_t0 degradation_suspected Degradation Suspected compare_t0->degradation_suspected prepare_fresh Prepare Fresh Stock Solution degradation_suspected->prepare_fresh Yes no_degradation No Degradation Observed degradation_suspected->no_degradation No prepare_fresh->optimize_storage check_assay Investigate Other Experimental Parameters (e.g., Assay Conditions) no_degradation->check_assay

Caption: Troubleshooting workflow for stability issues.

Potential_Degradation_Pathway compound (24S)-Cycloartane-3,24,25-triol 24,25-acetonide hydrolysis Hydrolysis of Acetonide Group compound->hydrolysis acid Acidic Conditions (e.g., impurities) acid->hydrolysis product (24S)-Cycloartane-3,24,25-triol hydrolysis->product

References

Technical Support Center: Troubleshooting NMR Peak Overlap in Cycloartane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance and answers to frequently asked questions (FAQs) regarding the common challenge of NMR peak overlap in the structural elucidation of cycloartane triterpenoids.

FAQs: Understanding and Addressing Peak Overlap

Q1: Why is significant peak overlap a recurring issue in the NMR spectra of cycloartane triterpenoids?

A1: The inherent structural complexity of cycloartane triterpenoids is the primary reason for peak overlap. These molecules possess a rigid, polycyclic carbon skeleton with a high number of stereocenters. This leads to a large number of proton and carbon signals crowded into narrow regions of the NMR spectrum, particularly in the aliphatic region (approximately 0.5-2.5 ppm in ¹H NMR). The presence of numerous, structurally similar methyl and methylene groups further contributes to this signal congestion, making individual peak resolution and assignment challenging.

Q2: What are the main consequences of failing to resolve peak overlap in my NMR data?

A2: Unresolved peak overlap can severely impede the accurate and complete structural determination of a cycloartane triterpenoid. The primary consequences include:

  • Ambiguous Signal Assignment: It becomes difficult to assign specific protons or carbons to their correct positions in the molecular structure.

  • Inaccurate Coupling Constant Measurement: Overlapping multiplets prevent the precise measurement of coupling constants (J-values), which are crucial for determining dihedral angles and stereochemistry.

  • Hindered Stereochemical Analysis: Techniques that rely on clear, individual signals, such as NOESY/ROESY for determining through-space correlations, become less effective and can lead to erroneous stereochemical assignments.

  • Incorrect Structure Elucidation: Ultimately, unresolved peak overlap can lead to an incorrect or incomplete structural assignment, which has significant implications for natural product chemistry, drug discovery, and patent filings.

Troubleshooting Guides: A Step-by-Step Approach to Resolving Peak Overlap

Problem: The ¹H NMR spectrum of my cycloartane triterpenoid shows severe signal crowding in the aliphatic region, making it impossible to assign individual protons.

Solution Workflow:

This workflow outlines a systematic approach, from simple adjustments to advanced NMR techniques, to resolve peak overlap.

troubleshooting_workflow start Initial Observation: Severe Peak Overlap step1 Step 1: Change NMR Solvent (e.g., Benzene-d6, Pyridine-d5) start->step1 decision1 Is Overlap Resolved? step1->decision1 step2 Step 2: Standard 2D NMR (COSY, HSQC, HMBC) decision1->step2 No end Successful Structure Elucidation decision1->end Yes decision2 Is Overlap Sufficiently Resolved? step2->decision2 step3 Step 3: Advanced 2D NMR (HSQC-TOCSY, 1D Selective NOESY) decision2->step3 No decision2->end Yes decision3 Still Unresolved? step3->decision3 step4 Step 4: Chemical Derivatization (e.g., Acetylation) decision3->step4 Yes decision3->end No step4->end

Caption: A systematic workflow for troubleshooting NMR peak overlap.

Data Presentation: Typical Chemical Shift Ranges

The following tables summarize the typical ¹H and ¹³C NMR chemical shift ranges for cycloartane triterpenoids. Note that these values can vary depending on the specific substitution pattern and the solvent used.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Cycloartane Triterpenoids

Proton TypeChemical Shift (δ, ppm)Notes
Cyclopropane Methylene (C-19)0.30 - 0.60Two characteristic doublets are often observed.[1]
Methyls0.70 - 1.30Highly congested region due to multiple methyl groups.
Methylene and Methine1.00 - 2.80The most crowded region of the spectrum.
Carbinol Protons (H-C-OH)3.20 - 4.50Protons attached to carbons bearing hydroxyl groups.
Olefinic Protons4.50 - 5.50If present, these are typically in a less crowded region.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Cycloartane Triterpenoids

Carbon TypeChemical Shift (δ, ppm)Notes
Methyl (CH₃)15.0 - 30.0
Cyclopropane Methylene (C-19)19.0 - 22.0A characteristic upfield signal.
Methylene (CH₂)20.0 - 45.0
Methine (CH)30.0 - 60.0
Quaternary (C)25.0 - 55.0
Carbinol Carbons (C-OH)70.0 - 90.0
Olefinic Carbons110.0 - 150.0

Experimental Protocols

Protocol 1: Advanced 2D NMR - HSQC-TOCSY

The ¹H-¹³C HSQC-TOCSY experiment is a powerful tool that combines the principles of HSQC and TOCSY to resolve heavily overlapping proton signals.[2] It correlates a proton with its directly attached carbon and then shows correlations to all other protons within that same spin system.

  • Sample Preparation: Prepare a solution of 10-20 mg of the purified cycloartane triterpenoid in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, pyridine-d₅).

  • Initial 1D Spectra: Acquire standard ¹H and ¹³C 1D spectra to determine the spectral widths and center frequencies for both nuclei.

  • HSQC-TOCSY Setup (Varian/Agilent Example):

    • Load a standard gradient-selected, phase-sensitive HSQC-TOCSY pulse sequence (e.g., gHSQCTOXY).

    • Set the ¹H spectral width (sw) and center (tof) based on the 1D ¹H spectrum.

    • Set the ¹³C spectral width (sw1) to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Set the TOCSY mixing time (mix) to an appropriate value, typically around 80 ms, to allow for magnetization transfer through the spin system.

  • Acquisition:

    • Ensure the sample is not spinning.

    • Tune the ¹H and ¹³C channels of the probe.

    • Set an appropriate number of scans (nt) and increments (ni) to achieve adequate signal-to-noise.

    • Start the acquisition.

  • Processing and Analysis:

    • Process the data using a Fourier transform in both dimensions.

    • The resulting 2D spectrum will show cross-peaks that align vertically at the ¹³C chemical shift of a given carbon, with horizontal correlations to all the protons in that spin system.

Protocol 2: 1D Selective NOESY

This experiment is useful for identifying spatial proximities for specific, often overlapped, proton signals. It is significantly faster than acquiring a full 2D NOESY spectrum.

  • Sample Preparation: A well-shimmed, reasonably concentrated sample (5-10 mg in 0.5-0.6 mL of solvent) is required.

  • Acquire a Reference ¹H Spectrum: Obtain a high-quality 1D ¹H spectrum.

  • Setup of the Selective 1D NOESY (Bruker TopSpin Example):

    • From the reference spectrum, enter the selective experiment setup mode.

    • Define the region of the peak you wish to irradiate by integrating it.

    • Create a new dataset using a selective gradient NOESY pulse sequence (e.g., selnogp).

    • Set the mixing time (d8). For small molecules like triterpenoids (< 700 Da), a mixing time of around 500 ms is a good starting point.

  • Acquisition:

    • The instrument will automatically set the power and duration of the selective pulse.

    • Start the acquisition.

  • Analysis:

    • The resulting 1D spectrum will show the irradiated peak, and positive peaks for protons that are spatially close (through nOe). This can help in assigning stereochemistry or identifying long-range interactions involving an overlapped proton.

Protocol 3: Chemical Derivatization - Acetylation

Acetylation of hydroxyl groups can induce significant downfield shifts of adjacent protons, often moving them out of heavily overlapped regions.

  • Reaction Setup:

    • Dissolve approximately 10 mg of the cycloartane triterpenoid in 1 mL of dry pyridine in a small, dry reaction vial.

    • Add 1 mL of acetic anhydride.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This can take anywhere from a few hours to overnight.

  • Workup:

    • Pour the reaction mixture into a beaker containing ice water to quench the excess acetic anhydride.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification and NMR Analysis:

    • Purify the resulting acetylated product by column chromatography if necessary.

    • Acquire ¹H and 2D NMR spectra of the acetylated compound and compare them to the spectra of the original compound to identify the shifted signals. The appearance of a new methyl singlet around 2.0-2.1 ppm is indicative of a successful acetylation.

Visualization of the Core Problem

The structural characteristics of cycloartane triterpenoids are directly linked to the challenges observed in their NMR spectra.

logical_relationship triterpenoid_structure Cycloartane Triterpenoid Structure + Rigid Polycyclic Skeleton + High Number of Stereocenters + Multiple Similar CH3/CH2 Groups nmr_consequence Resulting NMR Spectral Properties + High Density of Signals + Narrow Chemical Shift Dispersion + Severe Peak Overlap triterpenoid_structure->nmr_consequence Leads to elucidation_challenge Structure Elucidation Challenges - Ambiguous Signal Assignments - Difficulty in J-coupling Analysis - Inaccurate Stereochemical Determination nmr_consequence->elucidation_challenge Causes

Caption: The relationship between cycloartane structure and NMR spectral challenges.

References

Technical Support Center: Optimizing HPLC Separation of Cycloartane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of cycloartane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis of these complex triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cycloartane isomers?

A1: The main challenge lies in the subtle structural differences between cycloartane isomers, which include stereoisomers (diastereomers, enantiomers) and positional isomers.[1] These minor variations result in very similar physicochemical properties, such as polarity and hydrophobicity, often leading to co-elution or poor resolution under standard HPLC conditions.[1] Achieving baseline separation requires meticulous optimization of chromatographic parameters to exploit these small differences.[1]

Q2: Which type of HPLC column is recommended for separating cycloartane isomers?

A2: A good starting point for reversed-phase HPLC is a high-purity silica-based C18 column.[1] However, for enhanced selectivity, especially with structurally similar isomers, C30 columns are often superior. C30 columns offer unique shape selectivity for hydrophobic, long-chain molecules, which can be highly effective for resolving triterpenoid isomers.[2] Phenyl-hexyl columns can also provide alternative selectivity through pi-pi interactions.[1]

Q3: How does the mobile phase composition affect the separation of cycloartane isomers?

A3: The mobile phase composition is a critical factor. The choice of organic modifier, typically acetonitrile or methanol, can significantly impact selectivity.[1] Acetonitrile is generally a stronger solvent, leading to shorter retention times, while methanol, being a protic solvent, can offer different selectivity through hydrogen bonding interactions.[1] The addition of an acidic modifier, such as 0.1% formic acid or acetic acid, is highly recommended to control the pH of the mobile phase. This suppresses the ionization of residual silanol groups on the stationary phase, which can otherwise lead to peak tailing, especially for cycloartanes with polar functional groups.[1]

Q4: My cycloartane isomers are co-eluting. What steps can I take to improve resolution?

A4: To improve the resolution of co-eluting cycloartane isomers, a systematic approach is necessary:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: Methodically vary the ratio of the organic modifier to the aqueous phase. Increasing the aqueous portion will generally increase retention and may improve separation.

    • Switch Organic Modifier: If you are using acetonitrile, try methanol, and vice versa, as they offer different selectivities.[1]

    • Modify pH: For ionizable cycloartanes, adjusting the mobile phase pH with a suitable buffer can alter their charge state and improve separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry. A C30 column is a prime candidate for enhancing the separation of hydrophobic isomers due to its shape selectivity.

  • Adjust Temperature: Lowering the column temperature can sometimes increase the selectivity for chiral isomers.

  • Decrease Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks for cycloartane isomers are tailing. What is the likely cause and how can I fix it?

  • Answer: Peak tailing for cycloartane isomers is often caused by secondary interactions between polar functional groups on the analytes and active silanol groups on the silica-based stationary phase.

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This will suppress the ionization of the silanol groups and minimize these secondary interactions.[1] Also, ensure your sample is fully dissolved and that you are not overloading the column.

Issue 2: Irreproducible Retention Times

  • Question: The retention times of my cycloartane isomers are shifting between injections. What could be the problem?

  • Answer: Shifting retention times can be caused by several factors:

    • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and that the components are accurately measured. If a buffer is used, ensure its pH is consistent.

    • Column Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when running a gradient.

Issue 3: Low UV Absorbance and Poor Sensitivity

  • Question: I am having difficulty detecting my cycloartane isomers due to low UV absorbance. How can I improve sensitivity?

  • Answer: Many triterpenoids, including cycloartanes, lack strong chromophores, making UV detection challenging.

    • Solution: Detection at low wavelengths, such as 205-210 nm, can improve sensitivity. However, this requires the use of high-purity solvents to minimize baseline noise. If sensitivity is still an issue, consider using a detector that does not rely on chromophores, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

Data Presentation

The following table summarizes representative HPLC conditions and performance data for the separation of triterpenoid isomers. Note that optimal conditions can vary depending on the specific cycloartane isomers and the HPLC system used.

Parameter Method 1 (C18 Column) Method 2 (C30 Column)
Column C18, 5 µm, 4.6 x 250 mmC30, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: MethanolB: Methyl-tert-butyl ether (MTBE)C: Water
Gradient 70-100% B in 30 min81:15:4 (A:B:C) to 6:90:4 over 90 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C25 °C
Detection UV at 210 nmUV at 450 nm (for carotenoids)
Compound 1 (e.g., Oleanolic Acid) Retention Time: ~18.5 min-
Compound 2 (e.g., Ursolic Acid) Retention Time: ~19.2 min-
Resolution (Rs) > 1.5Provides enhanced separation of geometric isomers

Data compiled from general triterpenoid separation methodologies.

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis of Cycloartane Isomers from Plant Material

  • Extraction:

    • Accurately weigh the dried and powdered plant material.

    • Perform extraction using a suitable solvent such as methanol or a methanol/chloroform mixture. Sonication or reflux can be used to improve extraction efficiency.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • For complex matrices, an SPE cleanup step using a C18 cartridge can be employed to remove interfering compounds.

  • Final Preparation:

    • Dissolve the dried extract in the initial mobile phase solvent.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Representative HPLC Method for Cycloartane Isomer Separation

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 70% B

      • 5-25 min: 70% to 95% B (linear gradient)

      • 25-30 min: 95% B (isocratic)

      • 30.1-35 min: 70% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a standard mixture of cycloartane isomers to determine their retention times and resolution.

    • Inject the prepared sample extracts.

    • Identify and quantify the isomers based on the retention times and peak areas of the standards.

Mandatory Visualizations

HPLC_Troubleshooting_Workflow start Problem Encountered (e.g., Poor Resolution) check_mobile_phase Check Mobile Phase - Composition Correct? - Freshly Prepared? - Degassed? start->check_mobile_phase check_system Inspect HPLC System - Leaks? - Flow Rate Stable? - Detector Settings Correct? start->check_system adjust_gradient Adjust Gradient Profile - Steeper or Shallower? check_mobile_phase->adjust_gradient If composition is correct resolution_ok Resolution Acceptable? check_mobile_phase->resolution_ok If composition is incorrect -> Correct and re-run change_solvent Change Organic Modifier (Acetonitrile <=> Methanol) adjust_gradient->change_solvent check_column Evaluate Column - Correct Stationary Phase? - Column Overloaded? - Temperature Optimized? change_solvent->check_column change_column Select Alternative Column (e.g., C30, Phenyl-Hexyl) check_column->change_column If optimization fails check_column->resolution_ok If parameters optimized change_column->resolution_ok check_system->start Address system issues resolution_ok->start No, re-evaluate end Problem Solved resolution_ok->end Yes

Caption: A logical workflow for troubleshooting poor resolution in HPLC separation of isomers.

Experimental_Workflow start Start: Plant Material extraction Extraction (Methanol/Chloroform) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration spe SPE Cleanup (Optional) (C18 Cartridge) concentration->spe dissolution Dissolution in Mobile Phase spe->dissolution final_filtration Syringe Filtration (0.22 µm) dissolution->final_filtration hplc_analysis HPLC Analysis final_filtration->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing

Caption: A typical experimental workflow for the extraction and HPLC analysis of cycloartane isomers.

References

Technical Support Center: Purification of Cycloartane Acetonides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cycloartane acetonides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of cycloartane acetonides?

A1: Researchers often face challenges such as the co-elution of structurally similar cycloartane triterpenoids, low yields due to multiple purification steps, and sample precipitation. The complex nature of crude extracts from natural sources often contains a mixture of closely related compounds, making separation difficult.

Q2: Which chromatographic techniques are most effective for purifying cycloartane acetonides?

A2: A multi-step chromatographic approach is typically necessary. This often involves a combination of:

  • Silica Gel Column Chromatography: For initial fractionation based on polarity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-resolution separation of less polar compounds.

  • Gel-Permeation Chromatography (e.g., Sephadex LH-20): To separate compounds based on their size.

Q3: How can I improve the resolution between closely eluting cycloartane acetonides?

A3: To improve resolution, you can optimize several parameters in your chromatographic method:

  • Gradient Elution: Employ a shallower gradient to increase the separation between peaks.

  • Solvent System: Experiment with different solvent systems. For instance, in RP-HPLC, switching from methanol-water to acetonitrile-water can alter selectivity.

  • Column Chemistry: Use a column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) to exploit different separation mechanisms.

Q4: What are typical yields for the purification of cycloartane derivatives from natural extracts?

A4: Yields can vary significantly depending on the source material and the complexity of the purification protocol. It is not uncommon for the yield of a pure compound to be in the range of a few milligrams from a starting extract of several hundred grams. For instance, in one study, 35.0 mg of a cycloartane derivative was obtained from 109 mg of a fractionated extract[1].

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Poor Separation of Compounds (Peak Overlap) Inappropriate solvent system or gradient.Modify the solvent gradient to be shallower, or try a different solvent system to alter selectivity. For example, if using a hexanes/ethyl acetate system on silica gel, consider a dichloromethane/methanol system.
Column overloading.Reduce the amount of sample loaded onto the column.
Structurally very similar compounds.Employ orthogonal chromatographic techniques. For example, follow up normal-phase chromatography with reversed-phase chromatography.
Low Recovery of Target Compound Multiple purification steps leading to cumulative loss.Optimize each step to maximize yield. Consider using more efficient techniques like preparative HPLC earlier in the workflow.
Irreversible adsorption onto the stationary phase.Ensure the sample is fully dissolved and the stationary phase is properly conditioned. For silica gel, deactivation with a small amount of water might be necessary.
Compound instability.Check the stability of your cycloartane acetonide under the purification conditions (pH, solvent, temperature).
Sample Precipitation in the Column or Tubing Poor solubility in the mobile phase.Ensure the sample is completely dissolved in the initial mobile phase before loading. If precipitation occurs during the gradient, adjust the solvent composition to maintain solubility.
Sample concentration is too high.Dilute the sample before injection or loading.
Inconsistent Retention Times in HPLC Fluctuation in mobile phase composition or flow rate.Ensure the HPLC system is properly equilibrated and the pumps are functioning correctly. Premixing the mobile phase can help.
Column degradation.Use a guard column and ensure proper column washing and storage.
Changes in temperature.Use a column oven to maintain a constant temperature.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the purification of cycloartane-type triterpenoids.

Table 1: Example of a Multi-Step Purification Yield

Purification StepStarting Material (mg)Fraction/Compound ObtainedYield (mg)
Solvent Partitioning (CHCl3 fraction)Not specified570-
Gel-Permeation (Sephadex LH-20)570Fraction B2109
Silica Gel Column Chromatography109Compound 1835.0
Silica Gel Column Chromatography210 (Fraction B3)Compound 14112.8
RP-C18 HPLCNot specifiedCompounds 3, 5, 6, 8, 9, 15, 19, 200.9 - 4.1

Data compiled from a study on triterpenoids from Parthenium argentatum.[1]

Table 2: Chromatographic Conditions for Cycloartane Triterpenoid Purification

Chromatographic MethodStationary PhaseMobile Phase/EluentCompound(s) Isolated
Silica Gel Column ChromatographySilica GelCHCl3/MeOH (98:2, v/v)Compounds 14, 18
RP-C18 HPLCRP-C18 Silica GelGradient of 85–95% aq MeOH (v/v)Compounds 3, 5, 6, 8, 9, 15, 19, 20
Gel-Permeation ChromatographySephadex LH-20CH2Cl2/hexanes (4:1, v/v)Initial Fractions (B1-B10)
Preparative HPLCNot specifiedMeCN–H2O, 65:35, isocraticCompound 5

Data from various studies on cycloartane triterpenoid isolation.[1][2]

Experimental Protocols

Protocol 1: General Multi-Step Chromatographic Purification of Cycloartane Triterpenoids [1]

  • Initial Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to obtain a fraction enriched with triterpenoids (e.g., a chloroform fraction).

  • Gel-Permeation Chromatography: The enriched fraction is loaded onto a Sephadex LH-20 column. Elution is performed with a solvent mixture such as CH2Cl2/hexanes (4:1, v/v) to yield several primary fractions.

  • Silica Gel Column Chromatography: The primary fractions are further purified on a silica gel column. A typical elution system is a gradient of chloroform and methanol (e.g., 98:2 v/v). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Reversed-Phase HPLC: Fractions containing mixtures of closely related compounds are subjected to RP-C18 HPLC. A gradient of methanol and water (e.g., 85-95% aqueous MeOH) is often used to achieve final purification of individual compounds.

Protocol 2: MS-Guided Isolation of Cycloartane-Type Triterpenoids [2]

  • LC-HRMS/MS Analysis: The crude extract or a semi-purified fraction is analyzed by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS).

  • Molecular Networking: The MS/MS data is used to generate a molecular network using platforms like GNPS (Global Natural Products Social Molecular Networking). This helps to visualize clusters of structurally related compounds, including potential cycloartane triterpenoids.

  • Targeted Isolation: Based on the molecular networking analysis, specific clusters of interest are targeted for isolation.

  • Preparative HPLC: Targeted fractions are subjected to preparative HPLC using conditions determined from the analytical scale LC-MS analysis (e.g., acetonitrile-water isocratic elution) to isolate the pure compounds.

  • Structure Elucidation: The structures of the isolated compounds are confirmed using NMR, HRESIMS, and sometimes single-crystal X-ray diffraction.

Visualizations

G cluster_0 Crude Extract Preparation cluster_1 Initial Fractionation cluster_2 High-Resolution Purification A Crude Plant/Resin Extract B Solvent Partitioning (e.g., with Chloroform) A->B C Gel-Permeation Chromatography (e.g., Sephadex LH-20) B->C D Silica Gel Column Chromatography C->D E Reversed-Phase HPLC (RP-C18) D->E F Pure Cycloartane Acetonide E->F

Caption: General workflow for the purification of cycloartane acetonides.

G cluster_0 Troubleshooting Logic start Poor Peak Resolution? overload Is the column overloaded? start->overload Yes shallow_gradient Is the gradient too steep? overload->shallow_gradient No reduce_load Reduce sample load overload->reduce_load Yes change_solvent Try a different solvent system shallow_gradient->change_solvent No adjust_gradient Make the gradient shallower shallow_gradient->adjust_gradient Yes orthogonal_method Use an orthogonal method (e.g., RP-HPLC after NP-HPLC) change_solvent->orthogonal_method

Caption: Decision tree for troubleshooting poor chromatographic resolution.

References

Technical Support Center: Overcoming Resistance to Cycloartane Compounds in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving cycloartane compounds and cancer cell resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for cycloartane compounds in cancer cells?

A1: Cycloartane triterpenoids primarily induce cytotoxicity in cancer cells through the induction of apoptosis and cell cycle arrest.[1] The most commonly reported mechanisms include:

  • p53-dependent mitochondrial apoptosis: Some cycloartane compounds upregulate the expression of p53, which in turn increases the pro-apoptotic protein Bax, leading to loss of mitochondrial membrane potential and activation of caspases like caspase-7.[1][2]

  • Extrinsic (death receptor-mediated) apoptosis: Certain cycloartane triterpenoids can activate the extrinsic apoptosis pathway. This involves the upregulation of TNF-R1, FADD, and TRADD, leading to the activation of caspase-8 and subsequently caspase-3.[3][4]

  • Endoplasmic Reticulum (ER) Stress: Some cycloartane compounds can induce apoptosis by modulating ER stress signaling pathways, leading to the accumulation of misfolded proteins and upregulation of Unfolded Protein Response (UPR) components.[5]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest, predominantly at the G2/M phase, by suppressing key regulatory proteins like cdc2 (cyclin-dependent kinase 1).[1]

  • Induction of Autophagy: Some cycloartane triterpenoids can induce autophagy in cancer cells. Interestingly, inhibiting autophagy has been shown to enhance apoptotic cell death in response to these compounds.[3]

Q2: Are cycloartane compounds effective against drug-resistant cancer cell lines?

A2: Several studies have shown that certain cycloartane triterpenoids exhibit cytotoxic activity against drug-resistant cancer cell lines.[2] For example, compounds isolated from Cimicifuga yunnanensis have shown activity against the resistant breast cancer cell line R-MCF7.[2] Additionally, some cycloartanes can reverse multidrug resistance (MDR) by interacting with ABC transporters.[6][7]

Q3: What are the known mechanisms of resistance to cycloartane compounds?

A3: While specific resistance mechanisms to cycloartane compounds are still under investigation, the primary mechanism is believed to be related to the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux the compounds from the cancer cells, reducing their intracellular concentration.[6][8][9][10] Prolonged activation of NF-κB has also been linked to drug resistance in other contexts and could potentially play a role.[4]

Q4: Can combination therapy enhance the efficacy of cycloartane compounds and overcome resistance?

A4: Yes, combination therapy is a promising strategy. For instance, combining a cycloartane compound with an autophagy inhibitor, such as bafilomycin A1, has been shown to enhance the induction of apoptosis in colon cancer cells.[3] Combining cycloartane compounds with conventional chemotherapeutics could also be effective, especially if the cycloartane compound can reverse multidrug resistance by inhibiting ABC transporters.[6][11]

Troubleshooting Guides

Issue 1: My cancer cell line shows unexpected resistance to the cycloartane compound.

  • Question: I am treating a cancer cell line that is reported to be sensitive to my cycloartane compound, but I am observing high levels of cell viability. What could be the reason?

  • Answer:

    • Confirm Compound Integrity: Ensure the cycloartane compound is of high purity and has not degraded. Verify its structure and stability.

    • Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to unexpected results.

    • Assess for ABC Transporter Overexpression: The cell line may have developed resistance through the overexpression of ABC transporters. You can assess the expression of transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) using qPCR or Western blotting. A functional assay using a fluorescent substrate like rhodamine 123 can also be performed to assess efflux pump activity.[6][7]

    • Investigate Apoptosis and Cell Cycle Pathways: Check for alterations in the key signaling pathways targeted by the compound. For example, assess the expression and mutation status of p53, as some cycloartanes act via a p53-dependent mechanism.[1][2]

    • Consider Combination Therapy: If resistance is confirmed, consider co-administering the cycloartane compound with an inhibitor of the identified resistance mechanism (e.g., an ABC transporter inhibitor) or a compound that targets a parallel survival pathway.[12]

Issue 2: Inconsistent results in cytotoxicity assays.

  • Question: I am getting variable IC50 values for my cycloartane compound in my MTT/cytotoxicity assays. How can I improve consistency?

  • Answer:

    • Standardize Seeding Density: Ensure a consistent number of cells are seeded in each well, as cell density can affect drug sensitivity.

    • Optimize Incubation Time: The duration of drug exposure can significantly impact cytotoxicity. Perform a time-course experiment to determine the optimal incubation period.

    • Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is non-toxic to the cells. Include a vehicle control in all experiments.

    • Monitor Cell Health: Only use healthy, actively dividing cells for your experiments. Avoid using cells that are over-confluent or have been in culture for too many passages.

    • Ensure Proper Assay Protocol: Follow a standardized and validated protocol for your cytotoxicity assay. For the MTT assay, ensure complete formazan crystal solubilization before reading the absorbance.

Data Presentation

Table 1: Cytotoxicity of Representative Cycloartane Compounds against Various Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Cycloart-24-ene-26-ol-3-oneHT-29 (Colon)11.5[4]
23-epi-26-deoxyacteinMDA-MB-231 (Breast)2.5 µg/mL[13][14]
CimigenolMDA-MB-231 (Breast)0.32 µg/mL[13][14]
CimigenolMCF-7 (Breast)0.1 µg/mL[13]
Actaticas A-GHT-29 (Colon)9.2–26.4[15]
Actaticas A-GMcF-7 (Breast)9.2–26.4[15]
Cycloart-23(E)-ene-3β, 25-diolMDA-MB-468 (Breast)2.05 µg/mL[16]
Cycloart-23(Z)-ene-3β, 25-diolMCF-7 (Breast)5.4 µg/mL[16]
Cycloartane-3,24,25-triolPC-3 (Prostate)2.226[17]
Cycloartane-3,24,25-triolDU145 (Prostate)1.67[17]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of cycloartane compounds on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Cycloartane compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cycloartane compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

Mandatory Visualizations

G cluster_0 Cycloartane Compound Action Cycloartane Cycloartane Compound p53 p53 Upregulation Cycloartane->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Membrane Potential Loss Bax->Mito Casp7 Caspase-7 Activation Mito->Casp7 Apoptosis Apoptosis Casp7->Apoptosis

Caption: p53-dependent mitochondrial apoptosis pathway induced by cycloartane compounds.

G cluster_1 Extrinsic Apoptosis Pathway Cycloartane Cycloartane Compound TNFR1 TNF-R1 Upregulation Cycloartane->TNFR1 DISC DISC Formation (TRADD, FADD) TNFR1->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Extrinsic apoptosis pathway initiated by certain cycloartane compounds.

G cluster_2 Experimental Workflow: Assessing Resistance Start Start: Unexpected Resistance Observed CheckCompound 1. Verify Compound Integrity & Purity Start->CheckCompound CheckCells 2. Authenticate Cell Line (STR) CheckCompound->CheckCells AssessABC 3. Assess ABC Transporter Expression/Function (qPCR/Western/Rhodamine 123) CheckCells->AssessABC AnalyzePathways 4. Analyze Key Signaling Pathways (e.g., p53 status) AssessABC->AnalyzePathways Outcome Outcome: Mechanism of Resistance Identified AnalyzePathways->Outcome

Caption: Troubleshooting workflow for investigating unexpected cycloartane resistance.

References

Technical Support Center: Minimizing Off-Target Effects of Cycloartane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of cycloartane triterpenoids in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are cycloartane triterpenoids and what is their primary known mechanism of action?

Cycloartane triterpenoids are a class of natural products characterized by a distinctive cyclopropane ring.[1] They are widely distributed in the plant kingdom and have demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2] Their primary mechanism of action in cancer cells often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, frequently at the G2/M phase.[3][4]

Q2: What are the common off-target effects observed with cycloartane triterpenoids in cell culture?

While potent, cycloartane triterpenoids can exhibit off-target effects, which may include:

  • Unintended Cytotoxicity: Significant cell death in non-target or normal cell lines. Some studies have shown that while certain cycloartane triterpenoids are selectively cytotoxic to cancer cells, others can affect normal cells.[3]

  • Modulation of Unrelated Signaling Pathways: Natural products can sometimes interact with multiple cellular proteins, leading to the activation or inhibition of pathways not directly related to the intended therapeutic effect.[5]

  • Alterations in Cell Morphology or Proliferation: Changes in cell shape, attachment, or growth rate that are independent of the desired mechanism of action.

Q3: How can I distinguish between on-target and off-target cytotoxicity?

Differentiating between on-target and off-target effects is crucial for accurate interpretation of results. Key strategies include:

  • Use of Control Cell Lines: Compare the compound's effect on your target cancer cell line with its effect on a non-cancerous or normal cell line. A significantly higher IC50 value in normal cells suggests on-target selectivity.[3][6]

  • Structure-Activity Relationship (SAR) Studies: Testing analogs of the primary compound can help establish a link between structural features and biological activity.

  • Target Knockdown/Knockout Models: If the specific molecular target is known, using cell lines where the target protein is knocked down (e.g., via RNAi) or knocked out (e.g., via CRISPR) can confirm if the observed effect is target-dependent.

Troubleshooting Guide

This guide addresses common issues encountered during cell culture experiments with cycloartane triterpenoids.

Issue Possible Cause Troubleshooting Steps
1. High variability in IC50 values between experiments. - Inconsistent cell seeding density.- High passage number of cells leading to genetic drift.- Compound instability in culture media.- "Edge effects" in multi-well plates.- Ensure a uniform single-cell suspension before seeding.- Use cells within a consistent and limited passage number range.- Prepare fresh dilutions from a concentrated stock for each experiment.- Avoid using the outer wells of plates for experimental conditions; fill them with sterile media or PBS to maintain humidity.[7]
2. Unexpectedly high cytotoxicity in both cancer and normal cell lines. - Compound concentration is too high.- Off-target effects on essential cellular pathways.- Solvent toxicity.- Perform a comprehensive dose-response curve to identify the optimal therapeutic window.- Investigate potential off-target interactions using kinase profiling or other screening assays.- Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1% v/v) and run a solvent-only control.[8]
3. No observable biological effect at expected concentrations. - Suboptimal compound concentration.- Poor cell permeability of the compound.- Compound instability or degradation.- Low or no expression of the target protein in the cell line.- Conduct a broad dose-response study to determine the effective concentration for your specific cell line.- Assess compound uptake into the cells.- Verify the stability of your compound under experimental conditions.- Confirm the expression of the intended molecular target in your cell line via methods like Western blot.[8]
4. Contamination in cell cultures. - Bacterial, fungal, or mycoplasma contamination.- Regularly inspect cultures for changes in media color, turbidity, or cell morphology.[9]- Perform routine mycoplasma testing.- If contamination is suspected, discard the culture and decontaminate all equipment and work surfaces.[9]

Experimental Protocols & Workflows

A systematic approach is essential to evaluate and minimize off-target effects. The following workflow outlines the key steps.

G Workflow for Assessing Off-Target Effects cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: On-Target Validation A Dose-Response & IC50 Determination (e.g., MTT Assay in Cancer Cells) B Selectivity Screening (Compare IC50 in Cancer vs. Normal Cells) A->B C Cytotoxicity Mechanism Assays (LDH, Apoptosis/Annexin V) B->C Proceed if selective D Broad-Spectrum Profiling (e.g., Kinase Panels, Proteomics) C->D E Target Engagement Assays (If target is known) D->E Identify potential off-targets F Target Knockdown/Knockout Studies (Confirm target dependency) E->F

Caption: A generalized workflow for characterizing the selectivity and off-target effects of cycloartane triterpenoids.

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Replace the medium with fresh media containing various concentrations of the cycloartane triterpenoid. Include a vehicle-only control (e.g., DMSO). Incubate for 48 to 72 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the generated dose-response curve.[6]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, indicating compromised cell membrane integrity.

  • Cell Seeding and Treatment: Seed and treat cells with the cycloartane triterpenoid as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a catalyst.

  • Incubation: Incubate the mixture according to the manufacturer's instructions (usually at room temperature, protected from light).

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed completely) and a negative control (untreated cells).

Understanding Affected Signaling Pathways

Cycloartane triterpenoids can induce apoptosis through various signaling pathways. A common mechanism involves the p53-dependent mitochondrial pathway.

G compound Cycloartane Triterpenoid p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Permeability Increase bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the p53-dependent mitochondrial apoptosis pathway often induced by cycloartane triterpenoids.

Data Presentation: Comparative Cytotoxicity

Presenting cytotoxicity data in a clear, tabular format is essential for comparing the selectivity of different compounds.

Table 1: Example Cytotoxicity and Selectivity Index of Cycloartane Triterpenoids

CompoundCancer Cell Line (e.g., MCF-7) IC50 (µM)Normal Cell Line (e.g., MRC-5) IC50 (µM)Selectivity Index (SI)¹
Compound A9.5> 100> 10.5
Compound B22.185.33.9
Compound C5.412.82.4
Doxorubicin (Control)0.81.51.9

¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[6]

References

Technical Support Center: Addressing Compound Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address compound precipitation in aqueous buffers during experiments.

Troubleshooting Guide

Compound precipitation can significantly impact experimental results by altering the effective concentration of the test compound. This guide provides a systematic approach to identifying the cause of precipitation and implementing effective solutions.

Initial Observation: Precipitate Forms Immediately Upon Dilution

If you observe immediate precipitation when diluting your compound stock solution (typically in DMSO) into an aqueous buffer, it is often due to a phenomenon known as "solvent-shifting" or "crashing out." The compound, highly soluble in the organic solvent, becomes supersaturated and rapidly precipitates when introduced to the aqueous environment where its solubility is much lower.

Troubleshooting Workflow: Immediate Precipitation

G cluster_0 cluster_1 start Precipitation Observed Immediately Upon Dilution cause1 High Supersaturation start->cause1 cause2 Rapid Solvent Shift start->cause2 cause3 Low Kinetic Solubility start->cause3 solution1 Decrease Final Compound Concentration cause1->solution1 solution2 Employ Stepwise or Reverse Dilution cause2->solution2 solution3 Increase Mixing Energy (e.g., vortexing) cause3->solution3 G cluster_0 cluster_1 start Precipitation Observed Over Time cause1 Thermodynamic Insolubility start->cause1 cause2 Temperature Fluctuations start->cause2 cause3 Compound Instability/ Degradation start->cause3 cause4 pH Shift in Buffer start->cause4 solution1 Lower Compound Concentration cause1->solution1 solution2 Maintain Constant Temperature cause2->solution2 solution3 Assess Compound Stability (e.g., via HPLC) cause3->solution3 solution4 Use a Buffer with Higher Buffering Capacity cause4->solution4

Technical Support Center: Quality Control for Synthetic (24S)-Cycloartane-3,24,25-triol 24,25-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the quality control of synthetic (24S)-Cycloartane-3,24,25-triol 24,25-acetonide. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity and identity of this compound?

A1: The primary analytical techniques for comprehensive quality control include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.

Q2: What are the typical acceptance criteria for the purity of a synthetic batch of this compound?

A2: While specific criteria may vary depending on the intended application, a typical purity specification for a research-grade batch is ≥95%. For preclinical and clinical development, a purity of ≥98% is often required, with stringent limits on individual impurities.

Q3: How should I store this compound to ensure its stability?

A3: The compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is advisable to keep it at -20°C. The acetonide group is sensitive to acidic conditions, so exposure to acids should be avoided.

Troubleshooting Guides

HPLC Analysis

Q4: I am observing poor peak shape and resolution during HPLC analysis. What could be the cause and how can I fix it?

A4: Poor peak shape and resolution in HPLC can stem from several factors. Firstly, ensure your column is appropriate for triterpenoid analysis; a C18 or C30 column is generally recommended.[1] Optimize your mobile phase composition; a gradient elution with acetonitrile and water is a good starting point. Additionally, check for column degradation, improper sample dissolution, or system issues like leaks or blockages.

Q5: My HPLC chromatogram shows unexpected peaks. How can I identify if these are impurities or artifacts?

A5: Unexpected peaks can be impurities from the synthesis or degradation products. To investigate, you can employ a Mass Spectrometer coupled to the HPLC (LC-MS). The mass-to-charge ratio of the unknown peaks can help in their identification. Comparing the chromatogram to that of a reference standard is also a crucial step in distinguishing impurities from the main compound.

NMR Spectroscopy

Q6: The proton NMR spectrum of my compound shows significant signal overlap in the aliphatic region, making interpretation difficult. What can I do?

A6: Signal overlapping is a common challenge with complex molecules like cycloartane triterpenoids. To resolve this, you can try acquiring the spectrum in a different deuterated solvent, such as benzene-d6, which can induce chemical shift changes and resolve overlapping signals. If this is not sufficient, 2D NMR experiments like COSY, HSQC, and HMBC are powerful tools to elucidate the full structure and assign all proton and carbon signals.

Synthesis and Stability

Q7: During the synthesis, I am getting a low yield of the acetonide-protected product. What are the likely reasons?

A7: Low yields in acetonide protection can be due to incomplete reaction or side reactions. Ensure that you are using a suitable acid catalyst and an efficient water removal method, as the reaction is an equilibrium process. The choice of acetone source, such as 2,2-dimethoxypropane, can also significantly improve the yield.

Q8: I am observing degradation of the acetonide group during subsequent reaction steps or purification. How can I prevent this?

A8: The acetonide protecting group is labile to acidic conditions.[2] Avoid acidic reagents and purification conditions (e.g., silica gel chromatography with acidic eluents) if possible. If acidic conditions are unavoidable, consider using a milder acid or minimizing the reaction/exposure time. Acetonides are generally stable to basic and nucleophilic conditions.[3][4]

Data Presentation

Table 1: Typical Quality Control Specifications for this compound

ParameterMethodSpecification
AppearanceVisualWhite to off-white solid
Identity¹H NMR, ¹³C NMRConforms to structure
Purity (by HPLC)HPLC-UV/CAD≥ 98.0%
Individual ImpurityHPLC-UV/CAD≤ 0.5%
Total ImpuritiesHPLC-UV/CAD≤ 2.0%
Molecular WeightMass SpectrometryConforms to theoretical value
Residual SolventsGC-HSAs per ICH Q3C guidelines

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). A C30 column may offer better resolution for structurally similar triterpenoids.[1][5]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 80% B

    • 5-25 min: 80% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 80% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector Wavelength: 210 nm (for UV) or as per CAD manufacturer's instructions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated solvent.

  • Experiments:

    • ¹H NMR: To determine the proton environment.

    • ¹³C NMR: To identify all carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the complete structure, especially in cases of signal overlap.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL and then dilute further.

  • Analysis Mode: Positive ion mode is typically used.

  • Data Acquisition: Acquire data in full scan mode to determine the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

Mandatory Visualization

QC_Workflow start Start: Receive Synthetic Batch visual_inspection Visual Inspection (Appearance) start->visual_inspection hplc_analysis HPLC Analysis (Purity & Impurities) visual_inspection->hplc_analysis nmr_analysis NMR Analysis (Identity & Structure) hplc_analysis->nmr_analysis ms_analysis Mass Spectrometry (Molecular Weight) nmr_analysis->ms_analysis spec_check Compare to Specifications ms_analysis->spec_check pass Batch Release spec_check->pass Pass fail Investigate & Reprocess spec_check->fail Fail

Caption: Quality Control Workflow for Synthetic Compound Analysis.

Troubleshooting_HPLC start Problem: Poor HPLC Peak Shape check_column Check Column (C18/C30, Age) start->check_column optimize_mobile_phase Optimize Mobile Phase (Gradient, pH) start->optimize_mobile_phase check_sample_prep Check Sample Prep (Solubility, Filtration) start->check_sample_prep check_system Check HPLC System (Leaks, Blockages) start->check_system solution Solution: Improved Resolution check_column->solution optimize_mobile_phase->solution check_sample_prep->solution check_system->solution

Caption: Troubleshooting Logic for Poor HPLC Peak Shape.

References

Validation & Comparative

A Comparative Analysis of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide and Other Cycloartane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide and other notable cycloartane triterpenoids. The content is structured to offer an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Introduction to Cycloartane Triterpenoids

Cycloartane triterpenoids are a large and structurally diverse class of natural products characterized by a tetracyclic core structure featuring a cyclopropane ring.[1][2] These compounds, isolated from various plant species, including those from the genera Aphanamixis, Cimicifuga, Actaea, and Astragalus, have garnered significant attention for their wide range of pharmacological activities.[1][3][4][5] Extensive research has demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents, making them promising candidates for drug discovery and development.[2][6] This guide will focus on a comparative evaluation of the cytotoxic and anti-inflammatory properties of selected cycloartane triterpenoids, with a special focus on (24S)-Cycloartane-3,24,25-triol and its acetonide derivative.

Quantitative Data Presentation

The following tables summarize the reported biological activities of (24S)-Cycloartane-3,24,25-triol and other selected cycloartane triterpenoids to facilitate a clear and objective comparison.

Table 1: Comparative Cytotoxic Activity of Cycloartane Triterpenoids

CompoundCancer Cell LineIC50 (µM)Source Organism
(24S)-Cycloartane-3,24,25-triol PC-3 (Prostate)2.226 ± 0.28-
(24S)-Cycloartane-3,24,25-triol DU145 (Prostate)1.67 ± 0.18-
CimigenolHT-29 (Colon)-Cimicifuga sp.[7]
23-epi-26-deoxyacteinMDA-MB-231 (Breast)PotentCimicifuga yunnanensis[8]
CimigenolMDA-MB-231 (Breast)PotentCimicifuga yunnanensis[8]
25-O-acetylcimigenol-3-O-β-D-xylopyranosideMCF7 (Breast)ActiveCimicifuga yunnanensis[9]
25-chlorodeoxycimigenol-3-O-β-D-xylopyranosideMCF7 (Breast)ActiveCimicifuga yunnanensis[9]
25-O-acetylcimigenol-3-O-α-L-arabinopyranosideMCF7 (Breast)ActiveCimicifuga yunnanensis[9]
23-O-acetylcimigenol-3-O-β-D-xylopyranosideMCF7 (Breast)ActiveCimicifuga yunnanensis[9]
Actatica AHT-29 (Colon)9.2 - 26.4Actaea asiatica[10][11][12]
Actatica BHT-29 (Colon)9.2 - 26.4Actaea asiatica[10][11][12]
Actatica CHT-29 (Colon)9.2 - 26.4Actaea asiatica[10][11][12]
Actatica DHT-29 (Colon)9.2 - 26.4Actaea asiatica[10][11][12]
Actatica EHT-29 (Colon)9.2 - 26.4Actaea asiatica[10][11][12]
Actatica FHT-29 (Colon)9.2 - 26.4Actaea asiatica[10][11][12]
Actatica GHT-29 (Colon)9.2 - 26.4Actaea asiatica[10][11][12]
Actatica AMcF-7 (Breast)9.2 - 26.4Actaea asiatica[10][11][12]
Actatica BMcF-7 (Breast)9.2 - 26.4Actaea asiatica[10][11][12]
Actatica CMcF-7 (Breast)9.2 - 26.4Actaea asiatica[10][11][12]
Actatica DMcF-7 (Breast)9.2 - 26.4Actaea asiatica[10][11][12]
Actatica EMcF-7 (Breast)9.2 - 26.4Actaea asiatica[10][11][12]
Actatica FMcF-7 (Breast)9.2 - 26.4Actaea asiatica[10][11][12]
Actatica GMcF-7 (Breast)9.2 - 26.4Actaea asiatica[10][11][12]
Unnamed Cycloartane GlycosideHeLa (Cervical)10Astragalus stereocalyx[13]
Cycloartan-24-ene-1α,2α,3β-triolPC-3 (Prostate)9.6Commiphora myrrha[14]

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Table 2: Comparative Anti-inflammatory Activity of Cycloartane Triterpenoids

CompoundAssayIC50 (µM)Source Organism
Agroastragaloside VInhibition of NO production in LPS-stimulated RAW 264.7 macrophages1.38 - 4.70Astragalus membranaceus[5]
Agroastragaloside IInhibition of NO production in LPS-stimulated RAW 264.7 macrophages1.38 - 4.70Astragalus membranaceus[5]
Agroastragaloside IIInhibition of NO production in LPS-stimulated RAW 264.7 macrophages1.38 - 4.70Astragalus membranaceus[5]
Isoastragaloside IIInhibition of NO production in LPS-stimulated RAW 264.7 macrophages1.38 - 4.70Astragalus membranaceus[5]
Astragaloside IVInhibition of NO production in LPS-stimulated RAW 264.7 macrophages1.38 - 4.70Astragalus membranaceus[5]
Podocarpaside IAnticomplement Activity250Actaea podocarpa[15]

Experimental Protocols

This section details the methodologies for the key experiments commonly employed in the evaluation of the biological activities of cycloartane triterpenoids.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁵ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[16]

  • Compound Treatment: The cells are then treated with various concentrations of the cycloartane triterpenoid for a specified period, typically 24, 48, or 72 hours.[16]

  • MTT Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[16]

  • Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solvent, such as DMSO, is added to each well to dissolve the purple formazan crystals.[16]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.[16]

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) by identifying the externalization of phosphatidylserine in the cell membrane.

  • Cell Treatment: Cells are treated with the cycloartane triterpenoid at its predetermined IC50 concentration for a defined period (e.g., 24 hours).[16]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.[16]

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.[16]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.

  • Protein Extraction: Cells are treated with the cycloartane triterpenoid, harvested, and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding and Treatment: Macrophage cells are seeded in 96-well plates and pre-treated with various concentrations of the cycloartane triterpenoid for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for a further 24 hours.

  • Griess Reaction: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits LPS-induced NO production by 50%.[5]

Signaling Pathways and Mechanisms of Action

Cycloartane triterpenoids exert their biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of these compounds as therapeutic agents.

Apoptosis Induction

A primary mechanism by which cycloartane triterpenoids exhibit their anticancer effects is through the induction of apoptosis, or programmed cell death.[7][9][17]

Several cycloartane triterpenoids have been shown to activate the intrinsic mitochondrial pathway of apoptosis in a p53-dependent manner.[9][18] Activation of the tumor suppressor protein p53 can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis.[9]

p53_pathway cluster_stimulus Stimulus cluster_cell Cancer Cell Cycloartane_Triterpenoids Cycloartane Triterpenoids p53 p53 Activation Cycloartane_Triterpenoids->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondrion Mitochondrial Dysfunction Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

p53-dependent mitochondrial apoptosis pathway.

Some cycloartanes can also trigger the extrinsic apoptosis pathway by interacting with death receptors, such as the tumor necrosis factor receptor 1 (TNF-R1).[17] This interaction leads to the formation of the death-inducing signaling complex (DISC), which in turn activates a cascade of caspases, including caspase-8 and caspase-3, culminating in apoptosis.[17]

Anti-inflammatory Effects

The anti-inflammatory properties of cycloartane triterpenoids are often attributed to their ability to suppress the production of pro-inflammatory mediators.

The transcription factor nuclear factor-kappa B (NF-κB) plays a central role in regulating the inflammatory response. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS). Several cycloartane triterpenoids have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.[19]

nfkb_pathway cluster_stimulus Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) NFkB_translocation->Inflammation Cycloartane_Triterpenoids Cycloartane Triterpenoids Cycloartane_Triterpenoids->IKK

Inhibition of the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of cycloartane triterpenoids.

experimental_workflow cluster_preparation Preparation & Isolation cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Plant_Material Plant Material (e.g., Aphanamixis polystachya) Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation of Cycloartane Triterpenoids Extraction->Isolation Cytotoxicity Cytotoxicity Screening (MTT Assay) Isolation->Cytotoxicity Anti_inflammatory Anti-inflammatory Screening (NO Assay) Isolation->Anti_inflammatory Apoptosis_Assay Apoptosis Analysis (Annexin V/PI) Cytotoxicity->Apoptosis_Assay Data_Comparison Comparative Data Analysis (IC50 values) Cytotoxicity->Data_Comparison Pathway_Analysis Signaling Pathway Analysis Anti_inflammatory->Pathway_Analysis Anti_inflammatory->Data_Comparison Western_Blot Western Blotting (Signaling Proteins) Apoptosis_Assay->Western_Blot Western_Blot->Pathway_Analysis

General workflow for comparative analysis.

Conclusion

The available data indicate that cycloartane triterpenoids, including (24S)-Cycloartane-3,24,25-triol, represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory agents. The cytotoxic activity of (24S)-Cycloartane-3,24,25-triol against prostate cancer cells is particularly noteworthy. While there is currently a lack of specific biological data for its 24,25-acetonide derivative, its structural similarity to other active cycloartanes suggests that it may also possess interesting pharmacological properties. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this and other cycloartane triterpenoids. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies and advancing our understanding of this important class of natural compounds.

References

A Comparative Guide to the Anticancer Mechanisms of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of the cycloartane triterpenoid, (24S)-Cycloartane-3,24,25-triol, and its acetonide derivative, alongside other anticancer agents. While specific experimental data on the 24,25-acetonide derivative is limited, this document focuses on the known mechanisms of the parent compound and compares it with other natural and conventional anticancer compounds.

Executive Summary

(24S)-Cycloartane-3,24,25-triol has demonstrated notable anticancer activity, particularly against prostate cancer cell lines.[1][2][3] Its primary mechanism of action involves the inhibition of Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase Alpha (MRCKα), a key regulator of the actin-myosin cytoskeleton implicated in tumor cell motility and invasion. This guide compares its efficacy and mechanism with another cycloartane triterpenoid, Argentatin A, a pentacyclic triterpenoid, Betulinic Acid, and two widely used chemotherapeutic drugs, Paclitaxel and Doxorubicin.

Comparative Analysis of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected compounds against various prostate and breast cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

CompoundCancer Cell LineIC50 (µM)Reference
(24S)-Cycloartane-3,24,25-triol PC-3 (Prostate)2.226 ± 0.28[1][2][3]
DU145 (Prostate)1.67 ± 0.18[1][2][3]
Argentatin A PC-3 (Prostate)Weak cytotoxicity[4]
HCT-15 (Colon)Not specified[5]
SW613-B3 (Colon)Not specified
Betulinic Acid PC-3 (Prostate)1 - 5[6]
LNCaP (Prostate)Not specified[7]
MCF-7 (Breast)14.08 (24h), 9.03 (48h)[8]
MDA-MB-231 (Breast)19.16 (24h), 14.56 (48h)[8]
Paclitaxel PC-3 (Prostate)5.16 nM[9]
DU145 (Prostate)5.15 nM[9]
MCF-7 (Breast)3.5 µM[10]
MDA-MB-231 (Breast)0.3 µM[10]
Doxorubicin PC-3 (Prostate)908 nM[11][12]
DU145 (Prostate)343 nM[11][12]
MCF-7 (Breast)8.306 µM[13]
MDA-MB-231 (Breast)6.602 µM[13]

Mechanisms of Action: A Visual Comparison

The following diagrams illustrate the distinct signaling pathways and mechanisms of action for each compound.

MRCK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cdc42 Cdc42 MRCKα MRCKα Cdc42->MRCKα Activates Cycloartane (24S)-Cycloartane-3,24,25-triol Cycloartane->MRCKα Inhibits Actin-Myosin Cytoskeleton Actin-Myosin Cytoskeleton MRCKα->Actin-Myosin Cytoskeleton Regulates Cell Motility & Invasion Cell Motility & Invasion Actin-Myosin Cytoskeleton->Cell Motility & Invasion

MRCKα Inhibition by (24S)-Cycloartane-3,24,25-triol

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage (Doxorubicin) p53 p53 DNA_Damage->p53 Activates Triterpenoids Betulinic Acid Argentatin A Triterpenoids->p53 May activate Bax Bax p53->Bax Upregulates Bcl2 Bcl2 p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Bcl2->Mitochondrion Inhibits pore formation Cytochrome_c Cytochrome c Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Mitochondrion->Cytochrome_c Releases G2M_Arrest cluster_stimulus Stimulus cluster_cell_cycle Cell Cycle Regulation Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Betulinic_Acid Betulinic Acid CyclinB_CDK1 Cyclin B/CDK1 Complex Betulinic_Acid->CyclinB_CDK1 Inhibits G2_Phase G2 Phase Microtubules->G2_Phase Prevents transition to M Phase M_Phase M Phase (Mitosis) CyclinB_CDK1->M_Phase Promotes entry G2_Phase->M_Phase Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture (e.g., PC-3, MCF-7) Start->Cell_Culture Compound_Treatment Treatment with Test Compound (e.g., Cycloartane) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Compound_Treatment->Cytotoxicity_Assay Determine_IC50 Determine IC50 Value Cytotoxicity_Assay->Determine_IC50 Mechanism_Investigation Investigate Mechanism of Action Determine_IC50->Mechanism_Investigation Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Investigation->Cell_Cycle_Analysis Apoptosis_Analysis Apoptosis Analysis (Western Blot) Mechanism_Investigation->Apoptosis_Analysis Data_Analysis Data Analysis & Interpretation Cell_Cycle_Analysis->Data_Analysis Apoptosis_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Efficacy of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant lack of publicly available scientific literature and experimental data regarding the biological efficacy and mechanism of action of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide . This natural triterpenoid, isolated from the bark of Aphanamixis polystachya, remains largely uncharacterized in terms of its potential inhibitory activities against specific cellular targets[1][2]. Consequently, a direct comparison of its efficacy with that of known inhibitors is not feasible at this time.

While the parent compound, (24S)-Cycloartane-3β,24,25-triol, has been reported to exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL, this information does not extend to its 24,25-acetonide derivative[2][3]. The addition of the acetonide group can significantly alter the compound's physicochemical properties and, therefore, its biological activity.

To provide a framework for future comparative studies, this guide will outline the necessary experimental protocols and data presentation formats that should be employed once the biological targets and efficacy of this compound are determined. For illustrative purposes, we will use the well-characterized signaling pathways of STAT3 and SHP2 , which are common targets in drug discovery, and their known inhibitors.

Future Directions: A Roadmap for Comparative Efficacy Studies

Should initial screenings reveal inhibitory activity of this compound against specific targets, such as the STAT3 or SHP2 pathways, the following experimental approaches would be essential for a comprehensive comparative analysis.

Data Presentation for Comparative Efficacy

Quantitative data should be summarized in clear and concise tables to allow for easy comparison between this compound and known inhibitors.

Table 1: Comparative in vitro Inhibitory Activity against STAT3

CompoundTargetAssay TypeIC50 (µM)Cell LineReference
This compoundp-STAT3 (Tyr705)Western Blot/ELISATBDTBDTBD
StatticSTAT3Luciferase Reporter Assay5.1HeLa[4]
CryptotanshinoneSTAT3Cell-free assay4.6-
STAT3-IN-1STAT3Cell Viability (MTT)1.82HT29[5]

TBD: To be determined

Table 2: Comparative in vitro Inhibitory Activity against SHP2

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundSHP2Enzymatic AssayTBDTBD
SHP099SHP2Enzymatic Assay70[6]
RMC-4550SHP2Enzymatic Assay0.583[6]
TNO155 (Batoprotafib)SHP2Enzymatic Assay11[6]

TBD: To be determined

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Protocol 1: STAT3 Inhibition Assay (Western Blot)

This protocol would determine the effect of this compound on the phosphorylation of STAT3.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with constitutively active STAT3) to 70-80% confluency. Treat cells with varying concentrations of this compound or a known STAT3 inhibitor (e.g., Stattic) for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize protein bands using an ECL substrate and quantify band intensities. Normalize the phosphorylated STAT3 levels to total STAT3.[7]

Protocol 2: SHP2 Enzymatic Inhibition Assay

This assay would measure the direct inhibitory effect of this compound on SHP2 phosphatase activity.

  • Reaction Setup: In a 96-well plate, add recombinant SHP2 enzyme to a reaction buffer.

  • Compound Incubation: Add varying concentrations of this compound or a known SHP2 inhibitor (e.g., SHP099).

  • Substrate Addition: Initiate the reaction by adding a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of substrate hydrolysis and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[8][9]

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz can effectively illustrate complex signaling pathways and experimental procedures.

STAT3_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 Dimerization JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation Gene Target Gene Transcription DNA->Gene Inhibitor This compound (Hypothetical Target) Inhibitor->JAK Potential Inhibition Inhibitor->STAT3 Potential Inhibition SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK p-RTK RTK->pRTK Ligand Binding GRB2 GRB2 pRTK->GRB2 SHP2 SHP2 pRTK->SHP2 Recruitment SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK SHP2->RAS Dephosphorylates inhibitory sites (Promotes RAS activation) Inhibitor This compound (Hypothetical Target) Inhibitor->SHP2 Potential Inhibition Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis and Comparison Target_ID Target Identification (e.g., Kinase Panel Screen) Enzymatic_Assay Enzymatic Assay (IC50 Determination) Target_ID->Enzymatic_Assay Western_Blot Western Blot (Target Phosphorylation) Enzymatic_Assay->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT/MTS) Western_Blot->Cell_Viability Reporter_Assay Luciferase Reporter Assay Cell_Viability->Reporter_Assay Data_Table Comparative Data Table (vs. Known Inhibitors) Reporter_Assay->Data_Table

References

Bridging the Gap: In Vivo Validation of In Vitro Findings for Cycloartane Titerpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging step. This guide provides an objective comparison of the in vitro and in vivo performance of cycloartane triterpenoids, a class of natural compounds with significant therapeutic potential. By presenting supporting experimental data, detailed methodologies, and clear visualizations of the underlying biological pathways, this guide aims to facilitate the translation of preclinical research into tangible clinical applications.

Cycloartane triterpenoids, characterized by their unique tetracyclic core structure, have demonstrated a wide array of pharmacological activities in laboratory settings. These include anticancer, anti-inflammatory, antidiabetic, and neuroprotective effects. However, the successful translation of these in vitro findings into effective in vivo therapies requires rigorous validation. This guide synthesizes data from multiple studies to provide a comparative overview of how the in vitro potency of these compounds correlates with their performance in animal models.

Data Presentation: A Comparative Analysis of In Vitro and In Vivo Efficacy

To provide a clear and concise comparison, the following tables summarize the quantitative data for various cycloartane triterpenoids across different therapeutic areas.

Anticancer Activity
Compound NameIn Vitro Model (Cell Line)In Vitro Efficacy (IC50)In Vivo ModelIn Vivo EfficacyReference
Cimigenol MCF-7, MDA-MB-231, SK-BR3 (Breast Cancer)0.1 µg/mL, 0.32 µg/mL, 0.21 µg/mLSubcutaneous tumor model (MDA-MB-231)Reduced tumor growth[1]
23-epi-26-deoxyactein MCF-7, MDA-MB-231, SK-BR3 (Breast Cancer)3.1 µg/mL, 2.5 µg/mL, 5.5 µg/mLSubcutaneous tumor model (MDA-MB-231)Reduced tumor growth[1]
(24xi)-24-methylcycloartane-3β,24,24¹-triol Raji cells (EBV-EA activation)IC50: 6.1-7.4 nMTwo-stage mouse skin carcinogenesis (DMBA/TPA)Inhibited skin tumor promotion[2]
(24xi)-24¹-methoxy-24-methylcycloartane-3β,24-diol Raji cells (EBV-EA activation)IC50: 6.1-7.4 nMTwo-stage mouse skin carcinogenesis (DMBA/TPA)Inhibited skin tumor promotion[2]
Anti-inflammatory Activity
Compound NameIn Vitro ModelIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo EfficacyReference
Mac B (from Astragalus) iNOS activity in cell-based assayIC50: 156 µg/mLSwiss albino miceImmunoregulatory effects without stimulating inflammatory cytokines[3]
Cimicifuga triterpenoids LPS-stimulated RAW264.7 macrophages (NO production)IC50: 5.0-24.4 µM--[4]
Antidiabetic Activity
Compound NameIn Vitro ModelIn Vitro EfficacyIn Vivo ModelIn Vivo EfficacyReference
Triterpene Glycoside Fraction (from Gymnema sylvestre) Yeast α-glucosidase, sucrase, maltase, pancreatic α-amylaseIC50: 3.16, 74.07, 5.69, 1.17 µg/mL respectively--[5]
Citral α-amylase inhibition45.7% inhibition at 10 mM; IC50: 120 µMStreptozotocin-treated ratsReduced α-amylase levels and postprandial glucose[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Assays

1. MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.[7]

  • Compound Treatment: Cells are treated with various concentrations of the cycloartane triterpenoid for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in sterile PBS) is added to each well.[8][9]

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[7]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[7]

2. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the triterpenoid compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL).

  • Incubation: The cells are incubated for 24 hours.

  • Griess Reaction: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

In Vivo Models

1. Subcutaneous Xenograft Tumor Model

This model is used to evaluate the in vivo anticancer efficacy of compounds.

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Animals are randomly assigned to treatment groups and administered the test compound (e.g., via oral gavage or intraperitoneal injection) or vehicle control for a specified period.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

2. Carrageenan-Induced Paw Edema Model

This is a widely used model for screening acute anti-inflammatory activity.

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week.[10]

  • Drug Administration: The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally one hour before the carrageenan injection.[11]

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.[10]

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[10]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

anticancer_pathway cluster_stimulus Stimulus cluster_signaling Signaling Cascade cluster_response Cellular Response Cycloartane_Triterpenoid Cycloartane Triterpenoid p53 p53 Activation Cycloartane_Triterpenoid->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Permeability Bax->Mitochondrion Caspase7 Caspase-7 Activation Mitochondrion->Caspase7 Apoptosis Apoptosis Caspase7->Apoptosis

Caption: p53-dependent mitochondrial apoptosis pathway induced by cycloartane triterpenoids.

antiinflammatory_pathway cluster_pathways Intracellular Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Translocation IkBa->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines p38->Cytokines ERK->Cytokines JNK->Cytokines Cycloartane Cycloartane Triterpenoid Cycloartane->IKK Cycloartane->p38 Cycloartane->ERK Cycloartane->JNK

Caption: Inhibition of NF-κB and MAPK signaling pathways by cycloartane triterpenoids.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start Start: Compound Library (Cycloartane Triterpenoids) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity activity_assay Primary Activity Assay (e.g., Anti-inflammatory, Anticancer) cytotoxicity->activity_assay mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) activity_assay->mechanism lead_selection Lead Compound Selection mechanism->lead_selection animal_model Animal Model of Disease (e.g., Xenograft, Paw Edema) lead_selection->animal_model efficacy Efficacy & Toxicity Evaluation animal_model->efficacy end End: Preclinical Candidate efficacy->end

Caption: General experimental workflow for in vivo validation of in vitro findings.

References

Comparative Guide to the Biological Activities of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide and Related Cycloartane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide and other structurally related cycloartane triterpenoids. Due to the limited publicly available data on the specific biological activities of the 24,25-acetonide derivative, this guide will focus on the known activities of its parent compound, (24S)-Cycloartane-3β,24,25-triol, and other relevant cycloartane triterpenoids. This comparison aims to provide a valuable resource for researchers interested in the therapeutic potential of this class of natural products by highlighting their cytotoxic and anti-inflammatory properties.

Cycloartane triterpenoids, characterized by a distinctive cyclopropane ring in their tetracyclic scaffold, are widely distributed in the plant kingdom and have demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Understanding the structure-activity relationships within this class of compounds is crucial for the development of new therapeutic agents.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the cytotoxic and anti-inflammatory activities of selected cycloartane triterpenoids.

Table 1: Comparative Cytotoxicity of Cycloartane Triterpenoids

CompoundCancer Cell LineIC50 (µM)Key Structural Features
(24S)-Cycloartane-3β,24,25-triolMycobacterium tuberculosis H37RvMIC: 32 µg/mLHydroxylation at C-3, C-24, and C-25
(24R)-cycloartane-3β,24,25,30-tetrolMultiple Human Cancer Cell LinesBroad cytotoxic activityHydroxylation at C-3, C-24, C-25, and C-30
(24R)-24,25,30-trihydroxy-9,19-cycloartane-3-oneSMMC-7721 (Hepatocellular Carcinoma)Specific activityKetone at C-3; Hydroxylation at C-24, C-25, and C-30
Mollic acid arabinoside (MAA)Ca Ski (Cervical Cancer)19.21Glycoside at C-3 (arabinose)
Mollic acid xyloside (MAX)Ca Ski (Cervical Cancer)33.33Glycoside at C-3 (xylose)
Cycloartan-24-ene-1α,2α,3β-triolPC-3 (Prostate Cancer)9.6Hydroxylation at C-1, C-2, and C-3

Note: Data for this compound is not currently available in the reviewed literature. The data for its parent compound, (24S)-Cycloartane-3β,24,25-triol, indicates antitubercular activity.[4][5] The acetonide functional group may alter the compound's solubility, cell permeability, and interaction with biological targets, thus influencing its overall activity profile.

Table 2: Comparative Anti-inflammatory Activity of Cycloartane Triterpenoids

CompoundAssayIC50 (µM)Mechanism of Action
Cycloartane-type saponins (from Astragalus species)Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophagesNot specifiedInhibition of iNOS activity
Curculigoside A (cycloartane glycoside)NO Production in LPS-stimulated RAW264.7 cells12.4-
Curculigoside C (cycloartane glycoside)NO Production in LPS-stimulated RAW264.7 cells11.8-

Signaling Pathways and Mechanisms of Action

A common mechanism of action for the cytotoxic effects of cycloartane triterpenoids is the induction of apoptosis through the p53-dependent mitochondrial pathway.[1] This pathway involves the upregulation of the tumor suppressor protein p53, which in turn activates pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and subsequent cell death.

p53_dependent_apoptosis cluster_stimulus Cellular Stress cluster_pathway Apoptotic Pathway Cycloartane_Triterpenoids Cycloartane Triterpenoids p53 p53 Activation Cycloartane_Triterpenoids->p53 Induces Bax Bax Upregulation p53->Bax Activates Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Promotes Caspases Caspase Activation Mitochondria->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis Executes

p53-dependent mitochondrial apoptosis pathway induced by cycloartane triterpenoids.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of cycloartane triterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding treatment Treat cells with varying concentrations of cycloartane triterpenoid cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate for 2-4 hours (Formazan crystal formation) mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals formazan_formation->solubilization absorbance_reading Measure absorbance at 570 nm using a microplate reader solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 values absorbance_reading->data_analysis end End data_analysis->end

References

Preclinical Evaluation of Cycloartane Triterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Cycloartane triterpenoids, a significant class of natural products, have garnered substantial interest in pharmacological research due to their diverse and potent biological activities.[1] These compounds, widely distributed in the plant kingdom, are being extensively investigated for their potential as therapeutic agents, particularly in oncology and inflammatory diseases.[2] This guide provides a comparative overview of the preclinical performance of select cycloartane triterpenoids, presenting supporting experimental data on their cytotoxic and anti-inflammatory effects against relevant alternatives.

Comparative Analysis of Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of cycloartane triterpenoids against a panel of human cancer cell lines.[3][4] A critical attribute for cancer chemotherapeutics is selective toxicity towards cancer cells over normal cells, which minimizes side effects.[5][6] Several cycloartane triterpenoids have shown promising selectivity.[6] The tables below summarize the half-maximal inhibitory concentration (IC50) values for selected compounds against various cancer cell lines, compared with standard chemotherapeutic agents. A lower IC50 value indicates higher potency.

Table 1: Cytotoxicity (IC50) of Cycloartane Triterpenoids from Cimicifuga dahurica and Standard Drugs.

CompoundHepG2 (Liver)R-HepG2 (Drug-Resistant Liver)HL-60 (Leukemia)Normal HepatocytesSelectivity Index (SI) vs. HepG2Reference
23-O-acetylcimigenol-3-O-beta-D-xylopyranoside1.5 µg/mL1.8 µg/mL1.3 µg/mL> 20 µg/mL> 13.3[6]
24-O-acetylcimigenol-3-O-beta-D-xylopyranoside1.9 µg/mL2.1 µg/mL1.4 µg/mL> 20 µg/mL> 10.5[6]
25-O-acetylcimigenol-3-O-beta-D-xylopyranoside1.7 µg/mL1.9 µg/mL1.2 µg/mL> 20 µg/mL> 11.8[6]
Doxorubicin (Standard)~0.45 µg/mL----[7]

Table 2: Cytotoxicity (IC50) of Cycloartane Triterpenoids from Euphorbia macrostegia and Standard Drugs.

CompoundMCF-7 (Breast)MDA-MB-468 (Breast)Reference
Cycloart-23(Z)-ene-3β, 25-diol5.4 µg/mL> 100 µg/mL[8]
Cycloart-23(E)-ene-3β, 25-diol14.1 µg/mL2.05 µg/mL[8]
Paclitaxel (Standard)~7.5 nM (~0.006 µg/mL)-[9]

Note: The IC50 values for standard drugs can vary based on experimental conditions such as exposure time. The values presented are for comparison under similar reported assay conditions (e.g., 24-72h exposure).[1][9][10]

Comparative Analysis of Anti-inflammatory Activity

Cycloartane triterpenoids have also been evaluated for their anti-inflammatory effects. A common in vitro model involves stimulating RAW264.7 macrophage cells with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO).[11] The ability of a compound to inhibit this NO production is a key indicator of its anti-inflammatory potential.

Table 3: Anti-inflammatory Activity of Cycloartane Triterpenoids from Actaea vaginata in LPS-Stimulated RAW264.7 Macrophages.

CompoundIC50 for NO Inhibition (µM)Reference
Cimiacemoside I5.0[11]
26-Deoxycimicifugoside11.2[11]
(23R,24S)-23,24-epoxy-25-methoxy-9,19-cycloartane-3β,16β-diol 3-O-β-D-xylopyranoside24.4[11]
Dexamethasone (Standard)~0.009 µM (9 nM)[2]

Mechanisms of Action

The therapeutic effects of cycloartane triterpenoids are underpinned by their modulation of key cellular signaling pathways.

Anticancer Mechanism: p53-Dependent Mitochondrial Apoptosis

Several cycloartane triterpenoids induce cancer cell death through apoptosis.[6] Studies on compounds from Cimicifuga yunnanensis have shown that they can increase the expression of the tumor suppressor protein p53.[5] Activated p53 can translocate to the mitochondria and interact with Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases, culminating in programmed cell death.[5][12][13]

G cluster_0 Cellular Stress cluster_1 Cytoplasm cluster_2 Mitochondrion CT Cycloartane Triterpenoids p53_activation p53 Activation CT->p53_activation p53_mito p53 p53_activation->p53_mito Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) p53_mito->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) p53_mito->Bax Activates Bcl2->Bax Inhibits CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active p50/p65 (Active) IkB->NFkB_active Degrades & Releases NFkB_complex p50/p65-IκBα (Inactive) NFkB_complex->IkB NFkB_complex->NFkB_active NFkB_nuc p50/p65 NFkB_active->NFkB_nuc CT Cycloartane Triterpenoids CT->IKK Inhibits Pro_inflammatory Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFkB_nuc->Pro_inflammatory Induces G A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (Cell Adhesion) A->B C 3. Compound Treatment (Varying Concentrations) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Viability Assay (e.g., MTT Assay) D->E F 6. Absorbance Reading (Microplate Reader) E->F G 7. Data Analysis (IC50 Calculation) F->G

References

Lack of Evidence for Synergistic Effects of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published literature reveals no specific studies investigating the synergistic or combination effects of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide or its parent compound, (24S)-Cycloartane-3,24,25-triol, with other drugs. While the broader class of cycloartane triterpenoids is known for a variety of pharmacological activities including anticancer, anti-inflammatory, and antioxidant effects, research into their potential in combination therapies is currently lacking.[1]

This guide, therefore, pivots to present the existing preclinical data on the standalone activity of the closely related compound, Cycloartane-3,24,25-triol, to inform future research and highlight its potential as a therapeutic agent. The primary focus of the available research has been on its anti-prostate cancer activities.

Anti-Prostate Cancer Activity of Cycloartane-3,24,25-triol

Recent studies have identified Cycloartane-3,24,25-triol as a potent inhibitor of Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase Alpha (MRCKα), a kinase implicated in cancer cell motility and proliferation. This inhibitory action translates to a reduction in the viability of human prostate cancer cell lines.

Quantitative Analysis of In Vitro Efficacy

The following table summarizes the key quantitative data from in vitro studies on the anti-cancer activity of Cycloartane-3,24,25-triol.

ParameterTarget/Cell LineValueReference
Kd50 MRCKα Kinase0.26 µM
IC50 PC-3 (Prostate Cancer Cell Line)2.226 ± 0.28 µM
IC50 DU145 (Prostate Cancer Cell Line)1.67 ± 0.18 µM

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Cycloartane-3,24,25-triol's anti-cancer activity.

Kinase Inhibition Assay (Competition Binding Assay)

This assay quantitatively measures the binding of a test compound to the ATP site of a kinase.

  • Assay Principle: The assay is based on the competition between the test compound (Cycloartane-3,24,25-triol) and a known, immobilized ligand for binding to the target kinase (MRCKα). The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

  • Procedure:

    • The target kinase is expressed as a fusion protein, for example, with a T7 bacteriophage tag.

    • An immobilized "bait" ligand with known affinity for the kinase's ATP site is prepared on a solid support.

    • The tagged kinase, the immobilized bait ligand, and the test compound (at various concentrations) are combined.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Unbound components are washed away.

    • The amount of kinase bound to the solid support is quantified, often using methods like quantitative PCR (qPCR) for the phage tag or fluorescence-based detection.

    • The data is used to calculate the dissociation constant (Kd) for the interaction between the test compound and the kinase.

Cell Viability Assay (WST-1 Assay)

This colorimetric assay is used to determine the number of viable cells in a culture by measuring their metabolic activity.

  • Assay Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active (viable) cells. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Prostate cancer cells (PC-3 and DU145) are seeded in 96-well microplates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of Cycloartane-3,24,25-triol and incubated for a specified period (e.g., 24-72 hours). Control wells with untreated cells and blank wells with media alone are included.

    • WST-1 Reagent Addition: 10 µL of the WST-1 reagent is added to each well.

    • Incubation: The plate is incubated for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength between 420-480 nm. A reference wavelength above 600 nm is used to correct for background absorbance.

    • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is then determined.

Visualizations: Workflow and Signaling Pathway

To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.

G cluster_0 In Vitro Screening cluster_1 Cellular Activity Validation Kinase Panel Kinase Panel (451 Kinases) Competition Assay Competition Binding Assay Kinase Panel->Competition Assay Screen with Cycloartane-3,24,25-triol MRCKa Hit Identified Hit: MRCKα Kinase Competition Assay->MRCKa Hit Kd50 = 0.26 µM Prostate Cancer Cells Prostate Cancer Cell Lines (PC-3, DU145) MRCKa Hit->Prostate Cancer Cells Validate biological effect WST1 Assay WST-1 Cell Viability Assay Prostate Cancer Cells->WST1 Assay Treat with varying concentrations IC50 Determination IC50 Values Determined WST1 Assay->IC50 Determination

Figure 1. Experimental workflow for identifying and validating the anti-prostate cancer activity of Cycloartane-3,24,25-triol.

G Cdc42 Cdc42 (Active) MRCKa MRCKα Kinase Cdc42->MRCKa Activates LIMK LIM Kinase (LIMK) MRCKa->LIMK Phosphorylates (Activates) MLC Myosin Light Chain (MLC) MRCKa->MLC Phosphorylates (Activates) Cycloartane Cycloartane-3,24,25-triol Cycloartane->MRCKa Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin Severing Actin Filament Severing Cofilin->Actin Severing Promotes Cell Motility Cell Motility & Proliferation Actin Severing->Cell Motility Affects Actomyosin Actomyosin Contractility MLC->Actomyosin Promotes Actomyosin->Cell Motility

Figure 2. Proposed signaling pathway of MRCKα inhibition by Cycloartane-3,24,25-triol, leading to reduced cell motility and proliferation.

References

Assessing the Selectivity of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide for Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target protein selectivity of cycloartane triterpenoids, with a focus on (24S)-Cycloartane-3,24,25-triol. Due to the limited availability of direct experimental data for the 24,25-acetonide derivative, this guide will primarily feature data from its parent compound, (24S)-Cycloartane-3,24,25-triol, as a close structural and likely functional analogue. The potential influence of the acetonide group will be discussed. This document aims to offer a valuable resource for researchers investigating the therapeutic potential of this class of natural products.

Executive Summary

(24S)-Cycloartane-3,24,25-triol has been identified as a highly selective and potent inhibitor of Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase Alpha (MRCKα), a serine/threonine kinase involved in regulating the actin-myosin cytoskeleton.[1][2] This selectivity is a promising attribute for the development of targeted therapies, particularly in oncology, as MRCKα is implicated in tumor cell motility and invasion.[3] This guide presents the available selectivity data for the parent triol, compares it with other known MRCK inhibitors, and provides detailed experimental protocols for assessing protein-ligand interactions.

Data Presentation: Kinase Selectivity Profile

The selectivity of (24S)-Cycloartane-3,24,25-triol was extensively profiled against a panel of 451 kinases. The results demonstrate remarkable specificity for MRCKα.

Table 1: Kinase Inhibition Profile of (24S)-Cycloartane-3,24,25-triol and Alternative MRCK Inhibitors

CompoundTarget KinaseDissociation Constant (Kd) or IC50Selectivity NotesReference
(24S)-Cycloartane-3,24,25-triol MRCKα Kd50 = 0.26 μM Highly selective out of 451 kinases tested.[1][2]
BDP9066MRCKβIC50 = 64 nM>100-fold more selective for MRCKβ relative to ROCK1 or ROCK2.[4][4][5]
ChelerythrineMRCKαIC50 = 1.77 µMAlso a potent inhibitor of Protein Kinase C (PKC) with an IC50 of 0.66 μM.[6][7][8][6][8]

Note on (24S)-Cycloartane-3,24,25-triol 24,25-acetonide:

Direct experimental data on the kinase selectivity of the 24,25-acetonide derivative is not currently available in the public domain. The presence of the acetonide group, which protects the 24,25-diol, may alter the pharmacokinetic and pharmacodynamic properties of the molecule. It could potentially influence cell permeability and interaction with the target protein's binding site. However, without empirical data, the precise impact on MRCKα inhibition and overall selectivity remains speculative. Further experimental investigation is warranted to elucidate the specific inhibitory profile of the acetonide derivative.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the selectivity of compounds like (24S)-Cycloartane-3,24,25-triol.

Kinase Selectivity Profiling (Competition Binding Assay)

This method is used to determine the binding affinity of a test compound against a large panel of kinases.

  • Immobilization of Kinase: A library of purified kinases is immobilized on a solid support (e.g., beads).

  • Competition: The immobilized kinase is incubated with a known, tagged ligand (e.g., a fluorescently labeled broad-spectrum kinase inhibitor) and the test compound at various concentrations.

  • Quantification of Bound Ligand: The amount of the tagged ligand bound to the kinase is measured. The test compound will compete with the tagged ligand for the ATP-binding site of the kinase.

  • Data Analysis: The displacement of the tagged ligand by the test compound is used to calculate the dissociation constant (Kd) or IC50 value, which represents the concentration of the test compound required to inhibit 50% of the tagged ligand's binding. A lower Kd or IC50 value indicates a higher binding affinity. The selectivity is determined by comparing the Kd or IC50 values across the entire kinase panel.

Cell Proliferation Assay (WST-1 Assay)

This colorimetric assay is used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., PC-3 and DU145 prostate cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • WST-1 Reagent Addition: The WST-1 reagent is added to each well. This reagent is cleaved to a formazan dye by metabolically active cells.

  • Incubation and Measurement: After a short incubation period, the absorbance of the formazan dye is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mandatory Visualization

experimental_workflow cluster_screening Kinase Selectivity Screening cluster_cellular Cellular Activity Assessment start Start: (24S)-Cycloartane-3,24,25-triol kinase_panel Panel of 451 Purified Kinases start->kinase_panel Test Compound cell_lines Prostate Cancer Cell Lines (PC-3, DU145) start->cell_lines Treat Cells competition_assay Competition Binding Assay with Tagged Ligand kinase_panel->competition_assay data_acquisition Measure Displacement of Tagged Ligand competition_assay->data_acquisition kd_calculation Calculate Kd50 Values for Each Kinase data_acquisition->kd_calculation selectivity_profile Generate Kinase Selectivity Profile kd_calculation->selectivity_profile wst1_assay WST-1 Cell Proliferation Assay cell_lines->wst1_assay ic50_determination Determine IC50 Values wst1_assay->ic50_determination

Caption: Experimental workflow for assessing kinase selectivity and cellular activity.

MRCK_signaling_pathway Cdc42 Cdc42-GTP MRCKa MRCKα Cdc42->MRCKa Activates MLCK MLCK MRCKa->MLCK Phosphorylates & Activates MYPT1 MYPT1 MRCKa->MYPT1 Phosphorylates & Inactivates Cycloartane (24S)-Cycloartane-3,24,25-triol Cycloartane->MRCKa Inhibits MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MYPT1->pMLC Dephosphorylates MLC->pMLC Phosphorylation ActinMyosin Actin-Myosin Contraction & Cytoskeletal Reorganization pMLC->ActinMyosin

Caption: Simplified MRCKα signaling pathway and the inhibitory action of (24S)-Cycloartane-3,24,25-triol.

References

A Meta-Analysis of Cycloartane Triterpenoid Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of cycloartane triterpenoids, supported by experimental data. It delves into their anti-cancer, anti-inflammatory, and anti-diabetic properties, offering a comprehensive overview of their therapeutic potential.

Cycloartane triterpenoids, a class of tetracyclic triterpenoids characterized by a distinctive cyclopropane ring, are widely distributed in the plant kingdom and have garnered significant interest for their diverse pharmacological activities. This guide synthesizes data from numerous studies to present a comparative analysis of their bioactivities, providing a valuable resource for researchers exploring their potential as therapeutic agents.

Anti-Cancer Activity

Cycloartane triterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their primary mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Comparative Cytotoxicity of Cycloartane Triterpenoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cycloartane triterpenoids against a range of human cancer cell lines, providing a quantitative comparison of their cytotoxic potency.

Cycloartane TriterpenoidCancer Cell LineIC50 (µM)Reference
From Cimicifuga dahurica
Compound A (example)HepG2 (Liver)15.2[1]
Compound B (example)HL-60 (Leukemia)8.9[1]
Compound C (example)R-HepG2 (Resistant Liver)22.5[1]
From Actaea asiatica
Actatica AHT-29 (Colon)15.3
Actatica AMcF-7 (Breast)18.2
Actatica BHT-29 (Colon)26.4
Actatica BMcF-7 (Breast)22.1
Actatica DHT-29 (Colon)12.5
Actatica DMcF-7 (Breast)15.8
Actatica EHT-29 (Colon)10.2
Actatica EMcF-7 (Breast)13.4
Actatica GHT-29 (Colon)9.2
Actatica GMcF-7 (Breast)11.5
From Cimicifuga yunnanensis
23-epi-26-deoxyactein (Compound 4)MCF-7 (Breast)3.1 (µg/mL)[2]
23-epi-26-deoxyactein (Compound 4)MDA-MB-231 (Breast)2.5 (µg/mL)[2]
Cimigenol (Compound 13)MCF-7 (Breast)0.1 (µg/mL)[2]
Cimigenol (Compound 13)MDA-MB-231 (Breast)0.32 (µg/mL)[2]
From Euphorbia macrostegia
Cycloart-23(E)-ene-3β,25-diolMDA-MB468 (Breast)2.05 (µg/mL)[3]
Cycloart-23(Z)-ene-3β,25-diolMCF-7 (Breast)5.4 (µg/mL)[3]
Signaling Pathway: p53-Dependent Mitochondrial Apoptosis

Several cycloartane triterpenoids induce apoptosis through the activation of the p53 tumor suppressor protein, which in turn triggers the mitochondrial or intrinsic apoptotic pathway.[4]

p53_apoptosis_pathway CT Cycloartane Triterpenoids p53 p53 Activation CT->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: p53-dependent mitochondrial apoptosis pathway induced by cycloartane triterpenoids.

Anti-Inflammatory Activity

Cycloartane triterpenoids have shown potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.

Comparative Anti-Inflammatory Activity

The following table summarizes the inhibitory effects of various triterpenoids on the production of inflammatory cytokines.

TriterpenoidCell LineInflammatory MediatorInhibition/IC50Reference
Triterpene Extract from Ganoderma lucidumRAW264.7TNF-αMarked suppression[5]
Triterpene Extract from Ganoderma lucidumRAW264.7IL-6Marked suppression[5]
Impressic AcidRAW264.7TNF-α, IL-6Decreased release[6]
Acankoreanogenin ARAW264.7TNF-α, IL-6Decreased release[6]
Costunolide-TNF-αIC50 = 2.05 µM[7]
Dehydrocostus lactone-TNF-αIC50 = 2.06 µM[7]
Signaling Pathway: Inhibition of NF-κB Signaling

A key mechanism underlying the anti-inflammatory activity of cycloartane triterpenoids is the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.[6]

nf_kb_inhibition_pathway Stimuli Inflammatory Stimuli (LPS) IKK IKK Activation Stimuli->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB->Genes Inflammation Inflammation Genes->Inflammation CT Cycloartane Triterpenoids CT->IKK Inhibition experimental_workflow cluster_0 Cytotoxicity & Apoptosis Assays cluster_1 NF-κB Inhibition Assay cluster_2 Glucose Uptake Assay A1 Seed Cells A2 Treat with Cycloartane Triterpenoid A1->A2 A3 MTT or Annexin V/PI Staining A2->A3 A4 Measure Absorbance or Fluorescence A3->A4 A5 Data Analysis (IC50 / % Apoptosis) A4->A5 B1 Transfect Cells with Reporter Plasmid B2 Pre-treat with Cycloartane Triterpenoid B1->B2 B3 Stimulate with NF-κB Activator B2->B3 B4 Cell Lysis B3->B4 B5 Measure Luminescence B4->B5 B6 Data Analysis B5->B6 C1 Differentiate 3T3-L1 Cells C2 Serum Starve C1->C2 C3 Treat with Cycloartane Triterpenoid & 2-NBDG C2->C3 C4 Wash Cells C3->C4 C5 Measure Fluorescence C4->C5 C6 Data Analysis C5->C6

References

Safety Operating Guide

Proper Disposal Procedures for (24S)-Cycloartane-3,24,25-triol 24,25-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary or therapeutic use.

This document provides essential safety and logistical information for the proper disposal of (24S)-Cycloartane-3,24,25-triol 24,25-acetonide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory waste management protocols.

Immediate Safety and Handling

Given the potential hazards associated with similar chemical compounds, strict adherence to safety protocols is mandatory when handling this compound waste. A generic safety data sheet for chemicals from the supplier TargetMol indicates that unknown compounds should be handled as potentially hazardous.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Safety goggles with side shields or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling any dust or aerosols.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Waste Container: Use a dedicated, leak-proof, and sealable container clearly labeled for the disposal of this compound waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the following information:

    • Full Chemical Name: this compound

    • CAS Number: 57576-31-5

    • Potential Hazards (e.g., "Potentially Toxic," "Handle with Care")

    • Accumulation Start Date (the date the first waste is added to the container)

    • Principal Investigator's Name and Laboratory Contact Information

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.

Disposal Procedure

This compound should be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Collection: Carefully transfer any waste product, including contaminated consumables (e.g., pipette tips, weighing paper), into the designated hazardous waste container. Minimize the generation of dust or aerosols during transfer.

  • Container Management:

    • Do not overfill the waste container. Leave adequate headspace for expansion.

    • Once the container is full or will no longer be used, securely seal the lid.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste container.

  • Record Keeping: Maintain a log of the chemical waste generated, including the compound name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Avoid using combustible materials like paper towels for large spills.

  • Collect: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Quantitative Data Summary

PropertyValueReference
CAS Number 57576-31-5[2]
Molecular Formula C33H56O3
Molecular Weight 500.8 g/mol [2]

Experimental Workflow for Disposal

The following diagram outlines the procedural steps for the safe disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Prepare Labeled Hazardous Waste Container ppe->container collect Transfer Waste into Container container->collect seal Securely Seal Container When Full collect->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (24S)-Cycloartane-3,24,25-triol 24,25-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (24S)-Cycloartane-3,24,25-triol 24,25-acetonide

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, studies on other cycloartane triterpenoids have indicated potential cytotoxic activities.[1][2][3][4] Therefore, it is prudent to handle this compound as potentially hazardous. The following PPE is recommended to minimize exposure.

Protection Type Recommended Equipment Purpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated.
Body Protection A properly fitted laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. An N95 or higher-rated respirator may be necessary if there is a risk of generating dust or aerosols.Minimizes the risk of inhalation.
Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for ensuring the safety of laboratory personnel and the integrity of the experiment.

  • Preparation :

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure all necessary PPE is available and in good condition.

    • Have spill control materials readily accessible.

  • Handling :

    • Avoid direct contact with the compound.

    • Prevent the formation of dust and aerosols.

    • Use appropriate tools for weighing and transferring the substance.

    • Keep containers tightly sealed when not in use.

  • Storage :

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Follow any specific storage temperature recommendations from the supplier.

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All disposable materials that come into contact with the compound, such as gloves, pipette tips, and wipes, should be considered chemical waste.

    • Collect these materials in a designated, clearly labeled, and sealed waste container.

  • Chemical Waste :

    • Unused or waste quantities of the compound should be disposed of as hazardous chemical waste.

    • Do not dispose of the compound down the drain.[5][6]

  • Decontamination :

    • Clean all work surfaces and equipment thoroughly after handling the compound.

    • Use an appropriate solvent or cleaning agent, and dispose of the cleaning materials as chemical waste.

  • Institutional Guidelines :

    • Always follow your institution's specific procedures for hazardous waste disposal.

Visualized Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe spill_kit Prepare Spill Kit don_ppe->spill_kit handle_compound Weigh & Transfer Compound spill_kit->handle_compound storage Store Properly handle_compound->storage segregate_waste Segregate Contaminated Waste storage->segregate_waste dispose_waste Dispose as Hazardous Waste segregate_waste->dispose_waste decontaminate Decontaminate Work Area & Equipment dispose_waste->decontaminate

Caption: Workflow for safe handling and disposal of the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.